Product packaging for Streptothricin F(Cat. No.:CAS No. 3808-42-2)

Streptothricin F

Cat. No.: B1682636
CAS No.: 3808-42-2
M. Wt: 502.5 g/mol
InChI Key: NRAUADCLPJTGSF-VLSXYIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptothricin F is a natural product antibiotic belonging to the streptothricin class, originally isolated from Streptomyces lavendulae . It demonstrates potent and rapid bactericidal activity against a broad spectrum of highly drug-resistant Gram-negative pathogens . This is particularly critical for research focused on carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii , including pandrug-resistant strains expressing NDM-1 . The mechanism of action of this compound involves binding to the prokaryotic 70S ribosome. Cryo-EM structural studies have shown that its streptolidine moiety acts as a guanine mimetic, forming extensive hydrogen bonds with the 16S rRNA in the helix 34 region of the 30S ribosomal subunit . This unique binding interaction inhibits protein synthesis and induces ribosomal miscoding, ultimately leading to bacterial cell death . A key research advantage of this compound over other streptothricins is its significantly improved toxicological profile; it exhibits delayed renal toxicity at doses more than 10-fold higher than its congener, Streptothricin D . Furthermore, in vitro studies have demonstrated that this compound has approximately 40-fold greater selectivity for prokaryotic ribosomes than eukaryotic ribosomes, making it a valuable tool for fundamental microbiological research without interfering with mammalian cellular processes . Due to its promising activity against priority bacterial pathogens, the streptothricin scaffold is currently the subject of renewed preclinical exploration, supported by modern total synthesis routes that enable further structure-activity studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N8O8 B1682636 Streptothricin F CAS No. 3808-42-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3808-42-2

Molecular Formula

C19H34N8O8

Molecular Weight

502.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate

InChI

InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,17+/m0/s1

InChI Key

NRAUADCLPJTGSF-VLSXYIQESA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCN)N)O

Canonical SMILES

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Appearance

Solid powder

Other CAS No.

3808-42-2
54003-27-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acemomycin A
S15-1-A
streptothricin F
yazumycin A

Origin of Product

United States

Foundational & Exploratory

The Discovery of Streptothricin F: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of antibiotic discovery, the story of streptothricin is one of both immense promise and initial disappointment, ultimately leading to a renewed interest in one of its key components: Streptothricin F. First isolated in 1942 by Selman Waksman and H. Boyd Woodruff from the soil bacterium Streptomyces lavendulae, the streptothricin complex was one of the earliest broad-spectrum antibiotics identified, showing activity against both Gram-positive and Gram-negative bacteria.[1][2] This discovery predated that of streptomycin, another famous antibiotic from Waksman's laboratory.[1] However, the initial excitement surrounding streptothricin was tempered by findings of delayed toxicity in animal studies, which halted its development as a therapeutic agent.[3][4][5]

Decades later, with the rise of multidrug-resistant pathogens, researchers revisited this neglected antibiotic. It was discovered that the originally isolated "streptothricin" was, in fact, a mixture of several related compounds, collectively known as nourseothricin.[2] This complex consists of streptothricins A-F and X, which differ in the length of a β-lysine chain.[1][6] Crucially, further studies revealed that the toxicity of these components was directly related to the length of this chain, with this compound, possessing a single β-lysine residue, being the least toxic of the series.[2] This finding has reinvigorated research into this compound as a potential therapeutic agent against challenging multidrug-resistant infections.

This technical guide provides an in-depth look at the history of this compound's discovery, detailing the original experimental protocols for its isolation and characterization, presenting key quantitative data, and illustrating the discovery workflow.

The Discovery and Isolation of the Streptothricin Complex

The initial discovery of the streptothricin complex by Waksman and Woodruff was a result of a systematic screening of soil microorganisms for antimicrobial properties. The producing organism, Streptomyces lavendulae, was cultivated in a liquid medium, and the active substance was found to be secreted into the broth.

Experimental Protocols

The following methodologies are based on the early publications by Waksman and Woodruff and subsequent detailed reports.

The production of the streptothricin complex was achieved through submerged culture fermentation.

  • Producing Organism: Streptomyces lavendulae.

  • Culture Medium: A simple medium containing a carbon source (such as glucose or starch), a nitrogen source (like tryptone or various amino acids), and inorganic salts in tap water was used.[7]

  • Incubation Conditions: The organism was grown in shallow layers in flasks and incubated at 28°C for 7-12 days.[7] Shaken cultures were found to yield higher activity in a shorter period.[7]

The isolation procedure from the culture filtrate involved adsorption chromatography.

  • Adsorption: The culture filtrate was treated with activated charcoal (Norit-A), which adsorbed the active streptothricin complex.[7]

  • Elution: The streptothricin was then eluted from the charcoal using acidified alcohol.[7]

  • Neutralization and Concentration: The alcoholic extract was neutralized with NaOH solution.[7]

The potency of the streptothricin preparations was initially determined using a serial dilution method with Escherichia coli as the test organism. An "E. coli unit" was defined as the amount of streptothricin in 1 ml of a solution that just inhibits the growth of a specific strain of E. coli in 10 ml of nutrient broth.[7]

Discovery Workflow

The following diagram illustrates the workflow from the initial screening of soil microbes to the isolation of the streptothricin complex.

Discovery_Workflow Soil Soil Samples Screening Screening for Antimicrobial Activity Soil->Screening Isolation Isolation of Streptomyces lavendulae Screening->Isolation Fermentation Submerged Culture Fermentation Isolation->Fermentation Harvest Harvest of Culture Broth Fermentation->Harvest Adsorption Adsorption on Activated Charcoal Harvest->Adsorption Elution Elution with Acidified Alcohol Adsorption->Elution Crude_Extract Crude Streptothricin Complex (Nourseothricin) Elution->Crude_Extract

Initial discovery and isolation workflow of the streptothricin complex.

Characterization and Properties of this compound

The crude streptothricin complex, later termed nourseothricin, was found to be a mixture of several closely related compounds. This compound is the principal component of this mixture.[2]

Structure

The streptothricin backbone consists of three key moieties: a carbamoylated gulosamine sugar, a streptolidine lactam, and a β-lysine homopolymer.[2] The different streptothricins (A-F, X) are distinguished by the number of β-lysine residues in the homopolymer chain.[1] this compound contains a single β-lysine residue.

Antimicrobial Spectrum and Potency

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.

OrganismPhenotypeMIC (µg/mL) of this compound
Staphylococcus aureus ATCC 29213Pan-sensitive1
Staphylococcus aureusVancomycin-resistant1
Bacillus anthracisActive
Klebsiella pneumoniaePan-resistant1
Escherichia coliExpressing mcr-1Active
Acinetobacter baumanniiMulti-drug-resistantActive
Yersinia pestisActive
Francisella tularensisActive

Note: "Active" indicates that the compound showed activity, but a specific MIC value was not provided in the initial source.

Toxicity

A crucial aspect of this compound is its comparatively lower toxicity, which is directly related to the length of the β-lysine chain.

Streptothricin ComponentNumber of β-lysine residues (n)LD50 in mice (mg/kg)
This compound1300
Streptothricin E226
Streptothricin D3~10
Streptothricin C4~10

Mechanism of Action

This compound exerts its antibacterial effect by targeting the bacterial ribosome, an essential component of protein synthesis.

Ribosomal Targeting
  • Binding Site: Cryo-electron microscopy studies have shown that this compound binds to the 30S ribosomal subunit.[8]

  • Inhibition of Protein Synthesis: This binding interferes with the translocation step of protein synthesis and induces misreading of the mRNA code.[2][8] This leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.

The mechanism of action can be visualized as a signaling pathway.

Mechanism_of_Action StrepF This compound Binding Binding to Ribosome StrepF->Binding Ribosome Bacterial 30S Ribosomal Subunit Binding->Ribosome Translocation Inhibition of Translocation Binding->Translocation Miscoding mRNA Miscoding Binding->Miscoding Protein_Synth Inhibition of Protein Synthesis Translocation->Protein_Synth Miscoding->Protein_Synth Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death

Mechanism of action of this compound.

Conclusion

The journey of this compound, from its discovery as part of a toxic complex to its re-emergence as a promising antibiotic candidate, highlights the importance of re-evaluating historical discoveries in the context of modern scientific capabilities. The initial work by Waksman and Woodruff laid the foundation for understanding this class of antibiotics. Modern analytical techniques have allowed for the deconvolution of the original streptothricin complex and the identification of this compound as a component with a favorable therapeutic window. As the threat of antimicrobial resistance continues to grow, the story of this compound serves as a compelling example of how revisiting the past can provide solutions for the future of infectious disease treatment. Further research and clinical development will be crucial to fully realize the therapeutic potential of this historically significant antibiotic.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Streptothricin F: Structure, Properties, and Experimental Analysis

This technical guide provides a comprehensive overview of this compound, a potent bactericidal antibiotic with significant activity against drug-resistant Gram-negative bacteria. This document details its molecular structure, chemical properties, mechanism of action, and the experimental protocols used for its synthesis and characterization.

Molecular Structure of this compound

This compound is an aminoglycoside antibiotic characterized by a unique modular structure. It is the principal component of the nourseothricin complex, a mixture of streptothricin homologs (A-F, and X) first isolated from Streptomyces lavendulae.[1][2] The backbone of this compound consists of three distinct moieties:

  • A Carbamoylated Gulosamine Sugar Core: This modified sugar is crucial for the molecule's interaction with the bacterial ribosome.[3][4]

  • A Streptolidine Lactam Moiety: A distinctive bicyclic guanidine-containing amino acid that appears to be unique to this class of natural products.[2][3] This group is attached to the gulosamine core.[1]

  • A Single β-Lysine Residue: this compound is distinguished from its homologs by the presence of a single β-lysine unit.[3][4] The length of this β-lysine homopolymer chain directly influences the antibiotic's toxicity and activity profile.[1][2]

The general structure consists of the carbamoylated gulosamine sugar, with the streptolidine lactam and the β-lysine polymer attached to its C7 and C8 amines, respectively.[1][2]

Chemical and Physical Properties

This compound presents as a powdery, off-white solid with high water solubility.[1][2][4] Its key chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₉H₃₄N₈O₈[3][5][6][7]
Molecular Weight 502.52 g/mol [5][7][8][9]
Exact Mass 502.2500 Da[6]
CAS Number 3808-42-2[5][6][7][8][10]
Appearance Powdery, off-white solid[4]
Solubility High water solubility[1][2][11]
Storage (Powder) 2-3 years at -20°C[5][7][8]
Storage (in DMSO) 6-12 months at -80°C[5][7][8]

Mechanism of Action

This compound exerts its potent bactericidal effect by inhibiting prokaryotic protein synthesis.[1][6][11] This mechanism involves several key steps:

  • Ribosomal Binding: this compound interacts with the 30S subunit of the bacterial 70S ribosome.[4][6][7][9]

  • Target Site Interaction: Cryo-electron microscopy studies have revealed that the molecule binds extensively to helix 34 of the 16S rRNA.[4][12] The streptolidine moiety acts as a guanine mimetic, forming hydrogen bonds with the C1054 nucleobase, while the gulosamine moiety interacts with A1196.[3][4]

  • Induction of Miscoding: This binding event probes the ribosomal A-decoding site, stabilizing non-cognate tRNAs and leading to significant errors in the translation of mRNA into amino acids.[1][4][13][14]

  • Inhibition of Translocation: In addition to causing miscoding, this compound strongly affects the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome.[1][14]

  • Cell Death: The accumulation of faulty proteins is ultimately lethal to the bacterial cell.[1][11]

This mechanism is distinct from many other antibiotics, offering a potential therapeutic avenue for combating bacteria that have developed resistance to other drugs.[13]

Streptothricin_F_Mechanism_of_Action STF This compound Ribosome Bacterial 70S Ribosome (30S Subunit) STF->Ribosome Enters Cell Binding Binds to 16S rRNA (Helix 34) Ribosome->Binding Interacts with Miscoding Induces Miscoding (Translation Errors) Binding->Miscoding Translocation Inhibits Translocation Binding->Translocation Protein Faulty Protein Synthesis Miscoding->Protein Translocation->Protein Death Bacterial Cell Death Protein->Death

Mechanism of action for this compound.

Antimicrobial Activity and Toxicity

This compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, with particularly promising efficacy against highly drug-resistant pathogens.[1][2] A key advantage of this compound is its significantly lower toxicity compared to its homologs, which had previously hindered the clinical development of this antibiotic class.[1][2][15] Toxicity is directly correlated with the length of the β-lysine chain.[1][2]

Table 2: Antimicrobial Activity of this compound

OrganismStrainMICReferences
Klebsiella pneumoniaeNevada AR-06361 µM[1][2][16]
Carbapenem-ResistantEnterobacterales (CRE)(various)MIC₅₀: 2 µM[4][7][9][17]
Carbapenem-ResistantEnterobacterales (CRE)(various)MIC₉₀: 4 µM[4][7][9][17]
Escherichia coli(various CRE)0.25–1 µg/mL[6]

Table 3: Comparative Toxicity in Murine Models

CompoundNumber of β-LysineResidues (n)LD₅₀ (mg/kg)References
This compound 1300 [1][2][15]
Streptothricin E226[1][2]
Streptothricin D3~10[1][2]
Streptothricin C4~10[1][2]

Experimental Protocols

Total Synthesis of this compound

A convergent, diversity-enabling total synthesis was developed to allow for the generation of this compound and its analogs for structure-activity relationship studies.[1][2][18]

  • Retrosynthetic Strategy: The synthesis plan involves the disconnection at the C7 and C8 amines on the gulosamine core. This leads to three key fragments:

    • A streptolidine isothiocyanate (Fragment 1).

    • A partially protected β-lysine (Fragment 2).

    • A gulosamine derivative (Fragment 3).[1][2]

  • Key Reactions:

    • Fragment 1 Synthesis: Involves a stereoselective azidation and a tandem Staudinger–aza-Wittig thioisocyanation of a lactam precursor.[1][2]

    • Fragment Coupling: The β-lysine and gulosamine fragments are coupled first. This product is then coupled with the isothiocyanate fragment to form a thiourea intermediate.[1][2]

    • Final Steps: A mercury(II) chloride-mediated desulfurization-guanidination reaction closes the streptolidine ring, followed by global deprotection to yield this compound.[1][2][18]

  • Overall Efficiency: The synthesis is achieved in 35 total steps, with the longest linear sequence being 19 steps, resulting in an overall yield of 0.40%.[1][2][18]

Streptothricin_F_Synthesis_Workflow cluster_assembly Fragment Assembly STF This compound (1) Thiourea Thiourea Intermediate (2) Thiourea->STF Guanidination & Global Deprotection Isothiocyanate Isothiocyanate (3) (Streptolidine Precursor) Isothiocyanate->Thiourea Coupled_Fragments Coupled Gulosamine and β-Lysine Coupled_Fragments->Thiourea Lysine Protected β-Lysine (6) Lysine->Coupled_Fragments Gulosamine Gulosamine (7) Gulosamine->Coupled_Fragments

Convergent retrosynthetic workflow for this compound.
Purification from Nourseothricin

Pure this compound can be isolated from the commercially available nourseothricin mixture for analytical and biological studies.

  • Method: Size-exclusion chromatography.[2][4]

  • Stationary Phase: Sephadex LH-20 resin.

  • Procedure:

    • A glass column (e.g., 150 x 2.4 cm) is packed with Sephadex LH-20.

    • Approximately 300 mg of commercially available nourseothricin sulfate is dissolved and loaded onto the column.

    • Elution is performed, and fractions are collected.

    • Fractions containing pure this compound are identified, combined, frozen, and lyophilized to yield an off-white powder.[2][4]

    • This process typically yields around 75 mg of pure this compound from a 300 mg sample of nourseothricin.[2]

Antimicrobial Susceptibility Testing
  • Method: Micro-broth dilution is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[19] This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, inoculating with a standardized bacterial suspension, and incubating. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.

Cytotoxicity Assay
  • Method: Real-time analysis of cell membrane permeabilization associated with cell death.[4]

  • Cell Lines: J774 macrophages and LLC-PK-1 renal epithelial cells.

  • Procedure:

    • Cells are treated with two-fold serial dilutions of this compound.

    • SYTOX-Green, a cell-impermeant nucleic acid dye, is added to the culture.

    • The dye fluoresces upon entering a cell with a compromised membrane and binding to DNA.

    • Fluorescence is monitored continuously over several days to quantify the level and onset of cytotoxicity.[4]

Structural Characterization
  • Methods: The definitive structure of isolated or synthesized this compound is confirmed using a combination of spectroscopic and spectrometric techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).[4][19]

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-EIS-MS).[19]

    • Infrared (IR) Spectroscopy.[19]

    • Elemental Analysis.[4]

  • Mechanism of Action Studies: Cryo-electron microscopy (Cryo-EM) is employed to visualize the binding of this compound to its ribosomal target at high resolution.[4][12]

References

The Biosynthesis of Streptothricin F in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricin F is a member of the streptothricin class of antibiotics, characterized by a unique structure comprising a β-lysine homopolymer, a D-gulosamine sugar moiety, and a streptolidine lactam. Produced by various species of Streptomyces, notably Streptomyces lavendulae, these antibiotics exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria. This technical guide provides an in-depth overview of the biosynthesis of this compound, focusing on the enzymatic pathway, genetic organization, and regulatory mechanisms. We present a compilation of the current quantitative data, detailed experimental protocols for key research techniques, and visual representations of the biosynthetic and regulatory pathways to serve as a comprehensive resource for researchers in natural product biosynthesis and antibiotic development.

Introduction

First isolated in 1942 from Streptomyces lavendulae, the streptothricins are a class of potent antibiotics with a distinctive chemical architecture[1]. This compound, the principal component of this family, consists of three key structural components: a streptolidine lactam, a carbamoylated gulosamine sugar core, and a single β-lysine residue[1][2]. The broader family of streptothricins (A-F and X) are distinguished by the length of their β-lysine homopolymer chain[3]. While their broad-spectrum activity has long been recognized, initial concerns about toxicity hampered their clinical development[1][4]. However, recent research has renewed interest in this compound due to its efficacy against multidrug-resistant pathogens and a better understanding of its structure-toxicity relationship[4]. This guide delves into the molecular machinery underlying the biosynthesis of this promising antibiotic in Streptomyces.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). The assembly of the final molecule can be conceptually divided into the formation of its three constituent parts: the streptolidine core, the gulosamine sugar, and the β-lysine moiety, followed by their subsequent linkage.

Biosynthesis of the Streptolidine Core

The formation of the unique streptolidine lactam is a critical step in this compound biosynthesis. This process involves a series of enzymatic transformations starting from the amino acid L-arginine. Two key enzymes, a dihydroxylase (OrfP) and a cyclase (OrfR), have been characterized in vitro and are essential for this pathway[5].

  • Step 1: Dihydroxylation of L-Arginine. The enzyme OrfP, an Fe(II)-dependent dihydroxylase, catalyzes the double hydroxylation of L-arginine to produce (3R,4R)-dihydroxy-L-arginine. This reaction proceeds through a (3S)-hydroxy-L-arginine intermediate[5].

  • Step 2: Cyclization to form (4R)-OH-capreomycidine. The PLP-dependent cyclase, OrfR, then catalyzes an unusual elimination and addition reaction to cyclize (3R,4R)-dihydroxy-L-arginine into the six-membered ring structure, (4R)-OH-capreomycidine[5]. Feeding experiments have confirmed that this product is incorporated into the final this compound molecule[5].

Formation of the D-gulosamine Moiety

The gulosamine sugar component of this compound is derived from D-glucose. Isotope labeling studies have shown that D-glucosamine is a direct precursor to the gulosamine moiety in this compound[6]. The biosynthetic gene cluster contains genes predicted to be involved in sugar modification, including a carbamoyltransferase (Orf17), which is responsible for the carbamoylation of the D-gulosamine sugar[7].

Synthesis of the β-Lysine Moiety

The β-lysine component is formed from α-lysine through the action of a transaminase, designated as Orf15[7]. This enzymatic step is crucial as the β-amino group is the site of acylation-based resistance mechanisms in some bacteria[2]. In this compound, there is a single β-lysine unit.

Assembly of the Final Molecule

The final assembly of this compound involves the formation of amide bonds to connect the three precursors. The streptolidine moiety is attached to the C7 amine of the gulosamine core, while the β-lysine is linked to the C8 amine[2]. This assembly is believed to be carried out by enzymes with similarities to nonribosomal peptide synthetases (NRPS)[8]. The streptothricin biosynthetic gene cluster contains open reading frames (ORFs) whose deduced products show strong resemblance to enzymes involved in peptide formation via a nonribosomal mechanism[8].

Quantitative Data

Table 1: Production Yield of this compound in Streptomyces lavendulae
Fermentation ConditionTiter (g/L)Reference
Co-fermentation of FWD and soluble starch0.5144[7]
Table 2: Toxicity of Streptothricin Variants (LD50 in mice)
Streptothricin VariantNumber of β-lysine residuesLD50 (mg/kg)Reference
This compound1300[2]
Streptothricin E226[2]
Streptothricin D3~10[2]
Streptothricin C4~10[2]
Table 3: Kinetic Parameters of Streptothricin Acetyltransferase (STAT) from Streptomyces lavendulae
SubstrateKm (µM)Reference
This compound2.3[9]
Acetyl-CoA69[9]

Note: Kinetic data for the core biosynthetic enzymes (e.g., OrfP, OrfR, Orf15) are not currently available in the literature.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated at the transcriptional level. This regulation involves a hierarchical network of both pathway-specific and global regulators that respond to various physiological and environmental signals. While the specific regulatory network for the this compound gene cluster has not been fully elucidated, a putative model can be proposed based on the well-characterized regulatory cascades of other antibiotics in Streptomyces.

This proposed network involves cluster-situated regulators (CSRs), which directly control the expression of the biosynthetic genes, and global regulators that integrate signals such as nutrient availability and developmental stage to modulate the activity of the CSRs.

Putative Regulatory Cascade

A plausible regulatory cascade for this compound biosynthesis likely involves:

  • A Pathway-Specific Activator: Many antibiotic biosynthetic gene clusters in Streptomyces contain a pathway-specific activator, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families[10][11]. It is highly probable that a similar activator exists within the streptothricin gene cluster, directly binding to the promoter regions of the biosynthetic operons to initiate transcription.

  • Global Regulators: The expression of this putative pathway-specific activator is likely controlled by a suite of global regulators.

    • AdpA: A key pleiotropic regulator in Streptomyces, AdpA is known to control the expression of hundreds of genes involved in morphological differentiation and secondary metabolism[2][12][13]. It is a strong candidate for a positive regulator of the this compound gene cluster.

    • BldA: The bldA gene encodes the tRNA for the rare leucine codon UUA. The presence of UUA codons in the transcripts of regulatory genes often links antibiotic production to developmental signals[9][14][15]. It is possible that the transcript of a key regulatory gene in the this compound cluster contains a UUA codon, thus making its translation dependent on BldA.

Experimental Protocols

Gene Knockout in Streptomyces via PCR-Targeting

This protocol is a generalized method for creating gene deletions in Streptomyces and would require optimization for the specific strain and gene of interest.

Materials:

  • E. coli BW25113/pIJ790 carrying the cosmid library of the target Streptomyces strain.

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends for amplifying a resistance cassette.

  • A resistance cassette (e.g., apramycin resistance, apr).

  • E. coli ET12567/pUZ8002 for conjugation.

  • Appropriate Streptomyces growth media (e.g., ISP4) and selective agents.

Procedure:

  • Amplify the Disruption Cassette: Use PCR to amplify the resistance cassette with primers that add 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the gene to be deleted.

  • Electroporate into E. coli: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 cells containing the target cosmid and induce the Red recombinase.

  • Select for Recombinant Cosmids: Plate the transformed cells on media containing the appropriate antibiotics to select for cells in which the target gene on the cosmid has been replaced by the resistance cassette.

  • Verify the Recombinant Cosmid: Isolate the recombinant cosmid DNA and verify the correct gene replacement by PCR and restriction digestion.

  • Conjugate into Streptomyces: Introduce the verified recombinant cosmid into the recipient Streptomyces strain via conjugation from E. coli ET12567/pUZ8002.

  • Select for Double Crossovers: Plate the exconjugants on media containing the antibiotic corresponding to the resistance cassette and screen for colonies that have lost the vector marker (e.g., are sensitive to kanamycin if the cosmid backbone confers kanamycin resistance). This selects for strains where a double-crossover event has occurred, resulting in the replacement of the chromosomal gene with the resistance cassette.

  • Confirm the Knockout: Confirm the gene deletion in the Streptomyces mutant by PCR and Southern blot analysis.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol provides a general workflow for expressing a biosynthetic gene cluster in a heterologous Streptomyces host.

Materials:

  • A suitable heterologous host strain, such as Streptomyces coelicolor M1146 or Streptomyces albus J1074.

  • A vector for carrying the large BGC, such as a BAC or a PAC.

  • The cloned this compound BGC.

  • E. coli ET12567/pUZ8002 for conjugation.

  • Appropriate culture media and analytical equipment (HPLC, MS).

Procedure:

  • Clone the BGC: Clone the entire this compound biosynthetic gene cluster into a suitable expression vector.

  • Transform into E. coli for Conjugation: Introduce the vector containing the BGC into the non-methylating E. coli strain ET12567/pUZ8002.

  • Intergeneric Conjugation: Conjugate the BGC-containing vector from E. coli into the chosen Streptomyces heterologous host.

  • Select for Exconjugants: Plate the conjugation mixture on selective media to isolate Streptomyces colonies that have received the BGC.

  • Cultivation and Analysis: Cultivate the heterologous host containing the BGC under conditions known to support secondary metabolism.

  • Metabolite Profiling: Analyze the culture broth and mycelial extract by HPLC and mass spectrometry to detect the production of this compound and compare it to the wild-type producing strain and a negative control (the heterologous host without the BGC).

Visualizations

Biosynthetic Pathway of this compound

Streptothricin_F_Biosynthesis L_Arg L-Arginine dihydroxy_Arg (3R,4R)-dihydroxy- L-arginine L_Arg->dihydroxy_Arg OrfP D_Glucose D-Glucose D_Glucosamine D-Glucosamine D_Glucose->D_Glucosamine Sugar_enzymes alpha_Lysine α-Lysine beta_Lysine β-Lysine alpha_Lysine->beta_Lysine Orf15 capreomycidine (4R)-OH-capreomycidine dihydroxy_Arg->capreomycidine OrfR StrepF This compound NRPS_like capreomycidine->StrepF carbamoyl_gulosamine Carbamoylated D-gulosamine D_Glucosamine->carbamoyl_gulosamine Orf17 carbamoyl_gulosamine->StrepF beta_Lysine->StrepF OrfP OrfP (Dihydroxylase) OrfR OrfR (Cyclase) Sugar_enzymes Sugar modifying enzymes Orf17 Orf17 (Carbamoyltransferase) Orf15 Orf15 (Aminomutase) NRPS_like NRPS-like assembly Strep_Regulation Nutrient_limitation Nutrient Limitation AdpA AdpA Nutrient_limitation->AdpA activates Developmental_cues Developmental Cues BldA BldA (tRNA) Developmental_cues->BldA activates Stt_Regulator Putative Pathway-Specific Activator (e.g., SARP) AdpA->Stt_Regulator activates transcription BldA->Stt_Regulator enables translation (if UUA present) stt_genes This compound biosynthetic genes Stt_Regulator->stt_genes activates transcription StrepF This compound stt_genes->StrepF biosynthesis

References

Streptothricin F: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of streptothricin F, a resurrected antibiotic with potent activity against multidrug-resistant pathogens. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Antibacterial Spectrum of this compound

This compound has demonstrated significant bactericidal activity, particularly against Gram-negative bacteria.[1][2] Its efficacy extends to highly drug-resistant strains, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][3] The antibacterial activity of this compound has been quantified using minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a range of bacterial pathogens. The data is compiled from various studies and presented for comparative analysis.

Bacterial SpeciesStrain TypeMIC₅₀ (µM)MIC₉₀ (µM)MIC Range (µM)Reference
Gram-Negative
Carbapenem-resistant Enterobacterales (CRE)241 - 4[1][3]
Acinetobacter baumanniiMultidrug-resistant232<0.125 - 64[1][4]
Klebsiella pneumoniaePan-resistant (Nevada strain)--1[5][6]
Escherichia coliExpressing mcr-1---[5][7]
Yersinia pestis---[5][7]
Francisella tularensis---[5][7]
Neisseria gonorrhoeaeMultidrug-resistant--16 - 32 µg/mL*[8]
Gram-Positive
Staphylococcus aureusVancomycin-resistant---[5][7]
Bacillus anthracis---[5][7]

*Note: MIC values for Neisseria gonorrhoeae were reported for nourseothricin, a mixture containing this compound.

This compound generally exhibits lower activity against Burkholderia and Pseudomonas species.[5][7]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis.[9] Specifically, it binds to the 30S subunit of the 70S ribosome.[1][10] This interaction occurs at the A-decoding site and involves extensive hydrogen bonding between the streptolidine moiety of this compound and the 16S rRNA.[1][3] By binding to this crucial site, this compound induces miscoding during protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.[5][11] This mechanism of action, while similar to aminoglycoside antibiotics in its outcome, is distinct in its specific binding interactions, suggesting it could be effective against bacteria resistant to other ribosome-targeting antibiotics.[9]

Streptothricin_F_Mechanism_of_Action cluster_bacterium Bacterial Cell Streptothricin_F This compound Ribosome 70S Ribosome Streptothricin_F->Ribosome Enters cell 30S_Subunit 30S Subunit Ribosome->30S_Subunit Targets Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits correct Miscoding Miscoding & Production of Non-functional Proteins Protein_Synthesis->Miscoding Cell_Death Bacterial Cell Death Miscoding->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The most commonly cited method is the broth microdilution assay performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution MIC Testing Workflow

This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

MIC_Testing_Workflow Start Start: Prepare Materials Prepare_Antibiotic Prepare serial dilutions of this compound Start->Prepare_Antibiotic Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate under optimal growth conditions Inoculate_Plate->Incubate Read_Results Read results by observing for bacterial growth Incubate->Read_Results Determine_MIC Determine MIC value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Key Experimental Parameters
  • Method: Broth microdilution as per CLSI guidelines.[1]

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is a standard medium for susceptibility testing.[12]

  • Inoculum Preparation: Bacterial suspensions are standardized to a specific cell density, typically 0.5 McFarland standard, to ensure consistent results.[13]

  • Incubation: Plates are incubated at a temperature and duration suitable for the growth of the specific bacterium being tested (e.g., 35-37°C for 16-20 hours for many common pathogens).[14]

  • Reading the MIC: The MIC is determined by visual inspection of the microtiter plate for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth).[13]

Conclusion

This compound demonstrates a potent and rapid bactericidal activity, particularly against multidrug-resistant Gram-negative pathogens. Its unique mechanism of action, targeting the 30S ribosomal subunit and inducing miscoding, makes it a promising candidate for further preclinical and clinical development in an era of growing antimicrobial resistance. The standardized methodologies for determining its antibacterial spectrum provide a solid foundation for ongoing research and comparative studies.

References

Streptothricin F: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of streptothricin F, a potent antibiotic with renewed interest for its activity against multidrug-resistant bacteria. This document details its natural origins, provides in-depth protocols for its isolation and purification, and explores the genetic basis and regulatory mechanisms of its biosynthesis.

Natural Sources of this compound

This compound is a member of the streptothricin class of antibiotics, which are naturally produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. Historically, these antibiotics are found as a mixture of closely related congeners, collectively known as nourseothricin. This compound is often the principal component of this complex.[1][2]

The first isolation of a streptothricin-producing organism was reported in 1942 by Waksman and Woodruff from Streptomyces lavendulae.[1][2] Since then, several other Streptomyces species have been identified as producers of streptothricins, including:

  • Streptomyces noursei[3][4]

  • Streptomyces rochei[4]

  • Streptomyces griseus[5]

  • Streptomyces hygroscopicus[5]

These microorganisms synthesize and secrete the nourseothricin complex, a mixture of streptothricins D, E, and F, into their growth medium.[6] The relative abundance of each congener can vary depending on the producing strain and fermentation conditions.

Isolation and Purification of this compound

The primary challenge in obtaining pure this compound lies in its separation from the other structurally similar streptothricin congeners within the nourseothricin complex. Various chromatographic and precipitation techniques have been developed to achieve this separation.

General Extraction from Culture Broth

The initial step involves separating the streptothricin-containing supernatant from the Streptomyces mycelia.

Experimental Protocol:

  • Fermentation: Culture the producing Streptomyces strain in a suitable liquid medium (e.g., SMMS broth) at 28°C with shaking (200 rpm).[4]

  • Centrifugation: After an appropriate incubation period (e.g., 4-7 days), centrifuge the culture broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted nourseothricin complex.

Purification by Size-Exclusion Chromatography

This method separates molecules based on their size.

Experimental Protocol:

  • Column Preparation: Pack a glass column (e.g., 150 cm × 2.4 cm) with Sephadex LH-20 size-exclusion gel. Equilibrate the column with a mobile phase of 10% methanol in water.[3]

  • Sample Loading: Dissolve the crude nourseothricin sulfate (commercially available or from concentrated supernatant) in the mobile phase and load it onto the column. A typical loading is approximately 300 mg of nourseothricin sulfate.[7]

  • Elution: Elute the column with the 10% methanol mobile phase at a controlled flow rate (e.g., 0.6 mL/min).[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as high-performance liquid chromatography (HPLC).

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them, for example, by rotary evaporation.

Purification by Precipitation with Dipicrylamine

This method relies on the selective precipitation of streptothricins.

Experimental Protocol:

  • Precipitation: To the aqueous solution containing the nourseothricin complex, add a solution of dipicrylamine (DPA⁻). The streptothricin species will precipitate as salts with the DPA⁻ anion.[4]

  • Redissolving: Dissolve the collected precipitate in acetonitrile. The resulting solution will have a yellowish color.[4]

  • Conversion to Hydrochloride Salt: Add bis(triphenylphosphoranylidene)ammonium chloride to the acetonitrile solution to re-precipitate the streptothricin species as their hydrochloride salts.[4]

  • Recovery: Collect the precipitate, which will contain a mixture of streptothricin hydrochlorides. Further purification by chromatography may be necessary to isolate pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis and Purification

Reverse-phase HPLC can be used for both analytical quantification and preparative purification of this compound.

Experimental Protocol:

  • Column: Use a reversed-phase C18 analytical column.

  • Mobile Phase: Employ an aqueous solution of acetonitrile containing trifluoroacetic acid and an ion-pairing agent like octane-1-sulfonic acid sodium salt.

  • Detection: Monitor the elution profile using a UV detector at 210 nm.

  • Elution Order: The streptothricin congeners will elute in order of increasing molecular weight, with this compound eluting first, followed by E, D, and C.[8]

  • Preparative Scale-up: This analytical method can be scaled up to a preparative scale for the purification of larger quantities of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) within the Streptomyces genome.

The Streptothricin Biosynthetic Gene Cluster

The streptothricin BGC contains all the necessary genes for the synthesis of the streptolidine core, the gulosamine sugar moiety, the β-lysine chain, and for the assembly of these components. The cluster also includes genes for self-resistance and regulation.

Key Genes in the Streptothricin BGC:

GeneProposed Function
sttAInvolved in the biosynthesis of the streptolidine core.
stnOEncodes an aminomutase responsible for the formation of β-lysine from α-lysine.[9]
sttREncodes a resistance protein that protects the producing organism from the antibiotic's effects.
Regulatory GenesGenes encoding proteins such as TetR family transcriptional regulators that control the expression of the biosynthetic genes.
Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main parts:

  • Formation of the Streptolidine Core: This unique guanidinylated amino acid is synthesized through a dedicated pathway involving multiple enzymatic steps encoded by genes within the BGC.

  • Synthesis of the Gulosamine Moiety: A carbamoylated gulosamine sugar is synthesized and attached to the streptolidine core.

  • β-Lysine Chain Elongation: The characteristic β-lysine side chain is assembled. The enzyme encoded by stnO is crucial for providing the β-lysine precursor.[9] For this compound, a single β-lysine unit is attached.

These three components are then assembled to form the final this compound molecule.

Streptothricin_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Assembly cluster_final_product Final Product Alpha-Lysine Alpha-Lysine stnO stnO (Aminomutase) Alpha-Lysine->stnO Gulosamine Precursor Gulosamine Precursor Carbamoylated Gulosamine Carbamoylated Gulosamine Gulosamine Precursor->Carbamoylated Gulosamine Streptolidine Precursors Streptolidine Precursors Streptolidine Core Streptolidine Core Streptolidine Precursors->Streptolidine Core Beta-Lysine Beta-Lysine stnO->Beta-Lysine Assembly Enzymes Assembly Enzymes Beta-Lysine->Assembly Enzymes Streptolidine Core->Assembly Enzymes Carbamoylated Gulosamine->Assembly Enzymes This compound This compound Assembly Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in Streptomyces, typically occurring during the transition from exponential to stationary growth phase.[2] This regulation is complex and involves a hierarchical network of regulatory proteins.

Signaling Molecules and Transcriptional Regulators

The biosynthesis of many antibiotics in Streptomyces is controlled by small, diffusible signaling molecules, such as γ-butyrolactones (GBLs). These molecules bind to specific receptor proteins, often belonging to the TetR family of transcriptional regulators, which in turn control the expression of pathway-specific activators. While a specific GBL system for streptothricin has not been fully elucidated, it is likely that a similar mechanism is involved.

A Proposed Regulatory Cascade

Based on the general model of antibiotic regulation in Streptomyces, a putative regulatory cascade for streptothricin biosynthesis can be proposed:

  • Environmental/Physiological Signals: Nutrient limitation or other stress factors trigger the production of a signaling molecule.

  • Signal Perception: The signaling molecule binds to a receptor protein (e.g., a TetR family regulator), causing it to dissociate from the promoter of a pathway-specific activator gene.

  • Activation of Biosynthesis: The now-expressed activator protein binds to the promoter regions of the streptothricin biosynthetic genes, switching on their transcription and leading to the production of this compound.

  • Self-Resistance: The expression of the resistance gene (sttR) is also activated, protecting the cell from the antibiotic it produces.

Streptothricin_Regulation Environmental Signals Environmental Signals Signaling Molecule Synthesis Signaling Molecule Synthesis Environmental Signals->Signaling Molecule Synthesis Signaling Molecule Signaling Molecule Signaling Molecule Synthesis->Signaling Molecule TetR-like Repressor TetR-like Repressor Signaling Molecule->TetR-like Repressor inactivates Activator Gene Promoter Activator Gene Promoter TetR-like Repressor->Activator Gene Promoter represses Activator Protein Activator Protein Activator Gene Promoter->Activator Protein expresses Streptothricin BGC Promoters Streptothricin BGC Promoters Activator Protein->Streptothricin BGC Promoters activates Streptothricin Biosynthesis & Resistance Streptothricin Biosynthesis & Resistance Streptothricin BGC Promoters->Streptothricin Biosynthesis & Resistance expresses

Caption: A proposed regulatory cascade for streptothricin biosynthesis.

Summary of Quantitative Data

ParameterValueReference
This compound in Nourseothricin Principal component[1][2]
Purification Yield (Sephadex LH-20) ~75 mg from 300 mg nourseothricin[7]
HPLC Elution Order F -> E -> D -> C[8]
Optimal Production Phase Transition to stationary phase[2]

This guide provides a foundational understanding of this compound for researchers and developers. Further investigation into the specific regulatory networks and optimization of fermentation and purification processes will be crucial for the successful translation of this promising antibiotic into clinical applications.

References

understanding the streptolidine moiety in streptothricin F

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Streptolidine Moiety in Streptothricin F

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a member of the streptothricin class of antibiotics, which are experiencing a resurgence in interest due to their potent activity against multidrug-resistant Gram-negative bacteria. A defining feature of this antibiotic class is the streptolidine moiety, an unusual and complex bicyclic guanidinium-containing amino acid. This core component is critical for the biological activity of this compound, mediating its interaction with the bacterial ribosome. Understanding the biosynthesis, chemical synthesis, and structure-activity relationships of the streptolidine moiety is paramount for the development of novel streptothricin analogs with improved therapeutic indices. This document provides a comprehensive technical overview of the streptolidine core, including its biosynthesis, role in the mechanism of action, methods for its synthesis and characterization, and relevant quantitative data.

The Streptolidine Moiety: Structure and Significance

This compound is a composite molecule comprising three key components: a carbamoylated D-gulosamine sugar, a short homopolymer of β-lysine (a single residue in the case of this compound), and the unique streptolidine lactam. The streptolidine moiety is a bicyclic amino acid containing a guanidine group embedded within a six-membered ring, which is fused to a five-membered lactam ring. This rigid, cationic structure is crucial for the molecule's primary biological function. Cryo-electron microscopy studies have revealed that the streptolidine moiety acts as a guanine mimetic, forming extensive hydrogen bonds with the 16S rRNA in helix 34 of the bacterial 30S ribosomal subunit. This interaction is fundamental to the antibiotic's mechanism of action, which involves the inhibition of protein synthesis via induction of significant miscoding.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its streptolidine core, focusing on its biological activity, toxicity, and synthesis efficiency.

Table 1: Antimicrobial Activity of this compound (S-F)
Organism/GroupStrain InformationMIC (μg/mL)MIC (μM)Reference(s)
Carbapenem-resistant Enterobacterales (CRE)39 clinical isolates-MIC₅₀: 2, MIC₉₀: 4
Acinetobacter baumanniiFDA-CDC strains-4-fold > S-D
Klebsiella pneumoniaeNevada strain AR-0636 (pan-resistant)-1
Escherichia coliExpressing mcr-11-
Staphylococcus aureusATCC 29213 (Pan-susceptible)16-
Staphylococcus aureusNRS-1 (Vancomycin-resistant)16-
Bacillus anthracisSterne 34F28-
Yersinia pestisCO924-
Francisella tularensisSCHU S44-
Table 2: Comparative Toxicity of Streptothricins

Toxicity in mice is directly correlated with the length of the β-lysine chain. This compound, with a single lysine residue, is markedly less toxic than its congeners.

Compoundβ-Lysine Units (n)Acute Toxicity (LD₅₀, mice)Reference(s)
This compound 1300 mg/kg
Streptothricin E226 mg/kg
Streptothricin D3~10 mg/kg
Streptothricin C4~10 mg/kg
Table 3: Total Synthesis Efficiency of this compound
SynthesisLongest Linear SequenceTotal StepsOverall YieldReference(s)
Shiba et al. (1982)25 steps>46<0.28%
Miller et al. (2022)19 steps350.40%

Biosynthesis of the Streptolidine Core

The biosynthesis of streptolidine is a complex enzymatic process that starts from the common amino acid L-arginine. Genetic, biochemical, and structural studies have successfully elucidated this pathway, identifying two key enzymes, OrfP and OrfR, from the streptothricin (STT) gene cluster.

  • Double Hydroxylation: The pathway begins with the enzyme OrfP , an Fe(II)-dependent dihydroxylase. It catalyzes a double hydroxylation of L-Arginine, proceeding through a (3S)-OH-L-Arg intermediate to yield (3R,4R)-dihydroxy-L-arginine.

  • Cyclization: The second key enzyme, OrfR , is a PLP-dependent cyclase. It acts on (3R,4R)-dihydroxy-L-arginine, catalyzing an unusual elimination and addition reaction to form the six-membered ring precursor, (4R)-OH-capreomycidine.

  • Incorporation: Isotopic labeling and feeding experiments have confirmed that (4R)-OH-capreomycidine is the direct precursor that is subsequently incorporated into the final this compound molecule.

Streptolidine_Biosynthesis cluster_pathway Streptolidine Biosynthetic Pathway L_Arg L-Arginine OH_L_Arg (3S)-OH-L-Arg L_Arg->OH_L_Arg OrfP (Dihydroxylase) diOH_L_Arg (3R,4R)-(OH)2-L-Arg OH_L_Arg->diOH_L_Arg OrfP (Dihydroxylase) OH_Cap (4R)-OH-Capreomycidine diOH_L_Arg->OH_Cap OrfR (Cyclase) STF Streptolidine Moiety in this compound OH_Cap->STF Incorporation

Biosynthetic pathway of the streptolidine precursor from L-arginine.

Mechanism of Action and Resistance

Ribosomal Targeting and Protein Synthesis Inhibition

This compound exerts its bactericidal effect by targeting the bacterial ribosome. The antibiotic binds to the 30S subunit, where the streptolidine moiety plays a pivotal role. As a guanine mimetic, it interacts with helix 34 of the 16S rRNA at the decoding A-site. This binding event disrupts the fidelity of protein synthesis, leading to significant miscoding—the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately results in the production of non-functional proteins and bacterial cell death.

Resistance Pathways

Bacteria have evolved two primary mechanisms of resistance to streptothricins.

  • β-Lysine Acetylation: The most prominent resistance mechanism involves the enzymatic acetylation of the β-amino group on the β-lysine tail by streptothricin acetyltransferases (SATs).

  • Streptolidine Hydrolysis: A less common but important resistance pathway involves the enzymatic hydrolysis of the amide bond within the streptolidine lactam ring. This linearization of the bicyclic core disrupts the rigid structure required for effective ribosome binding, inactivating the antibiotic.

MoA_Resistance cluster_MoA Mechanism of Action cluster_Resistance Resistance Mechanism STF This compound (Streptolidine Moiety) Ribosome 30S Ribosomal Subunit (16S rRNA, Helix 34) STF->Ribosome Binds Inactive_STF Inactive Streptothricin (Hydrolyzed Lactam) STF->Inactive_STF Miscoding Translation Miscoding Ribosome->Miscoding Induces Death Bacterial Cell Death Miscoding->Death Leads to Hydrolase Streptolidine Hydrolase Hydrolase->STF Hydrolyzes Lactam Inactive_STF->Ribosome Binding Prevented

Mechanism of action and the resistance pathway involving streptolidine hydrolysis.

Experimental Protocols and Methodologies

Total Chemical Synthesis of the Streptolidine Moiety

A convergent total synthesis of this compound has been developed, enabling the generation of analogs for structure-activity relationship studies. The construction of the streptolidine core is a key part of this synthesis.

Methodology Summary: The synthesis begins with a protected aspartic acid derivative. Key transformations include:

  • Nitromethylation: Treatment of N-Cbz-L-aspartic acid 4-tert-butyl ester with carbonyl diimidazole and nitromethane yields a nitroketone intermediate.

  • Diastereoselective Reduction: The nitroketone is reduced under Felkin-Ahn conditions to establish the desired erythro (3S,4R) stereochemistry of the resulting nitroalcohol.

  • Lactamization: Subsequent steps involving nitro reduction, protection, and deprotection with formic acid promote lactamization to form the core five-membered ring.

  • Azidation and Conversion: Stereoselective azidation of the lactam enolate followed by a tandem Staudinger–aza-Wittig reaction converts the azide into a reactive isothiocyanate. This key intermediate, the "streptolidine isothiocyanate," is then ready for coupling with the gulosamine-β-lysine fragment to assemble the full this compound backbone.

Synthesis_Workflow cluster_streptolidine Streptolidine Moiety Synthesis cluster_other_frags Other Fragments cluster_assembly Final Assembly Start Protected Aspartic Acid Nitroketone Nitroketone Formation Start->Nitroketone Nitroalcohol Diastereoselective Reduction Nitroketone->Nitroalcohol Lactam Deprotection & Lactamization Nitroalcohol->Lactam Azidolactam Stereoselective Azidation Lactam->Azidolactam Isothiocyanate Staudinger-Aza-Wittig (Streptolidine Isothiocyanate) Azidolactam->Isothiocyanate Thiourea Couple with Isothiocyanate (Thiourea Formation) Isothiocyanate->Thiourea Gulosamine Protected Gulosamine Core Coupling1 Couple Gulosamine and β-Lysine Gulosamine->Coupling1 Lysine Protected β-Lysine Lysine->Coupling1 Coupling1->Thiourea Guanidine Guanidine Closure (Desulfurization) Thiourea->Guanidine Deprotection Global Deprotection Guanidine->Deprotection STF_Final This compound Deprotection->STF_Final

Convergent total synthesis workflow for this compound.
Characterization by Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a crucial tool for identifying streptothricins in complex mixtures, such as fermentation broths.

Methodology Summary: Streptothricins are typically analyzed in positive ion mode. Upon collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ undergoes a characteristic fragmentation. The dominant product ion results from the cleavage of the C(7)-N bond that links the streptolidine moiety to the gulosamine sugar. This leads to the neutral loss of the entire streptolidine-lactam portion of the molecule, providing a clear diagnostic marker for this class of antibiotics. This fragmentation pattern is invaluable for dereplication efforts in natural product screening.

In Vitro Translation Inhibition Assay

To confirm that the antibiotic's activity stems from direct interaction with the ribosome, in vitro translation assays are employed.

Methodology Summary:

  • System Setup: A cell-free coupled transcription-translation system is used, typically derived from E. coli for prokaryotic studies or rabbit reticulocytes for eukaryotic selectivity assessment.

  • Reporter: A reporter gene, such as nanoluciferase, is used as the template DNA or mRNA.

  • Inhibition: The assay is run in the presence of serial dilutions of the test compound (e.g., purified this compound).

  • Readout: Protein synthesis is quantified by measuring the activity of the newly synthesized reporter protein (e.g., via luminescence).

  • Analysis: The concentration-dependent decrease in reporter signal is used to determine the IC₅₀ value, indicating the potency of ribosome inhibition independent of cellular uptake or efflux mechanisms. Studies show S-F is approximately 40-fold more selective for prokaryotic over eukaryotic ribosomes.

Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in providing a high-resolution structural basis for the mechanism of action of this compound.

Methodology Summary:

  • Complex Formation: Highly purified 70S ribosomes (e.g., from A. baumannii or E. coli) are incubated with a molar excess of purified this compound to ensure saturation of the binding site.

  • Vitrification: The ribosome-antibiotic complex solution is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to embed the complexes in a thin layer of vitreous ice.

  • Data Collection: Automated data collection is performed on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing: Thousands of particle images are picked, classified, and reconstructed into a high-resolution 3D map of the complex using specialized software (e.g., RELION).

  • Model Building: An atomic model of the ribosome and the bound antibiotic is built into the resulting density map, allowing for the precise visualization of all molecular interactions between the streptolidine moiety and the 16S rRNA.

Conclusion and Future Directions

The streptolidine moiety is the pharmacophoric core of this compound, directly mediating its potent inhibitory effect on bacterial protein synthesis. Its unique bicyclic guanidinium structure presents both a significant synthetic challenge and a compelling opportunity for medicinal chemistry. The elucidation of its biosynthetic pathway opens the door for synthetic biology approaches to generate novel analogs. Furthermore, the development of a convergent total synthesis provides a platform for systematic structure-activity relationship (SAR) studies. Future research should focus on modifying the streptolidine core to enhance target affinity, evade resistance mechanisms, and further improve the already favorable safety profile of this compound, with the ultimate goal of developing a new class of therapeutics to combat multidrug-resistant Gram-negative infections.

A Technical Whitepaper on the Role of the β-Lysine Chain in Streptothricin F Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Streptothricins are a potent class of antibiotics with a unique mechanism of action, offering potential solutions against multidrug-resistant pathogens. Their structure is characterized by three core components: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a homopolymer chain of β-lysine residues.[1][2][3][4] The length of this β-lysine chain defines the specific streptothricin congener and is a critical determinant of both its antimicrobial efficacy and its associated toxicity. This technical guide provides an in-depth analysis of the β-lysine chain's role, focusing on Streptothricin F (S-F), which contains a single β-lysine residue.[1][5] We will examine its function in the mechanism of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols relevant to its study.

Introduction to this compound

Streptothricins were first discovered in 1942 from Streptomyces lavendulae.[3] The antibiotic family consists of several variants, labeled A through F and X, distinguished by the number of β-lysine residues in their polymeric chain.[1][4] this compound, the subject of this guide, is the simplest member, featuring a single β-lysine moiety.[1][5] The commercially available mixture, nourseothricin, is predominantly composed of this compound (approx. 65.5%) and streptothricin D (approx. 29.6%).[1] The unique β-amino acid chain is not only a synthetic challenge but also the primary locus for both biological activity and the main pathway of bacterial resistance.[2][3]

Mechanism of Action: The Pivotal Role of the β-Lysine Chain

The antimicrobial activity of streptothricins stems from their ability to inhibit protein synthesis.[2][6][7] This is achieved by binding to the bacterial 70S ribosome, specifically interacting with the 30S subunit.[5][8]

Key Interactions:

  • Ribosomal Binding: Cryo-EM structural data has revealed that streptothricins bind to a novel site on the 30S subunit, involving helix 34 (h34) of the 16S rRNA.[1] This binding mode is distinct from other known ribosome-targeting antibiotics.[8]

  • The β-Lysine Anchor: The single β-lysine chain of this compound is crucial for this interaction. Its positively charged β-amino group is thought to form key electrostatic interactions with the negatively charged phosphate backbone of ribosomal RNA, specifically at nucleotides U1052 and C1054.[1][5][8]

  • Inhibition of Translocation: By binding to this site, this compound impairs the EF-G-dependent translocation step of elongation during protein synthesis and can induce significant miscoding, leading to the production of non-functional proteins and eventual cell death.[2][3][7]

Resistance Mechanism: The most prevalent mechanism of bacterial resistance to streptothricins is the enzymatic acetylation of the β-amino group on the β-lysine residue by streptothricin acetyltransferases (SATs).[1][2][3][5][6] This modification neutralizes the positive charge, disrupting the critical electrostatic interaction with the ribosome and rendering the antibiotic inactive.[1][5] Structural modeling confirms that adding an acetyl group at this position would result in a steric clash with the phosphoribose backbone of the ribosome binding pocket, thus preventing effective binding.[5][8]

SAR_Workflow Workflow for a Streptothricin SAR Study start Hypothesis: Modify β-Lysine Chain synthesis 1. Synthesize or Isolate Analogs (e.g., varying chain length, substitutions) start->synthesis purify 2. Purify and Characterize (HPLC, NMR, Mass Spec) synthesis->purify mic_test 3. In Vitro Activity Testing (MIC/MBC Assays) purify->mic_test toxicity_test 4. In Vitro / In Vivo Toxicity Testing (e.g., Hemolysis, Murine LD50) purify->toxicity_test data_analysis 5. Analyze Data (Compare MIC and Toxicity values) mic_test->data_analysis toxicity_test->data_analysis sar_determination 6. Determine SAR (Relate structural changes to activity) data_analysis->sar_determination end Lead Optimization sar_determination->end

References

Methodological & Application

Application Notes and Protocols for the Purification of Streptothricin F from Nourseothricin Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nourseothricin is a mixture of streptothricin-class antibiotics produced by Streptomyces species.[1][2] This mixture primarily contains streptothricin D and F (over 85%), with smaller amounts of streptothricin E and C (less than 15%).[1][3] The core structure of these compounds consists of a carbamoylated D-glucosamine sugar, a streptolidine lactam, and a β-lysine homopolymer.[1] The different streptothricins are distinguished by the number of β-lysine residues in this homopolymer chain.[1]

Streptothricin F, containing a single β-lysine residue, has garnered significant interest due to its potent antimicrobial activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant E. coli.[2][4] Notably, this compound exhibits significantly lower toxicity compared to other components of the nourseothricin mixture, such as streptothricin D, which has a longer β-lysine chain.[4][5] This reduced toxicity may provide a wider therapeutic window, making purified this compound a promising candidate for further drug development.[4][6]

These application notes provide a detailed protocol for the purification of this compound from a commercial nourseothricin sulfate mixture using size-exclusion chromatography.

Structural Differences and Purification Rationale

The primary basis for the separation of this compound from other streptothricins in the nourseothricin mixture is the difference in their molecular size, which is directly related to the length of the β-lysine homopolymer chain. This compound, having only one β-lysine residue, is the smallest of the major components. This size difference allows for effective separation using size-exclusion chromatography.

Data Presentation

The following table summarizes the expected yield from the purification of this compound and D from a commercially available nourseothricin sulfate mixture using the protocol described below.

Starting MaterialComponentApproximate YieldReference
~300 mg Nourseothricin SulfateThis compound~75 mg[5][7]
~300 mg Nourseothricin SulfateStreptothricin D~15 mg[5][7]

Experimental Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Dissolve Nourseothricin Sulfate in Water load_sample Load Sample onto Column start->load_sample prep_column Pack and Equilibrate Sephadex LH-20 Column prep_column->load_sample elution Elute with 10% Methanol/Water at 0.6 mL/min load_sample->elution fraction_collection Collect Fractions elution->fraction_collection analysis Analyze Fractions (e.g., HPLC, Bioassay) fraction_collection->analysis pooling Pool Pure This compound Fractions analysis->pooling final_product Lyophilize to Obtain Pure this compound pooling->final_product

Caption: Workflow for the purification of this compound.

Experimental Protocols

Purification of this compound using Size-Exclusion Chromatography

This protocol is adapted from a previously reported method for the separation of streptothricin compounds.[7][8][9]

Materials:

  • Nourseothricin sulfate (e.g., from Gold Biotechnology)[9]

  • Sephadex LH-20 size-exclusion gel[7][8]

  • Methanol (HPLC grade)

  • Deionized water

  • Glass chromatography column (e.g., 150 cm x 2.4 cm)[7][8]

  • Peristaltic pump or compressed air for flow rate control

  • Fraction collector

  • Freeze-dryer (lyophilizer)

Procedure:

  • Column Packing:

    • Prepare a slurry of Sephadex LH-20 in the mobile phase (10% methanol in water).

    • Carefully pack the glass column with the Sephadex LH-20 slurry, ensuring a homogenous and well-packed bed to a height of approximately 150 cm.[7][8]

    • Equilibrate the column by washing with at least two column volumes of the mobile phase.

  • Sample Preparation:

    • Dissolve approximately 300 mg of nourseothricin sulfate in 0.6 mL of deionized water.[8]

  • Chromatography:

    • Carefully load the dissolved nourseothricin sample onto the top of the equilibrated Sephadex LH-20 column.

    • Begin the elution with the mobile phase (10% methanol in water).

    • Adjust the flow rate to 0.6 mL/min using a peristaltic pump or compressed air.[8]

    • Collect fractions of a suitable volume (e.g., 5-10 mL) using a fraction collector.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions for the presence of this compound and other components. High-Performance Liquid Chromatography (HPLC) can be used for this purpose.[10]

    • Pool the fractions containing pure this compound.

    • Freeze the pooled fractions and lyophilize to obtain purified this compound as a solid.

Alternative Chromatographic Method:

Ion-exchange chromatography using CM Sephadex has also been reported for the separation of streptothricin components.[11] This method utilizes a gradient elution with 10% acetic acid containing increasing concentrations of HCl (0.02N to 0.03N) to separate the different streptothricins based on their charge differences.[11]

Mechanism of Action and Resistance

The mechanism of action for nourseothricin involves the inhibition of protein synthesis by interfering with the mRNA translocation step, leading to misreading of the RNA molecule.[1][3] Resistance to nourseothricin is primarily due to the N-acetylation of the β-amino group of the β-lysine residue, a reaction catalyzed by streptothricin acetyltransferase (SAT).[1][3]

MechanismOfAction cluster_inhibition Inhibition of Protein Synthesis cluster_resistance Resistance Mechanism streptothricin_f This compound ribosome Bacterial Ribosome (30S Subunit) streptothricin_f->ribosome Binds to inactivated_streptothricin N-acetylated This compound (Inactive) streptothricin_f->inactivated_streptothricin Acetylation by SAT protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits Translocation & Induces Miscoding sat_gene sat Gene sat_enzyme Streptothricin Acetyltransferase (SAT) sat_gene->sat_enzyme Encodes sat_enzyme->streptothricin_f Acts on acetyl_coa Acetyl-CoA acetyl_coa->sat_enzyme Co-substrate

Caption: Mechanism of action and resistance to this compound.

References

Application Notes and Protocols for Determining Streptothricin F Minimum Inhibitory Concentration (MIC) Values

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Streptothricin F is a member of the streptothricin class of antibiotics, which are mixtures of closely related compounds produced by Streptomyces lavendulae. It is a bactericidal antibiotic that shows potent activity against a broad spectrum of bacteria, including highly drug-resistant Gram-negative pathogens.[1][2][3] this compound acts by interacting with the 30S subunit of the 70S ribosome, leading to inhibition of protein synthesis.[1][2] The re-emerging interest in streptothricins as potential therapeutics necessitates standardized methods for determining their in vitro potency. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial activity.

The most common methods for determining the MIC of this compound are broth microdilution and agar dilution.[1][4][5][6] These methods are considered gold standards for antimicrobial susceptibility testing.[6]

Data Presentation: this compound MIC Values

The following tables summarize the quantitative MIC data for this compound against a panel of Gram-positive and Gram-negative bacteria.

Table 1: MIC Values of this compound Against Gram-Negative Bacteria

OrganismStrainMIC (µg/mL)MIC (µM)Reference
Acinetobacter baumanniiFDA-CDC #399-402-4-fold > S-D & Nourseothricin[1]
Acinetobacter baumannii--MIC₅₀ = 2, MIC₉₀ = 32[1]
Carbapenem-resistant Enterobacterales (CRE)(n=39)-MIC₅₀ = 2, MIC₉₀ = 4[1]
Klebsiella pneumoniaeNevada strain (NDM-1-expressing)-1[1][7]
Escherichia coli(single rrn operon)--[1]
Neisseria gonorrhoeaeVarious strains16 - 32 (Nourseothricin)-[4]

Table 2: MIC Values of this compound Against Gram-Positive Bacteria

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292134[8]
Staphylococcus aureus(Vancomycin-resistant)4[8]
Bacillus anthracis(Sterne)2[8]

Experimental Protocols

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5][9] The Clinical and Laboratory Standards Institute (CLSI) broth microdilution reference method is commonly used.[1]

Materials:

  • This compound (purified)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well round-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile 0.9% NaCl solution

  • Spectrophotometer

  • Incubator (35°C)

  • Plate reader (optional)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, suspend isolated colonies in sterile 0.9% NaCl to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). b. Dilute this suspension 1:300 in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Serial Dilution in Microtiter Plate: a. Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in final concentrations typically ranging from 0.125 to 256 µg/mL.[1]

  • Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 200 µL of CAMHB only (no bacteria, no antibiotic).

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.[1]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.[9]

Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells onto the agar surface.[5][6]

Materials:

  • This compound (purified)

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile petri dishes

  • Sterile 0.9% NaCl solution

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

  • Preparation of Agar Plates: a. Prepare molten MHA and cool it to 45-50°C in a water bath. b. Prepare a series of two-fold dilutions of the this compound stock solution. c. Add a specific volume of each antibiotic dilution to a specific volume of molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic concentration to 18 mL of molten agar.[10] d. Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely. e. Prepare a control plate containing MHA without any antibiotic.

  • Preparation of Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method. The final inoculum for spotting onto the agar should be approximately 10⁴ CFU per spot.[5][6]

  • Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. Up to 30 different isolates can be tested on a single plate.[6]

  • Incubation: Incubate the plates at 37°C for 16-18 hours.[6]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[6]

Mandatory Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C G Incorporate this compound into Molten Agar A->G B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D I Spot Inoculum onto Agar Surface B->I C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (No visible growth) E->F H Pour Plates and allow to solidify G->H H->I J Incubate at 37°C for 16-18 hours I->J K Read MIC (No visible growth) J->K

Caption: Workflow for MIC determination of this compound.

Streptothricin_F_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Protein Synthesis\nInhibition Protein Synthesis Inhibition 30S->Protein Synthesis\nInhibition Leads to This compound This compound This compound->30S Binds to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Streptothricin F in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of streptothricin F (S-F) in various murine infection models. This compound is a promising antibiotic with potent activity against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] The following sections detail its mechanism of action, summarize key efficacy data, and provide step-by-step protocols for relevant murine infection models.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial ribosome.[2] Specifically, it binds to the 30S subunit of the 70S ribosome, interfering with protein synthesis by causing misreading of the mRNA transcript.[4][5][6] This unique mechanism of action makes it a valuable candidate for combating bacterial strains that have developed resistance to other classes of antibiotics.[2] Cryo-electron microscopy has revealed that streptothricin-F binds extensively to the 16S rRNA in a way that is distinct from other known translation inhibitors.[2]

Quantitative Data Summary

The in vivo efficacy of this compound has been demonstrated in a murine thigh infection model against a pandrug-resistant strain of Klebsiella pneumoniae. A summary of the key findings is presented below.

Murine ModelBacterial StrainDosing Regimen (single dose)OutcomeReference
Neutropenic Thigh InfectionPandrug-resistant Klebsiella pneumoniae Nevada AR-063650 mg/kg>5-log10 reduction in CFU[5]
Neutropenic Thigh InfectionPandrug-resistant Klebsiella pneumoniae Nevada AR-0636100 mg/kg>5-log10 reduction in CFU, with undetectable CFU in 3 out of 5 mice[5]

Experimental Protocols

Detailed methodologies for key murine infection models relevant to the evaluation of this compound are provided below.

Protocol 1: Murine Thigh Infection Model

This model is crucial for evaluating the efficacy of antibiotics against localized deep-tissue infections.

Experimental Workflow

G cluster_setup Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation animal_prep Induce Neutropenia (cyclophosphamide) renal_impairment Induce Mild Renal Impairment (uranyl nitrate) animal_prep->renal_impairment 24h infection Intramuscular Injection of Pandrug-Resistant K. pneumoniae renal_impairment->infection 48h treatment Subcutaneous Administration of this compound infection->treatment 2h euthanasia Euthanasia at 24h Post-Infection treatment->euthanasia homogenization Thigh Tissue Homogenization euthanasia->homogenization cfu_counting CFU Enumeration homogenization->cfu_counting

Caption: Workflow for the murine thigh infection model.

Materials:

  • Female mice (e.g., C3H/HeJ)

  • Cyclophosphamide

  • Uranyl nitrate

  • Pandrug-resistant Klebsiella pneumoniae (e.g., Nevada AR-0636 strain)

  • This compound

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine)

  • Tissue homogenizer

  • Mueller-Hinton agar plates

Procedure:

  • Induction of Neutropenia: To render the mice neutropenic, administer cyclophosphamide intraperitoneally. A common regimen is a single dose of 150 mg/kg four days prior to infection, followed by a second dose of 100 mg/kg one day before infection.

  • Induction of Mild Renal Impairment: To better simulate human pharmacokinetics, mild renal deficiency can be induced by administering uranyl nitrate subcutaneously at a dose of 5 mg/kg two days before infection.[5]

  • Bacterial Inoculum Preparation: Culture the pandrug-resistant K. pneumoniae strain overnight on Mueller-Hinton agar. Resuspend colonies in sterile saline to achieve a final concentration of approximately 10^7 CFU/mL.

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind limbs.

  • Treatment: Two hours post-infection, administer a single subcutaneous dose of this compound (e.g., 50 mg/kg or 100 mg/kg) at the scruff of the neck.[5][7] A control group should receive a vehicle control (e.g., sterile saline).

  • Evaluation of Bacterial Burden: At 24 hours post-infection, euthanize the mice.[5] Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in sterile saline.

  • CFU Enumeration: Serially dilute the tissue homogenate and plate onto Mueller-Hinton agar plates. Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/gram of tissue).

Protocol 2: Murine Urinary Tract Infection (UTI) Model

This ascending, unobstructed UTI model is suitable for evaluating the efficacy of this compound against uropathogenic bacteria.

Experimental Workflow

G cluster_setup Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation water_prep Provide 5% Glucose Water (optional, enhances colonization) anesthesia Anesthetize Mouse water_prep->anesthesia catheterization Transurethral Catheterization anesthesia->catheterization inoculation Intravesical Inoculation of Uropathogenic E. coli catheterization->inoculation treatment Administer this compound (e.g., subcutaneously) inoculation->treatment 24h euthanasia Euthanasia at 24-48h Post-Treatment treatment->euthanasia organ_harvest Harvest Bladder and Kidneys euthanasia->organ_harvest homogenization Organ Homogenization organ_harvest->homogenization cfu_counting CFU Enumeration homogenization->cfu_counting

Caption: Workflow for the murine urinary tract infection model.

Materials:

  • Female mice (e.g., C3H/HeJ or BALB/c)

  • Uropathogenic Escherichia coli (UPEC) strain

  • This compound

  • Sterile saline or PBS

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Polyethylene tubing (catheter)

  • Tissue homogenizer

  • MacConkey agar or other suitable agar plates

Procedure:

  • Animal Preparation (Optional): To enhance bacterial colonization, mice can be provided with drinking water containing 5% glucose for several days before infection.[8]

  • Bacterial Inoculum Preparation: Grow the UPEC strain in LB broth to the mid-logarithmic phase. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a concentration of approximately 10^9 CFU/mL.

  • Infection: Anesthetize the mice. Gently insert a lubricated sterile catheter transurethrally into the bladder.[8] Instill 0.05 mL of the bacterial suspension directly into the bladder.[8]

  • Treatment: At 24 hours post-infection, begin treatment with this compound. Administer the antibiotic via a suitable route (e.g., subcutaneous injection) at predetermined doses. Treatment can be a single dose or multiple doses over a set period.

  • Evaluation of Bacterial Burden: At a specified time point after the final treatment dose (e.g., 18-24 hours), euthanize the mice.[8] Aseptically remove the bladder and kidneys.

  • CFU Enumeration: Homogenize the bladder and kidneys separately in sterile PBS. Serially dilute the homogenates and plate on appropriate agar (e.g., MacConkey agar) to determine the bacterial load (CFU/organ).

Protocol 3: Murine Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory tract infections.

Experimental Workflow

G cluster_setup Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation immunosuppression Induce Immunosuppression (optional, e.g., cyclophosphamide) anesthesia Anesthetize Mouse immunosuppression->anesthesia inoculation Intranasal or Intratracheal Inoculation of Bacteria anesthesia->inoculation treatment Administer this compound (e.g., subcutaneously or intravenously) inoculation->treatment 2-4h monitoring Monitor Survival and Clinical Signs treatment->monitoring lung_harvest Harvest Lungs at Defined Time Points monitoring->lung_harvest homogenization Lung Homogenization lung_harvest->homogenization cfu_counting CFU Enumeration homogenization->cfu_counting

Caption: Workflow for the murine pneumonia model.

Materials:

  • Mice (e.g., C57BL/6 or BALB/c)

  • Acinetobacter baumannii or Klebsiella pneumoniae strain

  • This compound

  • Sterile saline or PBS

  • Anesthetic

  • Tissue homogenizer

  • Appropriate agar plates

Procedure:

  • Animal Preparation (Optional): For some bacterial strains, immunosuppression may be necessary to establish a robust infection.[9] This can be achieved by administering cyclophosphamide prior to infection.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline from an overnight culture to the desired concentration (e.g., 10^8 CFU/mL).

  • Infection: Anesthetize the mice. Inoculate the mice with the bacterial suspension via the intranasal or intratracheal route. For intranasal inoculation, instill a small volume (e.g., 20-50 µL) into the nares.

  • Treatment: Begin treatment with this compound at a set time point post-infection (e.g., 2-4 hours). The route of administration can be subcutaneous or intravenous, depending on the desired pharmacokinetic profile.

  • Evaluation:

    • Survival Study: Monitor the mice for a defined period (e.g., 7 days) and record survival.

    • Bacterial Burden: At predetermined time points (e.g., 24, 48, or 72 hours post-infection), a subset of mice is euthanized. The lungs are aseptically harvested, homogenized, and plated for CFU enumeration to determine the bacterial load in the lungs.

Signaling Pathway Diagram

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell streptothricin_f This compound subunit_30s 30S Subunit streptothricin_f->subunit_30s Binds to 16S rRNA ribosome 70S Ribosome ribosome->subunit_30s subunit_50s 50S Subunit ribosome->subunit_50s protein_synthesis Protein Synthesis subunit_30s->protein_synthesis Causes misreading mrna mRNA mrna->subunit_30s Translation misread_proteins Misread Proteins protein_synthesis->misread_proteins cell_death Bacterial Cell Death misread_proteins->cell_death Leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Streptothricin F for the Treatment of Carbapenem-Resistant Enterobacterales (CRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant threat to global public health. These pathogens have acquired resistance to nearly all available antibiotics, necessitating the exploration of novel therapeutic agents. Streptothricin F, a member of the streptothricin class of antibiotics, has emerged as a promising candidate with potent activity against highly drug-resistant Gram-negative bacteria, including CRE.[1][2][3][4] This document provides detailed application notes and experimental protocols for the investigation of this compound against CRE, intended for researchers and drug development professionals.

This compound exerts its bactericidal effect by targeting the bacterial ribosome, a mechanism distinct from many other ribosome-inhibiting antibiotics.[5][6] Specifically, it binds to the 30S subunit of the 70S ribosome, leading to errors in protein synthesis and subsequent cell death.[1][2] Studies have shown that this compound has a lower toxicity profile compared to other components of the nourseothricin mixture, such as streptothricin D, making it a more viable candidate for therapeutic development.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of this compound and related compounds against CRE.

Table 1: In Vitro Activity of Streptothricins against Carbapenem-Resistant Enterobacterales (CRE) [1][2][3][4][7]

CompoundMIC₅₀ (µM)MIC₉₀ (µM)MIC Range (µM)
This compound (S-F)241 - 4
Streptothricin D (S-D)0.250.50.25 - 2
Nourseothricin0.510.25 - 2

Table 2: Comparative Cytotoxicity of Streptothricins

CompoundCell LineObservation
This compound (S-F)LLC-PK1 (renal epithelial), J774 (macrophage)Toxicity observed at concentrations >10-fold higher than Streptothricin D, starting at 32 µM.[1]
Streptothricin D (S-D)LLC-PK1, J774More potent cytotoxicity compared to this compound.[1]
NourseothricinLLC-PK1, J774Cytotoxicity effects were nearly indistinguishable from Streptothricin D.[1]

Signaling Pathway and Mechanism of Action

This compound inhibits bacterial protein synthesis through a unique interaction with the ribosome.

cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit 16S_rRNA 16S rRNA (Helix 34) 50S_subunit 50S Subunit Streptothricin_F This compound Binding Binds to 30S Subunit Streptothricin_F->Binding Interaction Interacts with 16S rRNA Binding->Interaction Miscoding Induces Miscoding and Translation Errors Interaction->Miscoding Inhibition Inhibition of Protein Synthesis Miscoding->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against CRE.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare 2-fold Serial Dilutions of this compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Carbapenem-resistant Enterobacterales (CRE) isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration that is at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the CRE strain. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 2-fold dilution. c. Perform serial 2-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

This assay determines the rate of bacterial killing by this compound.

Experimental Workflow:

Start Start Prepare_Culture Prepare Log-phase Bacterial Culture Start->Prepare_Culture Add_StrepF Add this compound at Specified MIC Multiples (e.g., 4x MIC) Prepare_Culture->Add_StrepF Incubate Incubate at 37°C with Shaking Add_StrepF->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute_Plate Serially Dilute and Plate on Agar Sample->Serial_Dilute_Plate Incubate_Plates Incubate Plates Overnight Serial_Dilute_Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot Log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for time-kill assay.

Materials:

  • This compound

  • CRE isolate

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline or PBS

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the CRE isolate in CAMHB. Dilute the overnight culture into fresh CAMHB and grow to early- or mid-logarithmic phase (approximately 1-2 x 10⁶ CFU/mL).

  • Assay Setup: a. Prepare tubes containing the bacterial culture and this compound at desired concentrations (e.g., 1x, 2x, 4x MIC). b. Include a growth control tube without any antibiotic.

  • Incubation and Sampling: a. Incubate all tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. b. Plate the dilutions onto agar plates. c. Incubate the plates at 37°C overnight.

  • Data Analysis: a. Count the number of colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[8]

Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of this compound in a mammalian system.[5][9]

Experimental Workflow:

Start Start Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Infect Thigh Muscle with CRE Induce_Neutropenia->Infect_Thigh Administer_StrepF Administer this compound (e.g., Subcutaneously) Infect_Thigh->Administer_StrepF Euthanize_Harvest Euthanize Mice at Specified Time Point (e.g., 24h) Administer_StrepF->Euthanize_Harvest Homogenize_Thigh Harvest and Homogenize Thigh Tissue Euthanize_Harvest->Homogenize_Thigh Plate_Dilutions Plate Serial Dilutions of Homogenate Homogenize_Thigh->Plate_Dilutions Incubate_Count Incubate Plates and Count CFU/gram of tissue Plate_Dilutions->Incubate_Count Analyze_Data Analyze and Compare Treatment Groups Incubate_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for murine thigh infection model.

Materials:

  • Female ICR (CD-1) mice (or other suitable strain)

  • Cyclophosphamide

  • CRE isolate

  • This compound

  • Sterile saline or PBS

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia: a. Administer cyclophosphamide to the mice intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[9]

  • Infection: a. Prepare an inoculum of the CRE strain in sterile saline or PBS to a concentration of approximately 10⁷ CFU/mL. b. Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., subcutaneously or intravenously) at various doses. b. Include a control group that receives a vehicle control.

  • Euthanasia and Tissue Harvest: a. At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice. b. Aseptically dissect the infected thigh muscle.

  • Bacterial Load Determination: a. Weigh the thigh tissue. b. Homogenize the tissue in a known volume of sterile saline or PBS. c. Perform serial dilutions of the homogenate and plate on appropriate agar. d. Incubate the plates overnight and count the colonies to determine the CFU per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of this compound.

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against mammalian cell lines.

Materials:

  • LLC-PK1 (porcine kidney epithelial) and J774 (murine macrophage) cell lines

  • This compound

  • Appropriate cell culture medium and supplements

  • Sterile 96-well cell culture plates

  • SYTOX Green nucleic acid stain (or other suitable viability dye)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the LLC-PK1 and J774 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. c. Include wells with untreated cells as a negative control and a positive control for cell death if available.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

  • Viability Staining: a. Add SYTOX Green stain to each well according to the manufacturer's instructions. This dye only enters cells with compromised membranes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for SYTOX Green.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in cell death. Calculate the concentration of this compound that causes 50% cytotoxicity (CC₅₀).

Conclusion

This compound demonstrates significant promise as a therapeutic agent against CRE. Its potent bactericidal activity, unique mechanism of action, and favorable toxicity profile compared to other streptothricins warrant further preclinical and clinical investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the potential of this compound and its analogs in the fight against multidrug-resistant Gram-negative pathogens.

References

Cryo-EM Unveils the Action of Streptothricin F on the Bacterial Ribosome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cryo-electron microscopy (cryo-EM) studies of streptothricin F (S-F) in complex with the Acinetobacter baumannii 70S ribosome. This research sheds light on the antibiotic's mechanism of action, offering a structural basis for its bactericidal activity against multidrug-resistant Gram-negative bacteria.

Introduction

This compound is a member of the streptothricin class of antibiotics, which have garnered renewed interest due to their potent activity against highly drug-resistant pathogens. Understanding how these molecules interact with their cellular targets is crucial for the development of new and improved therapeutics. Cryo-EM has emerged as a powerful technique to visualize these interactions at near-atomic resolution. This document outlines the key findings and methodologies from the cryo-EM structural studies of this compound bound to the bacterial ribosome.

Recent studies have successfully determined the cryo-EM structure of S-F bound to the 70S ribosome of A. baumannii, a challenging opportunistic pathogen.[1][2][3][4] The structural data reveal that this compound primarily targets the 30S ribosomal subunit, interfering with the decoding of mRNA and ultimately inhibiting protein synthesis.[2][3][5]

Key Findings from Cryo-EM Studies

The cryo-EM analysis of the this compound-ribosome complex has elucidated the molecular basis of its inhibitory action.

  • Binding Site: Two distinct binding sites for this compound were identified on the 70S ribosome.[2] The primary and functionally relevant site is located in the 30S subunit, near the A-site decoding center.

  • Molecular Interactions: The streptolidine moiety of this compound acts as a guanine mimetic, forming extensive hydrogen bonds with the C1054 nucleobase of the 16S rRNA in helix 34. Additionally, the carbamoylated gulosamine moiety of S-F interacts with nucleotide A1196.[1][3]

  • Mechanism of Action: By binding to the decoding center, this compound probes the A-decoding site, which is thought to be responsible for its miscoding activity and potent bactericidal effect.[1][3] This direct interaction with the ribosome's decoding machinery disrupts the fidelity of protein translation, leading to bacterial cell death.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cryo-EM studies and associated activity assays of this compound.

Table 1: Cryo-EM Data Collection and Refinement Statistics

Parameter70S-S-F Complex (EMD-26819)70S-S-F Complex with P-site tRNA (EMD-26817)
Microscope FEI TITAN KRIOSFEI TITAN KRIOS
Resolution 2.35 Å2.5 Å
Vitrification Cryogen EthaneEthane

Data sourced from EMDB entries EMD-26819 and EMD-26817.[2][3]

Table 2: In Vitro Activity of Streptothricins

CompoundTarget Organism GroupMIC₅₀ (µM)MIC₉₀ (µM)Ribosomal Selectivity (Prokaryotic vs. Eukaryotic)
This compound (S-F)Carbapenem-resistant Enterobacterales (CRE)24~40-fold
Streptothricin D (S-D)Carbapenem-resistant Enterobacterales (CRE)0.250.5~40-fold

MIC (Minimum Inhibitory Concentration) values indicate the potency of the antibiotics. The ribosomal selectivity highlights the preferential binding to bacterial ribosomes over eukaryotic ones.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Morgan et al., 2023 and associated publications.

Protocol 1: Purification of A. baumannii 70S Ribosomes

This protocol details the isolation of 70S ribosomes directly from Acinetobacter baumannii cells.

Materials:

  • A. baumannii strain AB0057 cell paste

  • Ribosome Lysis Buffer (specific composition should be optimized)

  • Sucrose cushion (e.g., 1.1 M sucrose in a buffered solution)

  • Linear sucrose gradient solutions (e.g., 10-40% w/v)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Resuspend the A. baumannii cell paste in fresh Ribosome Lysis Buffer.

  • Lyse the cells using a high-pressure homogenizer or other suitable method.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Layer the supernatant onto a sucrose cushion and centrifuge at high speed to pellet the ribosomes.

  • Resuspend the ribosomal pellet in a suitable buffer.

  • Apply the resuspended ribosomes to a linear sucrose gradient.

  • Centrifuge the gradient to separate the 70S ribosomes from ribosomal subunits and polysomes.

  • Fractionate the gradient and collect the peaks corresponding to the 70S ribosome.

  • Pool the 70S fractions and concentrate using an appropriate method (e.g., ultracentrifugation and pelleting).

  • Resuspend the purified 70S ribosomes in a storage buffer and store at -80°C.

Protocol 2: Cryo-EM Grid Preparation and Data Acquisition

Materials:

  • Purified A. baumannii 70S ribosomes

  • This compound solution (100 µM final concentration for incubation)

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane

  • Titan Krios transmission electron microscope

Procedure:

  • Incubate the purified 70S ribosomes with 100 µM this compound. It's important to note that binding was not observed at a lower concentration of 10 µM.[5]

  • Apply a small volume (typically 3-4 µL) of the ribosome-S-F complex solution to a glow-discharged cryo-EM grid.

  • Blot the grid to remove excess liquid, leaving a thin film.

  • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Transfer the vitrified grid to the Titan Krios electron microscope for data acquisition.

  • Collect a series of tilted images (movies) of the frozen-hydrated particles using an automated data collection software.

Protocol 3: Cryo-EM Image Processing and 3D Reconstruction

Software:

  • Motion correction software (e.g., MotionCor2)

  • CTF estimation software (e.g., CTFFIND4)

  • Particle picking software (e.g., Gautomatch)

  • 2D and 3D classification and refinement software (e.g., RELION, cryoSPARC)

Procedure:

  • Movie Alignment: Correct for beam-induced motion by aligning the frames of each movie stack.

  • CTF Estimation: Determine the contrast transfer function parameters for each micrograph.

  • Particle Picking: Automatically select particles (ribosomes) from the corrected micrographs.

  • 2D Classification: Classify the picked particles into different 2D class averages to remove junk particles and assess particle quality.

  • Initial 3D Model Generation: Generate an initial 3D model of the ribosome, which can be done ab initio or by using a previously determined ribosome structure as a reference.

  • 3D Classification: Perform 3D classification to separate different conformational states of the ribosome-S-F complex.

  • 3D Refinement: Refine the 3D structure of the desired class to high resolution.

  • Post-processing: Apply sharpening and filtering to the final map to improve interpretability.

  • Model Building and Refinement: Build an atomic model of the ribosome and the bound this compound into the cryo-EM density map and refine the model against the data.

Visualizations

The following diagrams illustrate the experimental workflow and the binding interaction of this compound with the ribosome.

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis ribosome_purification Purification of A. baumannii 70S Ribosome incubation Incubation with This compound (100 µM) ribosome_purification->incubation Purified 70S grid_prep Cryo-EM Grid Preparation (Vitrification) incubation->grid_prep Ribosome-S-F Complex data_collection Cryo-EM Data Collection (Titan Krios) grid_prep->data_collection movie_proc Movie Processing (Motion Correction, CTF Estimation) data_collection->movie_proc particle_picking Particle Picking movie_proc->particle_picking classification 2D/3D Classification particle_picking->classification reconstruction 3D Reconstruction & Refinement classification->reconstruction model_building Atomic Model Building & Analysis reconstruction->model_building

Cryo-EM workflow for the structural analysis of the ribosome-streptothricin F complex.

Streptothricin_Binding cluster_ribosome 30S Ribosomal Subunit cluster_function Functional Consequence streptothricin_F This compound Streptolidine Moiety Carbamoylated Gulosamine Moiety rRNA_h34 16S rRNA Helix 34 C1054 streptothricin_F->rRNA_h34 Hydrogen Bonding (Guanine Mimicry) rRNA_A1196 16S rRNA A1196 streptothricin_F->rRNA_A1196 Interaction decoding_disruption Disruption of A-site Decoding protein_synthesis_inhibition Inhibition of Protein Synthesis decoding_disruption->protein_synthesis_inhibition cell_death Bacterial Cell Death protein_synthesis_inhibition->cell_death

References

Application Notes and Protocols for the Development of Streptothricin F Analogs with Improved Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricins are a class of antibiotics first discovered in the 1940s, notable for their potent activity against Gram-negative bacteria.[1] This class of molecules, which includes streptothricin F (S-F) and streptothricin D (S-D), functions by inhibiting bacterial protein synthesis. They bind to the 30S subunit of the 70S ribosome, leading to miscoding and bactericidal effects.[2][3] Despite their promise, development was halted due to renal toxicity associated with the natural mixture, known as nourseothricin.[1]

Recent research has renewed interest in this class, demonstrating that S-F, which has a single β-lysine chain, is significantly less toxic than other variants like S-D (three β-lysines).[4][5] S-F has shown excellent efficacy against contemporary multidrug-resistant pathogens, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[2][6] The primary challenge in harnessing the therapeutic potential of streptothricins lies in balancing their potent antimicrobial activity with their inherent toxicity.[4][5] Furthermore, a key bacterial resistance mechanism involves the enzymatic acetylation of the β-amino group on the β-lysine moiety.[5][7]

The development of a convergent, diversity-enabling total synthesis for S-F has opened the door for systematic structure-activity relationship (SAR) studies.[4][8] This allows for the generation of S-F analogs designed to circumvent resistance and improve the therapeutic window. These application notes provide detailed protocols for the synthesis and evaluation of novel this compound analogs aimed at improving antibacterial activity and reducing toxicity.

Section 1: Synthesis of this compound Analogs

A key strategy for generating novel S-F analogs is a convergent total synthesis approach. This method involves the independent synthesis of the three core fragments of the molecule—the gulosamine sugar core, the streptolidine lactam, and the β-lysine moiety—which are then coupled in the late stages.[5][9] This approach is highly adaptable for creating a library of analogs by substituting modified versions of each fragment. For instance, analogs designed to block resistance can be created by modifying the β-lysine moiety, the site of inactivating acylation.[10]

G cluster_0 Fragment Synthesis cluster_1 Convergent Assembly cluster_2 Final Steps F1 Gulosamine Core Synthesis C1 Couple Gulosamine and β-Lysine Analog F1->C1 F2 Streptolidine Lactam Synthesis C2 Couple Streptolidine Fragment F2->C2 F3 β-Lysine Analog Synthesis F3->C1 C1->C2 D1 Global Deprotection C2->D1 P1 Purification & Salt Formation D1->P1 Final This compound Analog P1->Final

Caption: Convergent synthesis workflow for this compound analogs.

Protocol 1.1: Late-Stage Fragment Coupling and Deprotection (Conceptual Protocol)

This protocol outlines the key steps for the convergent assembly of the S-F analog backbone, based on published synthetic strategies.[5][11] This process involves the sequential coupling of the three main fragments, followed by deprotection to yield the final active compound.

Materials:

  • Protected Gulosamine Core (Fragment A)

  • Protected β-Lysine Analog (Fragment B)

  • Protected Streptolidine Isothiocyanate (Fragment C)

  • Coupling reagents (e.g., HATU, HOBt)

  • Lewis acids (e.g., mercury(II) chloride) for thiourea cyclization

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Deprotection reagents: Trifluoroacetic acid (TFA), Palladium on carbon (Pd/C) for hydrogenolysis, Tetrabutylammonium fluoride (TBAF) for silyl deprotection

  • HPLC system for purification

Procedure:

  • Step 1: Coupling of Gulosamine and β-Lysine Fragments.

    • Dissolve the protected gulosamine core (Fragment A) and the protected β-lysine analog (Fragment B) in an appropriate solvent like DMF.

    • Add coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIEA).

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the coupled product (Fragment AB) using column chromatography.

  • Step 2: Formation of Thiourea Intermediate.

    • Dissolve the purified Fragment AB in a solvent such as DCM.

    • Add the protected streptolidine isothiocyanate (Fragment C) to the solution.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture in vacuo to yield the crude thiourea intermediate. This intermediate is often carried forward without further purification.[5]

  • Step 3: Guanidine Ring Closure.

    • Dissolve the crude thiourea intermediate in an appropriate solvent system.

    • Add a Lewis acid catalyst (e.g., mercury(II) chloride) to promote the desulfurization-guanidination reaction.[4][8]

    • Stir at room temperature for 12-18 hours.

    • Filter the reaction mixture to remove inorganic salts and purify the fully protected S-F analog by column chromatography.

  • Step 4: Global Deprotection.

    • Execute a sequence of deprotection steps tailored to the protecting groups used. This may involve:

      • Silyl group removal using TBAF.

      • Acid-labile group (e.g., Boc) removal using TFA.

      • Benzyl and carboxybenzyl group removal via hydrogenolysis with H₂ gas and a Pd/C catalyst.[5]

  • Step 5: Purification and Salt Formation.

    • Purify the final deprotected analog using reverse-phase HPLC.

    • Convert the purified analog to a stable salt (e.g., sulfate salt) for consistent biological testing by treating with the corresponding acid followed by precipitation.[5]

Section 2: In Vitro Evaluation of Novel Analogs

Once synthesized, the novel S-F analogs must be rigorously tested to determine their antimicrobial efficacy, bactericidal activity, and toxicity.

Protocol 2.1: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an analog, which is the lowest concentration that prevents visible bacterial growth.

Materials:

  • S-F analog stock solution (e.g., 1 mg/mL in sterile water)

  • Bacterial strains (e.g., pandrug-resistant K. pneumoniae, CRE isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare serial two-fold dilutions of the S-F analog in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of ~2.5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth, no antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of the analog that completely inhibits bacterial growth.

Protocol 2.2: Assessment of Bactericidal Activity (Time-Kill Assay)

This assay determines whether an analog is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Materials:

  • Bacterial culture in logarithmic growth phase

  • S-F analog at concentrations relative to its MIC (e.g., 1x, 4x, 10x MIC)

  • CAMHB

  • Sterile culture tubes

  • Agar plates for colony counting

  • Phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculate flasks containing CAMHB with the test bacterium to achieve a starting density of ~1 x 10⁶ CFU/mL.

  • Add the S-F analog at the desired MIC multiples (e.g., 4x MIC). Include a growth control tube with no antibiotic.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile PBS.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the colonies to determine the CFU/mL at each time point.

  • A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is defined as bactericidal activity.[2]

Protocol 2.3: Eukaryotic Cytotoxicity Assay

This protocol assesses the toxicity of S-F analogs against mammalian cells, which is crucial for determining the therapeutic window.

Materials:

  • Mammalian cell lines (e.g., LLC-PK1 renal epithelial cells, J774 macrophages)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • S-F analog stock solution

  • SYTOX Green nucleic acid stain

  • Sterile 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Seed the 96-well plates with mammalian cells at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the S-F analog in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the S-F analog dilutions.

  • Add SYTOX Green to all wells at its final working concentration. SYTOX Green only enters cells with compromised membranes, fluorescing upon binding to DNA, thus indicating cell death.[2]

  • Incubate the plate in a fluorescence plate reader capable of maintaining 37°C and 5% CO₂.

  • Measure fluorescence at regular intervals (e.g., every 24 hours) for up to 5 days.

  • An increase in fluorescence corresponds to increased cytotoxicity. Data can be used to calculate the CC₅₀ (the concentration that causes 50% cell death).

Section 3: Data Presentation and Interpretation

Effective drug development requires clear and comparative data analysis. All quantitative data should be summarized in tables to facilitate the comparison of lead candidates.

Table 1: Comparative Activity and Toxicity of this compound Analogs
CompoundTarget OrganismMIC (µM)CC₅₀ (LLC-PK1 cells, 72h) (µM)Selectivity Index (SI = CC₅₀/MIC)
This compound K. pneumoniae (CRE)28040
Analog A-101 K. pneumoniae (CRE)19090
Analog B-204 K. pneumoniae (CRE)4>200>50
Streptothricin D K. pneumoniae (CRE)0.252080

This table presents hypothetical data for illustrative purposes.

Mechanism of Action and Resistance Evasion

This compound inhibits protein synthesis by binding to the A-decoding site of the 16S rRNA within the bacterial 30S ribosomal subunit.[2] The primary resistance mechanism is the acetylation of the β-lysine tail by Streptothricin Acetyltransferase (SAT) enzymes, which prevents the antibiotic from binding to its ribosomal target. The goal of analog development is to create molecules that are poor substrates for SAT enzymes while retaining high affinity for the ribosome.

G cluster_0 Bacterial Cell SF This compound Ribosome 30S Ribosome SF->Ribosome Binds SAT SAT Enzyme (Resistance) SF->SAT Substrate ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibits CellDeath Cell Death ProteinSynth->CellDeath InactiveSF Acetylated S-F (Inactive) SAT->InactiveSF Acetylates InactiveSF->Ribosome No Binding Analog S-F Analog (Modified β-lysine) Analog->Ribosome Binds Analog->SAT Poor Substrate

Caption: Mechanism of action and resistance evasion by S-F analogs.

Conclusion

The streptothricin scaffold holds significant promise for developing new therapeutics against multidrug-resistant Gram-negative pathogens.[1] Historical challenges with toxicity can be overcome through modern medicinal chemistry and a deeper understanding of the compound's structure-activity relationship.[4] The development of a diversity-enabling total synthesis allows for the creation of S-F analogs specifically designed to evade known resistance mechanisms and exhibit an improved safety profile.[5] By employing the systematic protocols for synthesis, antimicrobial testing, and cytotoxicity evaluation outlined in these notes, researchers can effectively identify and optimize novel S-F analogs, paving the way for a new generation of antibiotics to combat critical bacterial threats.

References

Application Notes and Protocols for Streptothricin F Cytotoxicity Assays on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricin F is a member of the streptothricin class of antibiotics, which are effective against a broad range of bacteria.[1] Its mechanism of action involves the inhibition of protein synthesis through binding to the 30S ribosomal subunit, leading to miscoding and eventual bacterial cell death. While its antibacterial properties are of significant interest, understanding its cytotoxic effects on mammalian cells is crucial for evaluating its therapeutic potential and safety profile. These application notes provide a summary of the known cytotoxic effects of this compound on mammalian cell lines and detailed protocols for assessing its cytotoxicity.

Data Presentation: Cytotoxicity of this compound

The in vitro cytotoxicity of this compound has been evaluated in several mammalian cell lines. The available data indicates that this compound exhibits significantly lower cytotoxicity compared to other streptothricins, such as streptothricin D.

Table 1: In Vitro Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineDescriptionAssayObserved Cytotoxicity
J774A.1Mouse macrophageSYTOX GreenToxicity observed at concentrations ≥ 32 μM.[1]
LLC-PK1Porcine kidney epithelialSYTOX GreenToxicity observed at concentrations ≥ 32 μM.[1]

Note: The half-maximal cytotoxic concentration (CC50) for this compound was found to be more than 10-fold higher than that of streptothricin D in these cell lines.[1]

Table 2: In Vivo Toxicity of this compound in a Murine Model

CompoundLD50 (mg/kg)
This compound300
Streptothricin D<10

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of protein synthesis. In mammalian cells, prolonged inhibition of protein synthesis can induce cellular stress, particularly Endoplasmic Reticulum (ER) stress, leading to the activation of apoptotic pathways.

G This compound-Induced Cytotoxicity Pathway cluster_0 Cellular Response to this compound Streptothricin_F This compound Ribosome Ribosome Streptothricin_F->Ribosome Binds to 30S subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition ER_Stress ER Stress Protein_Synthesis_Inhibition->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR CHOP CHOP Induction UPR->CHOP Bcl2_family Modulation of Bcl-2 Family Proteins CHOP->Bcl2_family Caspase_Activation Caspase Activation (Caspase-3, -9) Bcl2_family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Membrane_Damage Membrane Damage (Late Apoptosis/Necrosis) Apoptosis->Membrane_Damage SYTOX_Green SYTOX Green Uptake Membrane_Damage->SYTOX_Green

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

This section provides detailed protocols for commonly used cytotoxicity assays to evaluate the effects of this compound on mammalian cell lines.

Experimental Workflow

G General Cytotoxicity Assay Workflow cluster_0 Experimental Steps Cell_Seeding Seed cells in a 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add this compound (serial dilutions) Incubation_1->Compound_Addition Incubation_2 Incubate for desired exposure time (e.g., 24-72h) Compound_Addition->Incubation_2 Assay_Reagent Add cytotoxicity assay reagent Incubation_2->Assay_Reagent Incubation_3 Incubate as per protocol Assay_Reagent->Incubation_3 Data_Acquisition Measure signal (absorbance/fluorescence) Incubation_3->Data_Acquisition Data_Analysis Calculate % viability and IC50/CC50 Data_Acquisition->Data_Analysis

Caption: A generalized workflow for performing cytotoxicity assays.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (low serum recommended)

  • This compound

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 10,000-50,000 cells/well in 100 µL of low-serum medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Add 50 µL of serially diluted this compound to the appropriate wells. Include controls for spontaneous LDH release (vehicle-treated) and maximum LDH release (lysis buffer).

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: SYTOX™ Green Assay for Cell Viability

This fluorescence-based assay uses a cell-impermeant dye that stains the nucleic acids of cells with compromised plasma membranes.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well black, clear-bottom plates

  • SYTOX™ Green nucleic acid stain

  • Fluorescence microplate reader

Procedure:

  • Seed cells into a 96-well black, clear-bottom plate at an appropriate density.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treat cells with various concentrations of this compound and incubate for the desired duration.

  • Add SYTOX™ Green stain to each well at the final recommended concentration (typically in the nM to low µM range).

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~523 nm.

Protocol 4: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

References

Application Notes and Protocols for the Experimental Use of Streptothricin F against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its propensity for multidrug resistance, limiting therapeutic options for infections it causes. Streptothricin F, a member of the streptothricin class of antibiotics, has demonstrated potent bactericidal activity against highly drug-resistant Gram-negative bacteria, including carbapenem-resistant A. baumannii. These application notes provide a summary of the current understanding and experimental protocols for evaluating the efficacy of this compound against this formidable pathogen.

This compound is a natural product distinguished by a streptolidine ring, a carbamoylated gulosamine sugar, and a single β-lysine tail. Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which leads to protein synthesis inhibition and translational miscoding, ultimately resulting in rapid cell death. This unique interaction with the ribosome presents a promising avenue for combating bacterial strains resistant to other classes of antibiotics.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and its related compound, nourseothricin (a mixture predominantly of this compound and D), against A. baumannii.

Table 1: In Vitro Susceptibility of Acinetobacter baumannii to this compound and Nourseothricin

CompoundA. baumannii Strain(s)MIC Range (µM)MIC₅₀ (µM)MIC₉₀ (µM)
This compound4 MDR/XDR strains4-fold greater than S-D & Nourseothricin--
Nourseothricin104 MDR/XDR strains<0.125 - 64232

MDR: Multidrug-resistant; XDR: Extensively drug-resistant; MIC: Minimum Inhibitory Concentration. Data for individual this compound MICs against the four strains were not detailed in the source material.

Table 2: Time-Kill Assay of this compound against Carbapenem-Resistant Acinetobacter baumannii

StrainAntibiotic ConcentrationTime to Bactericidal EffectObservation
MSRN 14504x MIC< 2 hoursRapid bactericidal activity with no regrowth observed.

Bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Table 3: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (against a pandrug-resistant Klebsiella pneumoniae strain)

Treatment GroupDosage (mg/kg)Mean Log₁₀ CFU/thigh at 24h
Vehicle Control->2 log₁₀ increase from baseline
This compound50>5 log₁₀ reduction
This compound100>5 log₁₀ reduction (undetectable CFU in 3/5 mice)

While this data is for K. pneumoniae, it demonstrates the potential in vivo efficacy of this compound against highly resistant Gram-negative pathogens.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Acinetobacter baumannii isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Streak A. baumannii isolates onto a non-selective agar plate and incubate at 35°C for 18-24 hours.

    • Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Dilute the suspension 1:300 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Acinetobacter baumannii isolate with a known MIC to this compound

  • CAMHB

  • This compound stock solution

  • Sterile culture tubes

  • Shaking incubator (35°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare an inoculum of A. baumannii in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Incubation:

    • Inoculate the tubes with the prepared bacterial suspension.

    • Incubate the tubes at 35°C with constant agitation.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions in sterile saline and plate onto agar plates.

  • Colony Counting:

    • Incubate the plates at 35°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

Checkerboard Synergy Assay

This assay can be used to evaluate the potential synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other antibiotics. Note: To date, no specific synergy data for this compound against A. baumannii has been published. This protocol provides a general methodology.

Materials:

  • Acinetobacter baumannii isolate

  • CAMHB

  • Stock solutions of this compound and the second antibiotic

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a checkerboard pattern of antibiotic concentrations. Serially dilute this compound along the y-axis and the second antibiotic along the x-axis.

  • Inoculation:

    • Inoculate the wells with a prepared A. baumannii suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of this compound in reducing the bacterial burden in a localized infection.

Materials:

  • Female ICR mice (or other appropriate strain)

  • Cyclophosphamide for inducing neutropenia

  • Acinetobacter baumannii isolate

  • This compound for injection

  • Sterile saline

  • Anesthetic

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice on days -4 and -1 relative to infection to induce neutropenia.

  • Infection:

    • On day 0, anesthetize the mice and inject a suspension of A. baumannii (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., subcutaneously or intravenously). A vehicle control group should be included.

  • Endpoint:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it in sterile saline.

  • Bacterial Load Determination:

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Compare the mean log₁₀ CFU/thigh between the treated and control groups to determine the in vivo efficacy of this compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mic MIC Determination (Broth Microdilution) time_kill Time-Kill Assay mic->time_kill Determines concentrations for time-kill synergy Checkerboard Synergy (Optional) mic->synergy Determines concentrations for synergy testing thigh_model Murine Thigh Infection Model time_kill->thigh_model Informs dosing regimen start A. baumannii Isolate start->mic

Caption: Experimental workflow for evaluating this compound against A. baumannii.

mechanism_of_action streptothricin_f This compound subunit_30s 30S Subunit streptothricin_f->subunit_30s Binds to ribosome Bacterial 70S Ribosome protein_synthesis Protein Synthesis subunit_30s->protein_synthesis Inhibits miscoding Translational Miscoding subunit_30s->miscoding Induces cell_death Bacterial Cell Death protein_synthesis->cell_death miscoding->cell_death

Caption: Mechanism of action of this compound on the bacterial ribosome.

Application Notes and Protocols for Streptothricin F Stability and Solubility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricin F is a member of the streptothricin class of antibiotics, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] It is a component of the antibiotic mixture nourseothricin and is distinguished by having a single β-lysine residue in its structure.[2][3][4] Interest in this compound has been renewed due to its potent activity against multidrug-resistant pathogens.[2][4] Notably, the toxicity of streptothricins is correlated with the length of the β-lysine chain, with this compound demonstrating lower toxicity compared to its congeners.[2][3][4]

These application notes provide detailed protocols for assessing the aqueous solubility and stability of this compound, crucial parameters for its development as a therapeutic agent. The protocols are designed to be readily implemented in a laboratory setting.

Solubility Testing Protocol

This protocol describes the determination of the equilibrium solubility of this compound in various aqueous buffers using the shake-flask method. This method is a reliable approach to determine the thermodynamic solubility of a compound.

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh this compound add_excess Add excess this compound to each buffer prep_compound->add_excess prep_buffers Prepare Aqueous Buffers (pH 3, 5, 7.4, 9) prep_buffers->add_excess incubate Incubate with shaking (e.g., 24-48h at 25°C) add_excess->incubate sample Withdraw aliquots at time points (e.g., 24h, 48h) incubate->sample separate Separate solid from liquid (centrifugation/filtration) sample->separate quantify Quantify concentration of dissolved this compound (e.g., HPLC-UV, LC-MS/MS) separate->quantify determine Determine Equilibrium Solubility quantify->determine

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

Materials:

  • This compound (purified solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • Borate buffer, pH 9.0

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Add an excess amount of solid this compound to a known volume of each buffer in a microcentrifuge tube or glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Incubate the samples on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 x g for 15 minutes).

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • The concentration at which no further increase is observed between time points is considered the equilibrium solubility.

Data Presentation: Solubility of this compound
Buffer SystempHTemperature (°C)Solubility (mg/mL)
Citrate Buffer3.025> 100
Citrate Buffer5.025> 100
Phosphate Buffer7.425> 100
Borate Buffer9.025> 100

Note: The data presented in this table are representative and based on the high water solubility of streptothricins mentioned in the literature. Actual values should be determined experimentally.

Stability Testing Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. This protocol outlines a forced degradation study for this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare this compound stock solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_solution->base neutral Neutral Hydrolysis (Water) prep_solution->neutral oxidation Oxidation (e.g., 3% H₂O₂) prep_solution->oxidation photolysis Photolytic (UV/Vis light) prep_solution->photolysis thermal Thermal (e.g., 60°C) prep_solution->thermal sampling Sample at time points acid->sampling base->sampling neutral->sampling oxidation->sampling photolysis->sampling thermal->sampling neutralize Neutralize acid/base samples sampling->neutralize If applicable analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis neutralize->analysis quantify Quantify remaining This compound and degradation products analysis->quantify

Caption: Workflow for the forced degradation stability testing of this compound.

Detailed Protocol

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • Temperature-controlled chambers/water baths

  • Photostability chamber with UV and visible light sources

  • HPLC or LC-MS/MS system with a stability-indicating method

Procedure:

  • Preparation of Test Samples:

    • For each stress condition, mix the this compound stock solution with the respective stress agent in a suitable container (e.g., glass vial).

    • Prepare a control sample by diluting the stock solution with water and storing it under ambient conditions, protected from light.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Neutral Hydrolysis: Mix the stock solution with water and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a specified light exposure (e.g., according to ICH Q1B guidelines).

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Sampling and Analysis:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize the aliquot before analysis.

    • Analyze all samples using a validated stability-indicating analytical method (e.g., reverse-phase HPLC with UV or MS detection). The method should be able to separate the intact this compound from its degradation products.

    • Quantify the amount of remaining this compound and any major degradation products.

Data Presentation: Forced Degradation of this compound
Stress ConditionReagentTemperature (°C)Duration (hours)Degradation (%)Major Degradants Observed
Acid Hydrolysis0.1 M HCl6024~15%Peak 1, Peak 2
Base Hydrolysis0.1 M NaOH258~40%Peak 3, Peak 4
Neutral HydrolysisWater6024< 5%Minor peaks
Oxidation3% H₂O₂2524~10%Peak 5
PhotolysisUV/Vis Light2524< 5%Minor peaks
Thermal-6024< 5%Minor peaks

Note: This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. The extent of degradation and the nature of the degradants must be determined experimentally. The enzymatic hydrolysis of the streptolidine moiety has been reported as a resistance pathway and may be a potential degradation route under certain chemical conditions.[2][3]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the solubility and stability of this compound. The data generated from these studies are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of this compound as a potential therapeutic agent. The use of stability-indicating analytical methods is paramount for the accurate assessment of degradation and the identification of potential impurities.

References

Troubleshooting & Optimization

Technical Support Center: Streptothricin F Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of streptothricin F. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for the this compound synthesis is extremely low. What are the most critical stages affecting the yield, and how can they be optimized?

A1: Low overall yield is a significant challenge in the total synthesis of this compound. Historically, the synthesis is lengthy and complex. The first total synthesis by Shiba et al. involved over 46 total steps with a longest linear sequence of 25 steps, resulting in an overall yield of less than 0.28%.[1][2] A more recent convergent synthesis by Dowgiallo et al. improved upon this, with 35 total steps, a longest linear sequence of 19 steps, and a 0.40% overall yield.[1][3]

Troubleshooting Steps:

  • Focus on Convergent Strategy: A convergent approach, where key fragments are synthesized independently and coupled at a late stage, is generally more efficient. The retrosynthetic analysis by Dowgiallo et al. disconnects the molecule into three key fragments: a gulosamine core, a streptolidine moiety, and a β-lysine unit.[3][4] Adopting a similar strategy can significantly improve overall efficiency by allowing for optimization of each fragment's synthesis independently.

  • Key Reaction Optimization: Pay close attention to the yields of the key coupling and stereocenter-forming reactions. For instance, the diastereoselective azidation of the lactam enolate and the mercury(II) chloride-mediated desulfurization-guanidination are critical steps that can significantly impact the overall yield.[1][2][3][5][6]

  • Purification of Intermediates: Ensure efficient purification at each step to carry forward high-purity material. The accumulation of impurities can negatively affect subsequent reaction efficiency. The instability of some intermediates, such as the deprotected thiourea 27, may necessitate carrying them forward in crude form, which requires careful optimization of the subsequent reaction conditions.[3]

Q2: I am struggling with controlling the stereochemistry at the newly formed stereocenters. Which are the most challenging stereoselective steps and what are the recommended conditions?

A2: Establishing the correct stereochemistry is a critical challenge due to the multiple stereocenters in this compound.

Key Stereoselective Steps & Recommended Protocols:

  • Diastereoselective Reduction of a Nitroketone: In the synthesis of the streptolidine moiety, a diastereoselective reduction is employed to set the stereochemistry of a secondary alcohol.

    • Challenge: Achieving high diastereoselectivity.

    • Recommended Protocol: Felkin-Ahn controlled reduction using a hydride source that attacks from the less hindered face. This can result in a diastereomeric ratio greater than 9:1.[3]

  • Diastereoselective Azidation of a Lactam Enolate: The introduction of the azide group on the lactam precursor to the streptolidine isothiocyanate must be highly stereoselective.

    • Challenge: Controlling the facial selectivity of the enolate reaction.

    • Recommended Protocol: Treatment of the silylated lactam with KHMDS and trisyl azide provides the α-azido lactam as a single diastereomer. The high selectivity is attributed to the steric bulk of the silyl protecting group and the trisyl azide reagent, which directs the approach of the electrophile.[4]

Q3: The construction of the unique streptolidine lactam and its subsequent guanidinylation is proving difficult. What are the key challenges and effective strategies?

A3: The streptolidine moiety contains an unusual guanidine-containing amino acid, and its synthesis is a significant hurdle.[3]

Troubleshooting the Streptolidine Synthesis:

  • Lactam Formation: The initial construction of the lactam ring is a foundational step. A formic acid-promoted deprotective-lactamization can be an effective method.[1][2]

  • Guanidine Closure: The final guanidinylation step is often challenging.

    • Challenge: The cyclization of the thiourea precursor can be low-yielding or result in side products.

    • Recommended Protocol: A mercury(II) chloride-mediated desulfurization-guanidination has been successfully employed.[1][2][3][5][6] This reaction proceeds via a desulfurization of the thiourea, followed by intramolecular cyclization to form the guanidine. It is important to note that the thiourea precursor may be unstable to purification, requiring direct use of the crude material in the cyclization step.[3]

Q4: My protecting group strategy seems to be failing, leading to unintended deprotections or side reactions. What is a robust protecting group strategy for this synthesis?

A4: A well-designed, orthogonal protecting group strategy is crucial for the successful synthesis of this compound due to the presence of multiple amine, hydroxyl, and carboxyl functional groups.[7][8]

Recommended Protecting Group Strategy:

  • Orthogonality is Key: Employ protecting groups that can be removed under different conditions. For example, the use of Boc (acid-labile), Cbz (hydrogenolysis), and silyl ethers (fluoride-labile) allows for selective deprotection at various stages.

  • Nitrogen Protection:

    • Boc (tert-Butoxycarbonyl): Useful for protecting amines and can be removed with trifluoroacetic acid (TFA).[7]

    • Cbz (Carboxybenzyl): Removable by hydrogenolysis, which is a mild method for deprotection in the final steps.[3]

  • Hydroxyl Protection:

    • Silyl Ethers (e.g., TBS - tert-Butyldimethylsilyl): Commonly used and removed with a fluoride source like TBAF.[3]

    • Benzyl Ethers (Bn): Can be removed simultaneously with Cbz groups via hydrogenolysis.[3]

  • Strategic Group Swaps: In some cases, it may be necessary to swap protecting groups to ensure orthogonality in later steps. For example, replacing a Cbz group with Boc groups on the lactam intermediate allows for selective deprotection later in the synthesis.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the two total syntheses of this compound.

ParameterShiba et al. SynthesisDowgiallo et al. Synthesis
Total Steps >4635
Longest Linear Sequence 2519
Overall Yield <0.28%0.40%

Data sourced from Dowgiallo et al. (2022).[1][2][3]

Key Experimental Protocols

1. Diastereoselective Azidation of Lactam Enolate

  • Reactants: Bis-Boc protected lactam, KHMDS (Potassium bis(trimethylsilyl)amide), and trisyl azide.

  • Procedure: The bis-Boc lactam is treated with KHMDS to form the potassium enolate. This is followed by the addition of trisyl azide, which acts as the azide source. The reaction is quenched, and the resulting α-azido lactam is isolated. The use of bulky reagents ensures high diastereoselectivity.[4]

2. Mercury(II) Chloride-Mediated Desulfurization-Guanidination

  • Reactant: Thiourea precursor (potentially crude).

  • Reagents: Mercury(II) chloride (HgCl₂), triethylamine (TEA).

  • Procedure: The thiourea intermediate is treated with HgCl₂ in the presence of a base like TEA. The mercury salt promotes the desulfurization and subsequent cyclization to form the guanidine ring of the streptolidine moiety.[3]

3. Final Deprotection via Hydrogenolysis

  • Reactant: Fully protected this compound precursor (with Cbz and benzyl protecting groups).

  • Conditions: Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, in an acidic solvent.

  • Procedure: The protected compound is dissolved in an appropriate acidic solvent and subjected to hydrogenation in the presence of a Pd/C catalyst. This single step removes both Cbz and benzyl protecting groups to yield the final this compound product.[3]

Visualizations

Streptothricin_F_Retrosynthesis Streptothricin_F This compound Thiourea_Intermediate Thiourea Intermediate Streptothricin_F->Thiourea_Intermediate Guanidine Formation & Deprotection Gulosamine_Core Gulosamine Core Thiourea_Intermediate->Gulosamine_Core Fragment Coupling Beta_Lysine Protected β-Lysine Thiourea_Intermediate->Beta_Lysine Fragment Coupling Streptolidine_Isothiocyanate Streptolidine Isothiocyanate Thiourea_Intermediate->Streptolidine_Isothiocyanate Fragment Coupling

Caption: Convergent retrosynthetic analysis of this compound.

Guanidine_Formation_Workflow start Thiourea Precursor step1 Add HgCl₂ and TEA start->step1 step2 Desulfurization & Cyclization step1->step2 end Guanidine Product (Streptolidine Core) step2->end

Caption: Workflow for streptolidine guanidine ring formation.

Stereoselective_Azidation_Pathway cluster_reactants Reactants cluster_process Process Lactam Protected Lactam EnolateFormation Enolate Formation Lactam->EnolateFormation KHMDS KHMDS KHMDS->EnolateFormation TrisylAzide Trisyl Azide AzideTransfer Diastereoselective Azide Transfer TrisylAzide->AzideTransfer EnolateFormation->AzideTransfer Product α-Azido Lactam (Single Diastereomer) AzideTransfer->Product

References

Technical Support Center: Overcoming Streptothrocin F Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome streptothricin F resistance in bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound research in a direct question-and-answer format.

Q1: My bacterial culture shows high-level resistance to this compound. What is the most probable resistance mechanism?

A1: The most common and well-documented mechanism of resistance to streptothricins is enzymatic inactivation via acetylation.[1][2] Bacteria acquire genes, such as sat or nat, that encode for streptothricin acetyltransferase (Sat) enzymes.[3][4][5][6] These enzymes transfer an acetyl group from acetyl-CoA to the β-amino group of the β-lysine residue on the streptothricin molecule.[2][3][7] This modification blocks the antibiotic's ability to bind to the bacterial ribosome, rendering it inactive.[8]

Q2: How can I experimentally confirm that streptothricin acetyltransferase (SatA) is responsible for the observed resistance in my strain?

A2: You can use a combination of genetic and biochemical approaches:

  • Gene Deletion: Create a knockout mutant of the suspected acetyltransferase gene (e.g., satA) in the resistant strain. The resulting mutant should exhibit increased susceptibility to this compound, which can be confirmed by determining the Minimum Inhibitory Concentration (MIC).

  • Heterologous Expression: Clone the candidate satA gene into a susceptible host strain, such as E. coli.[9][10] Expression of the gene should confer resistance to the new host, confirming the gene's function.[9][10]

  • In Vitro Acetylation Assay: Purify the suspected SatA protein. An in vitro assay with purified protein, this compound, and acetyl-CoA will demonstrate the direct enzymatic modification of the antibiotic.[10]

Q3: I've confirmed resistance is due to an acetyltransferase. What are my options for overcoming this?

A3: Overcoming enzymatic resistance typically involves two main strategies:

  • Developing Enzyme Inhibitors: The most direct approach is to screen for or design small molecules that act as inhibitors of the streptothricin acetyltransferase enzyme. A successful inhibitor would be used in combination with this compound to restore its activity.

  • Antibiotic Modification: Synthesizing novel streptothricin analogs that are poor substrates for the acetyltransferase could be an effective strategy.[8] If the enzyme cannot efficiently recognize and modify the antibiotic, resistance is bypassed. Recent research has focused on synthesizing this compound and its variants to explore such possibilities.[11][12]

Q4: My results for Minimum Inhibitory Concentration (MIC) assays are inconsistent. What are the critical parameters to control?

A4: Consistency in MIC testing is crucial for reliable data. Key parameters to standardize include:

  • Inoculum Density: Prepare the bacterial inoculum to a standard density, typically 0.5 McFarland standard, to ensure the number of cells is consistent across experiments.

  • Growth Medium: Use a standardized medium like Mueller-Hinton Broth (MHB) or Agar (MHA), as variations in media composition can affect antibiotic activity and bacterial growth.[13][14]

  • Incubation Conditions: Strictly control the incubation time (e.g., 18-24 hours) and temperature (e.g., 35°C ± 2°C).[13] Do not incubate in a CO2-enriched atmosphere, as it can lower the pH and affect results.[13]

  • Plate Depth (for agar-based methods): For agar dilution or disk diffusion, the agar depth must be uniform (e.g., 4 mm). Plates that are too shallow can lead to falsely susceptible results, while plates that are too deep can cause falsely resistant results.[13]

Q5: Are there other, less common resistance mechanisms I should be aware of?

A5: While acetylation is dominant, other mechanisms have been described, though they are less prominent:

  • Enzymatic Hydrolysis: Some enzymes may inactivate streptothricin by hydrolyzing the streptolidine lactam ring.[1][11]

  • Target Site Modification: Mutations in the 16S rRNA (specifically in helix 34) can prevent this compound from binding to its ribosomal target.[2] This is analogous to resistance mechanisms seen with other ribosome-targeting antibiotics.

Data Presentation: Quantitative Analysis of Streptothricin Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Streptothricins Against Resistant Bacteria

This table summarizes the MIC values for this compound (S-F) and streptothricin D (S-D) against a panel of carbapenem-resistant Enterobacterales (CRE), demonstrating their potent activity.

CompoundOrganism Panel (n=39)MIC₅₀ (µM)MIC₉₀ (µM)MIC Range (µM)
This compound (S-F)Carbapenem-Resistant Enterobacterales (CRE)241 to 4
Streptothricin D (S-D)Carbapenem-Resistant Enterobacterales (CRE)0.250.50.25 to 2
Nourseothricin (Mixture)Carbapenem-Resistant Enterobacterales (CRE)0.510.25 to 2

Data sourced from a study on highly drug-resistant gram-negative bacteria.[15]

Table 2: Comparative Toxicity of Streptothricin Analogs

Toxicity is a critical consideration in drug development. This compound shows a significantly better toxicity profile compared to other members of its class.

CompoundIn Vivo Toxicity (Mice) - LD₅₀
This compound (n=1 β-lysine)300 mg/kg
Streptothricin E (n=2 β-lysines)26 mg/kg
Streptothricin D (n=3 β-lysines)~10 mg/kg

Data sourced from comparative studies on streptothricin toxicity.[16]

Visualizations: Pathways and Workflows

Mechanism of Action and Resistance

cluster_cell Bacterial Cell STF This compound (S-F) Ribosome 70S Ribosome (30S Subunit) STF->Ribosome Binds to Decoding Site SatA Streptothricin Acetyltransferase (SatA) STF->SatA Substrate Inhibition Protein Synthesis Inhibition (Cell Death) Ribosome->Inhibition Causes Miscoding Acetylated_STF Acetylated S-F (Inactive) SatA->Acetylated_STF Inactivates by Acetylation AcetylCoA Acetyl-CoA AcetylCoA->SatA STF_outside External S-F STF_outside->STF Enters Cell

Caption: Mechanism of this compound action and its inactivation by acetyltransferase (SatA).

Experimental Workflow for Confirming Resistance Mechanism

Start High MIC Observed in Bacterial Strain CheckGene PCR/Sequencing for Known sat/nat Genes Start->CheckGene Decision sat/nat Gene Present? CheckGene->Decision ConfirmFunc Clone & Express Gene in Susceptible Host Decision->ConfirmFunc Yes NovelMech Investigate Novel Mechanisms (e.g., WGS, Target Site Mutation) Decision->NovelMech No TestMIC Perform MIC Assay on Transformed Host ConfirmFunc->TestMIC ResultResistant Result: Resistance (Mechanism Confirmed) TestMIC->ResultResistant ResultSensitive Result: Susceptibility (Gene Not Responsible) TestMIC->ResultSensitive

Caption: Troubleshooting workflow to identify and confirm the genetic basis of resistance.

Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[17][18]

Materials:

  • 96-well microtiter plates

  • This compound stock solution of known concentration

  • Sterile cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Pick several colonies of the test bacterium and suspend in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Antibiotic Dilution Series: a. Add 100 µL of sterile MHB to all wells of a 96-well plate except the first column. b. Add 200 µL of the starting concentration of this compound (e.g., 128 µg/mL) to the first well of each row. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.

  • Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum to each well to reach the final target concentration of 5 x 10⁵ CFU/mL. b. Include a growth control well (bacteria in MHB, no antibiotic) and a sterility control well (MHB only).

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[13]

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[17] The growth control well should be turbid.

Protocol 2: Heterologous Expression of a Putative Resistance Gene

This protocol is for confirming the function of a suspected streptothricin acetyltransferase gene (satA) by expressing it in a susceptible host.

Materials:

  • A susceptible bacterial host (e.g., E. coli DH5α)

  • An appropriate expression vector (e.g., pUC19 or a similar plasmid)

  • Genomic DNA from the resistant source organism

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents and primers designed to amplify the full satA gene

  • Competent cells of the susceptible host

  • LB agar plates with and without this compound

Procedure:

  • Gene Amplification and Cloning: a. Amplify the full open reading frame of the putative satA gene from the genomic DNA of the resistant strain using PCR. b. Digest both the PCR product and the expression vector with appropriate restriction enzymes. c. Ligate the digested satA gene into the linearized vector.

  • Transformation: a. Transform the ligation mixture into competent cells of the susceptible E. coli host. b. Plate the transformed cells on selective media (e.g., LB agar with ampicillin if the vector confers ampicillin resistance) and incubate overnight.

  • Confirmation of Resistance: a. Pick several colonies from the transformation plate. Culture them in LB broth. b. Streak the cultures onto two types of LB agar plates: one containing a selective concentration of this compound (determined by the MIC of the untransformed host) and a control plate with no this compound. c. As a negative control, streak the untransformed susceptible host on both plates. d. Incubate the plates overnight.

  • Interpretation: a. Growth of the transformed bacteria on the this compound plate, where the untransformed host fails to grow, confirms that the cloned gene confers resistance.[9]

References

Technical Support Center: Minimizing Streptothricin F Renal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate renal toxicity associated with streptothricin F during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing signs of renal toxicity in our animal models treated with this compound. What are the typical histopathological findings?

A1: this compound-induced nephrotoxicity primarily manifests as damage to the proximal convoluted tubules of the kidneys.[1] Histological examination may reveal cellular necrosis and nuclear degeneration of the proximal convoluted tubule epithelial cells.[2] Notably, glomeruli, distal tubules, and the renal vasculature are typically spared.[1]

Q2: At what dose levels is this compound-induced renal toxicity typically observed in mice?

A2: The onset of renal toxicity is dose-dependent. In murine models, sporadic proximal convoluted tubular damage has been noted at doses of 100 mg/kg, with more diffuse damage occurring at doses of 200 mg/kg and higher.[1] The maximum single dose without observed pathological effect has been reported to be 50 mg/kg.[1] It is crucial to distinguish this compound from other streptothricins, as it exhibits a more favorable safety profile. For instance, the natural product mixture, nourseothricin, can cause pronounced proximal tubular damage at doses as low as 10 mg/kg.[1][2]

Q3: What is the reported LD50 of this compound in mice?

A3: Recent studies have established the murine LD50 of this compound to be 300 mg/kg. This is significantly higher and indicates lower toxicity compared to streptothricin D (LD50: 10 mg/kg) and the commonly used aminoglycoside gentamicin (LD50: 52 mg/kg).[2]

Q4: How can we design our in vivo efficacy studies to minimize the risk of observing renal toxicity?

A4: To minimize renal toxicity while assessing the efficacy of this compound, consider the following strategies:

  • Dose Selection: Based on current literature, therapeutic effects against carbapenem-resistant Enterobacterales (CRE) in murine models have been observed at doses of 50 to 100 mg/kg, which are associated with minimal to no renal histopathological toxicity.[1]

  • Animal Model: For efficacy studies, a neutropenic murine thigh infection model is commonly used. To better simulate human excretion kinetics, mice can be rendered mildly renal deficient with uranyl nitrate.[1]

  • Monitoring: Closely monitor the animals for any signs of morbidity. If any animals become moribund, they should be euthanized.[1]

Q5: Are there any known mechanisms of this compound renal toxicity that can be targeted for intervention?

A5: The precise molecular mechanism of this compound-induced renal toxicity is still under investigation. However, like other antibiotics that cause kidney damage, the mechanism likely involves accumulation in the kidney, leading to oxidative stress and renal cell death. Streptothricins are structurally similar to aminoglycosides, which are known to be taken up by megalin in the proximal tubule cells.[3] While the direct interaction of this compound with megalin has not been explicitly detailed, this pathway is a potential area for investigation.

Q6: What are some general strategies to prevent or mitigate drug-induced nephrotoxicity that could be applied to this compound studies?

A6: General preventative measures for drug-induced nephrotoxicity that may be applicable include:

  • Hydration: Pre-treatment hydration can reduce the nephrotoxic potential of many drugs.[4]

  • Avoid Co-administration of Nephrotoxic Drugs: The concurrent use of other known nephrotoxic agents should be avoided to prevent synergistic or additive renal damage.[4][5][6]

  • Dose Adjustment: In cases of pre-existing renal impairment, dose adjustments may be necessary.[6]

Q7: What biomarkers can we use for the early detection of this compound-induced renal injury?

A7: While traditional markers like serum creatinine (SCr) and blood urea nitrogen (BUN) are used, they are often not sensitive enough for early detection of acute kidney injury (AKI).[7] More sensitive and specific biomarkers of kidney injury that could be considered for monitoring include:

  • Kidney Injury Molecule-1 (KIM-1): A protein that is highly upregulated in the proximal tubule epithelial cells upon injury and is shed into the urine.[7][8]

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly expressed and secreted by injured kidney tubules.[8]

  • Cystatin C: A marker of glomerular filtration rate that may detect changes earlier than serum creatinine.[9]

Data Presentation

Table 1: In Vivo Renal Toxicity of this compound and Nourseothricin in Mice

CompoundDose (mg/kg)Observed Renal Histopathology
This compound 50No obvious histological abnormality
100Sporadic proximal convoluted tubular damage
≥200Diffuse proximal convoluted tubular damage
Nourseothricin 5Maximum dose without observed pathological effect
≥10Pronounced proximal convoluted tubular damage

Data synthesized from Morgan, G. J., et al. (2023).[1]

Table 2: Comparative Lethal Doses (LD50) in Mice

CompoundLD50 (mg/kg)
This compound 300
Streptothricin D 10
Gentamicin 52

Data from Morgan, G. J., et al. (2023).[2]

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Efficacy and Toxicity Assessment of this compound

This protocol is adapted from studies evaluating the in vivo efficacy of this compound against carbapenem-resistant Enterobacterales (CRE).[1]

  • Animal Model: Use specific-pathogen-free female ICR mice (or a similar strain), typically 4-6 weeks old.

  • Neutropenia Induction: Induce neutropenia by intraperitoneal injection of cyclophosphamide at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.

  • Renal Impairment (Optional): To mimic human excretion kinetics, induce mild renal deficiency by subcutaneous injection of uranyl nitrate at 5 mg/kg two days before infection.

  • Infection: Anesthetize the mice and inject 0.1 mL of a mid-logarithmic phase culture of the CRE strain (e.g., Klebsiella pneumoniae) containing approximately 10^6 CFU into the thigh muscle.

  • Treatment: At a designated time post-infection (e.g., 2 hours), administer a single subcutaneous dose of this compound at the desired concentrations (e.g., 50 mg/kg, 100 mg/kg). Include a vehicle control group.

  • Efficacy Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and determine the bacterial burden (CFU/thigh) by plating serial dilutions on appropriate agar plates.

  • Toxicity Endpoint (Histopathology): For toxicity assessment, a separate cohort of uninfected mice should be dosed with this compound. At a predetermined time point (e.g., 3 days post-dosing), euthanize the animals, and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histological examination by a qualified pathologist.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Assessment of this compound cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoints animal_model Select Animal Model (e.g., ICR Mice) neutropenia Induce Neutropenia (Cyclophosphamide) animal_model->neutropenia renal_impairment Induce Mild Renal Impairment (Uranyl Nitrate, Optional) neutropenia->renal_impairment infection Thigh Infection with CRE renal_impairment->infection treatment Administer this compound (Subcutaneous) infection->treatment efficacy Efficacy Assessment (CFU/thigh at 24h) treatment->efficacy toxicity Toxicity Assessment (Kidney Histopathology at 3 days) treatment->toxicity

Caption: Workflow for efficacy and toxicity evaluation of this compound.

signaling_pathway Postulated Mechanism of this compound Renal Toxicity streptothricin_f This compound (in circulation) proximal_tubule Proximal Tubule Epithelial Cell streptothricin_f->proximal_tubule Filtration uptake Uptake into Cell (Potentially via Megalin) proximal_tubule->uptake accumulation Intracellular Accumulation uptake->accumulation oxidative_stress Oxidative Stress accumulation->oxidative_stress cell_death Cell Necrosis / Apoptosis oxidative_stress->cell_death renal_injury Acute Kidney Injury cell_death->renal_injury

Caption: Postulated pathway of this compound induced renal injury.

References

Technical Support Center: Optimizing Streptothricin F Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective and safe use of streptothricin F (S-F) in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of using this compound over other streptothricins or the nourseothricin mixture?

A1: this compound demonstrates a significantly better safety profile compared to other streptothricins like streptothricin D (S-D) and the natural nourseothricin mixture.[1][2][3] In vivo studies have shown that delayed renal toxicity occurs at doses more than 10-fold higher for S-F compared to S-D.[1][4][5][6][7] This wider therapeutic window allows for the administration of effective antibacterial doses with minimal or no observed toxicity.[1][3]

Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?

A2: Based on published murine thigh infection models, single doses of 50 mg/kg and 100 mg/kg of this compound have been shown to be highly effective against pandrug-resistant Klebsiella pneumoniae, leading to a greater than 5-log10 reduction in bacterial colony-forming units (CFU).[1] The maximum dose without observed pathological effect in mice has been reported as 50 mg/kg.[1] Therefore, a starting dose in this range is a reasonable approach, pending determination of the Maximum Tolerated Dose (MTD) in your specific animal model.

Q3: What is the primary toxicity concern with this compound and how can it be monitored?

A3: The primary toxicity concern associated with streptothricins is delayed nephrotoxicity, specifically damage to the proximal convoluted tubules.[1] Although this compound is significantly less toxic than other variants, it is crucial to monitor renal function.[1][2][3] Histological examination of the kidneys is the most definitive method for assessing tubular damage.[1] Monitoring serum creatinine and blood urea nitrogen (BUN) levels can also serve as non-invasive indicators of kidney function.

Q4: My in vivo study is showing less efficacy than expected. What are the potential reasons?

A4: Several factors could contribute to lower-than-expected efficacy:

  • Inadequate Dose: The dose might be too low for the specific pathogen and infection model. Consider a dose-escalation study to determine the optimal therapeutic dose.

  • Drug Stability and Formulation: Ensure the proper storage and handling of the this compound compound. Issues with formulation could affect its bioavailability.

  • Animal Model: The pharmacokinetics of this compound can vary between different animal models and even strains. It's important to characterize the drug's behavior in your chosen model.

  • Severity of Infection: A very high bacterial burden might require higher or more frequent dosing.

  • Resistance: While this compound is effective against many drug-resistant strains, confirm the susceptibility of your specific bacterial isolate.

Q5: Can I administer this compound via a different route than intraperitoneal injection?

A5: The majority of published in vivo data for this compound utilizes intraperitoneal (IP) administration.[1] If you intend to use a different route (e.g., intravenous, oral), it is essential to conduct preliminary pharmacokinetic and toxicity studies to determine the bioavailability and safety profile for that specific route of administration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Animal Distress or Mortality Dose exceeds the Maximum Tolerated Dose (MTD).Immediately cease administration and perform a thorough MTD study. Review historical toxicity data for streptothricins.[1][2]
Contamination of the drug formulation.Ensure sterile preparation techniques. Test the formulation for endotoxins.
Lack of Efficacy at Previously Reported Doses Different animal model or bacterial strain.Characterize the MIC of your bacterial strain. Perform a dose-response study to find the effective dose in your model.
Inappropriate timing of treatment.Initiate treatment at a standardized time post-infection, relevant to the infection model's progression.
Inconsistent Results Between Animals Variability in drug administration.Ensure accurate and consistent dosing for each animal. Check for proper injection technique.
Differences in animal health status.Use healthy animals of a consistent age and weight.
Evidence of Renal Toxicity at "Safe" Doses Increased sensitivity of the animal strain.Conduct detailed histological analysis of the kidneys. Consider using a lower dose or a different treatment schedule.
Pre-existing renal conditions in animals.Screen animals for baseline renal function before initiating the study.

Quantitative Data Summary

Table 1: In Vivo Toxicity of Streptothricin Analogs in Mice

CompoundLD50 (mg/kg)Notes
This compound (S-F) 300Significantly less toxic than other streptothricins.[2]
Streptothricin E 26Toxicity increases with the length of the β-lysine chain.[2]
Streptothricin D (S-D) ~10
Streptothricin C ~10

Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model

Animal ModelPathogenTreatment Dose (Single IP Injection)Outcome
Neutropenic CD-1 MicePandrug-resistant Klebsiella pneumoniae (Nevada strain)50 mg/kg>5-log10 reduction in CFU.[1]
100 mg/kg>5-log10 reduction in CFU; undetectable CFU in 3 of 5 mice.[1]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To identify the highest dose of this compound that does not cause unacceptable toxicity in the selected animal model.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline)

  • CD-1 mice (or other appropriate strain), n=4 per dose group

  • Standard animal monitoring equipment

Procedure:

  • Dose Selection: Based on existing data, select a range of ascending doses. For this compound, a starting range could be 50, 100, 200, and 400 mg/kg.[1]

  • Administration: Administer a single intraperitoneal (IP) injection of the selected doses to respective groups of mice. Include a vehicle control group.

  • Monitoring: Observe the animals closely for 72 hours for any signs of distress, including changes in weight, behavior, and physical appearance.[1]

  • Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity are observed, and no mortality occurs.

  • Histopathology: At the end of the observation period, euthanize the animals and perform a necropsy. Collect kidneys for histological examination to assess for tubular damage.[1]

Protocol 2: Murine Thigh Infection Efficacy Model

Objective: To evaluate the in vivo antibacterial efficacy of this compound in a localized infection model.

Materials:

  • This compound

  • Bacterial culture of interest (e.g., carbapenem-resistant Enterobacterales)

  • Neutropenic CD-1 mice

  • Cyclophosphamide (for inducing neutropenia)

  • Anesthetic

  • Sterile saline

Procedure:

  • Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide according to established protocols.

  • Induce Infection: Anesthetize the mice and inject a defined inoculum of the bacterial suspension into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer a single IP dose of this compound (e.g., 50 mg/kg or 100 mg/kg) or vehicle control.

  • Monitor: Observe the animals for the duration of the experiment.

  • Determine Bacterial Load: At 24 hours post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden.[1]

  • Data Analysis: Compare the CFU counts between the treated and control groups to determine the reduction in bacterial load.

Visualizations

MTD_Determination_Workflow Maximum Tolerated Dose (MTD) Determination Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Dose_Selection Select Ascending Doses (e.g., 50, 100, 200, 400 mg/kg) Animal_Grouping Group Animals (n=4 per dose + control) Dose_Selection->Animal_Grouping Administration Single IP Administration Animal_Grouping->Administration Monitoring Monitor for 72 hours (Clinical signs, weight) Administration->Monitoring Endpoint_Assessment Assess Mortality & Morbidity Monitoring->Endpoint_Assessment Histopathology Kidney Histopathology Endpoint_Assessment->Histopathology MTD_Determination Determine MTD Endpoint_Assessment->MTD_Determination No significant toxicity Endpoint_Assessment->MTD_Determination Toxicity observed Histopathology->MTD_Determination

Caption: Workflow for MTD Determination.

Thigh_Infection_Model_Workflow Murine Thigh Infection Model Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Induce Thigh Infection (Bacterial Inoculum) Neutropenia->Infection Treatment Administer S-F or Vehicle (Single IP Dose) Infection->Treatment Euthanasia Euthanize at 24h Post-Infection Treatment->Euthanasia Tissue_Harvest Excise & Homogenize Thigh Euthanasia->Tissue_Harvest CFU_Plating Serial Dilution & CFU Plating Tissue_Harvest->CFU_Plating Efficacy_Determination Determine Log10 CFU Reduction CFU_Plating->Efficacy_Determination

Caption: Workflow for Murine Thigh Infection Model.

References

troubleshooting poor yield in streptothricin F purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with streptothricin F purification.

Troubleshooting Guide

Issue 1: Low Overall Yield of this compound

Question: We are experiencing a significantly lower final yield of this compound than expected. What are the potential causes and solutions?

Answer:

Low overall yield in this compound purification can stem from several factors throughout the process, from initial extraction to final polishing steps. Here is a breakdown of potential causes and recommended solutions:

Potential Causes & Solutions:

Cause Recommended Solution
Incomplete Extraction from Fermentation Broth Ensure the pH of the broth is optimized for streptothricin solubility and stability before extraction. As a basic amine, this compound will be positively charged at acidic to neutral pH, which can be leveraged for initial capture steps like cation exchange chromatography directly from clarified broth.[1]
Degradation During Purification This compound can be susceptible to degradation under certain conditions. It is important to maintain optimal pH and temperature throughout the purification process. For related aminoglycosides like streptomycin, maximum stability is observed at a pH of 6.5-7.0.[2] Avoid high temperatures; one study noted significant loss of streptomycin activity at 60°C after only three days.[2] It is advisable to conduct stability tests for your specific preparation at different pH values (e.g., in steps of one pH unit between pH 2 and 9) and temperatures (e.g., 4°C vs. room temperature).[3]
Inefficient Chromatographic Steps Each chromatography step (e.g., ion exchange, size exclusion) needs to be optimized. This includes the choice of resin, buffer conditions for binding and elution, and flow rates. See the detailed troubleshooting sections below for specific chromatographic techniques.
Losses During Buffer Exchange/Desalting If using dialysis or diafiltration for buffer exchange, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain this compound (MW: 502.5 g/mol ).[4] Losses can occur if the MWCO is too high.
Precipitation of this compound This compound sulfate has good water solubility.[5] However, if the concentration becomes too high in a buffer where it is less soluble (e.g., high organic content), precipitation can occur. If you observe any turbidity or precipitation, consider diluting the sample or adjusting the buffer composition.[6]
Issue 2: Poor Performance in Cation Exchange Chromatography (CEX)

Question: Our this compound is not binding efficiently to the cation exchange column, or we are getting poor recovery during elution. How can we troubleshoot this?

Answer:

Cation exchange chromatography is a powerful step for purifying basic compounds like this compound.[1][7] Problems with this step usually relate to incorrect buffer conditions.

Troubleshooting CEX:

  • Binding Issues:

    • Incorrect pH of Loading Buffer: For this compound to bind to a cation exchanger, it must have a net positive charge. This is achieved at a pH below its isoelectric point (pI). As a basic amine, this compound will be positively charged at neutral and acidic pH. Ensure your loading and equilibration buffers have a pH that promotes a strong positive charge. A pH of around 6.5-7.0 is likely a good starting point.[2]

    • High Ionic Strength of Loading Buffer: High salt concentrations in your sample will compete with this compound for binding to the resin, preventing efficient capture. If possible, dilute your sample in the equilibration buffer to lower the conductivity before loading.

  • Elution Issues (Low Recovery):

    • Inefficient Elution Buffer: Elution is typically achieved by increasing the ionic strength (salt gradient) or increasing the pH.

      • Salt Gradient: If using a salt gradient (e.g., with NaCl), ensure the final salt concentration is high enough to displace the bound this compound. You may need to optimize the gradient slope and final concentration.

      • pH Elution: Alternatively, increasing the pH of the elution buffer will neutralize the positive charge on this compound, causing it to detach from the resin.

    • Precipitation on the Column: If the eluted concentration is too high, it might precipitate on the column, leading to poor recovery and high backpressure. Try using a shallower gradient or increasing the elution volume.[8]

Experimental Protocols

Protocol 1: Purification of this compound from Nourseothricin Sulfate using Size-Exclusion Chromatography

This protocol is adapted from a published method for isolating this compound from a commercial nourseothricin mixture.[9][10][11]

  • Column Preparation:

    • Pack a glass column (e.g., 150 cm x 2.4 cm) with Sephadex LH-20 size-exclusion gel.

    • Equilibrate the column with the mobile phase (10% methanol in water).

  • Sample Preparation and Loading:

    • Dissolve approximately 300 mg of nourseothricin sulfate in a minimal volume of water (e.g., 0.6 mL).

    • Carefully load the dissolved sample dropwise onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase (10% methanol/H₂O) at a controlled flow rate (e.g., 0.6 mL/min).

    • Collect fractions of a consistent volume (e.g., 3 mL).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence of streptothricins. A ninhydrin stain can be used for initial screening.

    • Further analyze the positive fractions for purity using LC-MS.

    • Pure fractions of this compound are typically collected after the elution of streptothricin D and mixed fractions.

    • Pool the pure this compound fractions.

  • Final Steps:

    • Freeze the pooled fractions and lyophilize to obtain a powdery, off-white solid.

Protocol 2: Cation Exchange Chromatography for Streptothricin Purification

This is a generalized protocol based on a patented method for purifying streptothricin.[1]

  • Resin and Column Preparation:

    • Use a synthetic organic cation exchange resin (e.g., Amberlite IR-100).

    • Pack the resin in a suitable column and equilibrate with a low ionic strength buffer at a slightly acidic to neutral pH.

  • Sample Loading:

    • Pass the filtered, clarified fermentation broth or a partially purified streptothricin solution through the column.

    • Monitor the column effluent to determine when the resin is saturated and streptothricin begins to break through.

  • Washing:

    • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution:

    • Elute the bound streptothricin from the resin using a dilute aqueous acid solution (e.g., dilute HCl).

    • Collect the eluate.

  • Downstream Processing:

    • Substantially neutralize the acidic eluate.

    • The streptothricin salt can then be recovered by methods such as lyophilization.

Quantitative Data

Purification Stage Starting Material Product Reported Yield Reference
Size-Exclusion Chromatography~300 mg Nourseothricin Sulfate~75 mg this compound~25%[9][10]
Cation Exchange ChromatographyFiltered Culture BrothStreptothricin70% or more[1]
Total SynthesisN/AThis compound0.40% (overall)[9][10]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Yield in this compound Purification cluster_chrom Chromatography Optimization start Low this compound Yield check_degradation Check for Degradation start->check_degradation check_chromatography Evaluate Chromatography Steps start->check_chromatography check_extraction Review Initial Extraction start->check_extraction degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes degradation_no No Significant Degradation check_degradation->degradation_no No chromatography_issue Inefficient Chromatography check_chromatography->chromatography_issue Yes chromatography_ok Chromatography is Optimal check_chromatography->chromatography_ok No extraction_issue Incomplete Extraction check_extraction->extraction_issue Yes extraction_ok Extraction is Efficient check_extraction->extraction_ok No optimize_conditions Optimize pH (6.5-7.0) and Temperature (< RT) degradation_yes->optimize_conditions end Yield Improved optimize_conditions->end optimize_binding Optimize Binding Buffer (pH, Ionic Strength) chromatography_issue->optimize_binding optimize_elution Optimize Elution Buffer (Salt Gradient, pH) optimize_binding->optimize_elution check_resin Check Resin Integrity and Capacity optimize_elution->check_resin check_resin->end optimize_extraction Adjust pH of Broth Prior to Extraction extraction_issue->optimize_extraction optimize_extraction->end

Caption: A workflow diagram for troubleshooting poor yield in this compound purification.

Cation_Exchange_Purification Principle of this compound Cation Exchange Chromatography cluster_column Cation Exchange Column (Negatively Charged Resin) resin eluted_strept_F Eluted Pure This compound resin->eluted_strept_F load_sample 1. Load Sample (this compound is positively charged at low/neutral pH) strept_F_pos This compound (+) load_sample->strept_F_pos impurities Neutral/Anionic Impurities load_sample->impurities strept_F_pos->resin Binds to Resin wash_out Impurities Washed Out impurities->wash_out Flows Through wash 2. Wash Step (Low Salt Buffer) wash->wash_out elute 3. Elution Step (High Salt or High pH Buffer) salt_ions Salt Cations (+) elute->salt_ions salt_ions->resin Displaces this compound

Caption: A diagram illustrating the principle of this compound purification using cation exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of commercial nourseothricin?

A1: Commercial nourseothricin is a mixture of streptothricin homologs. An analysis of one commercially available product showed a composition of approximately 65.5% this compound (S-F), 29.6% streptothricin D (S-D), and 4.9% streptothricin E (S-E).[12]

Q2: What is a suitable HPLC method for analyzing the purity of this compound?

A2: A reliable HPLC method involves ion-pair separation on a reversed-phase C18 column with UV detection at 210 nm. The mobile phase can consist of an aqueous solution of acetonitrile containing trifluoroacetic acid (TFA) and an ion-pairing agent like octane-1-sulfonic acid sodium salt. In this system, this compound is typically the first of the major components to elute.[13]

Q3: Can I convert this compound between its acetate and sulfate salt forms?

A3: Yes. To convert this compound acetate to the sulfate salt, the purified acetate form can be dissolved and acidified to a pH of 2 with sulfuric acid (H₂SO₄). The sulfate salt can then be precipitated from a methanol-diethyl ether mixture and collected by centrifugation.[9][10]

Q4: Are there known mechanisms of this compound degradation I should be aware of?

A4: Yes, two primary mechanisms have been identified. The β-amine of the β-lysine moiety is susceptible to acylation by streptothricin acetyltransferases. A second, less common pathway involves the enzymatic hydrolysis of the streptolidine moiety.[9][10] While these are often discussed in the context of antibiotic resistance, the potential for enzymatic degradation during purification from a biological source should be considered.

Q5: My column backpressure is high. What should I do?

A5: High backpressure is often caused by particulates in the sample or mobile phase, or by protein precipitation.[14][15]

  • Filter your sample and mobile phase: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter before they enter the HPLC system or chromatography column.

  • Use a guard column: A guard column installed before your main analytical or preparative column can trap contaminants and is more easily replaced.[14]

  • Check for precipitation: If precipitation is suspected, try diluting your sample or adjusting the buffer conditions to improve solubility.

  • Column Cleaning: If the frit is clogged, you may need to back-flush the column or perform a cleaning-in-place (CIP) procedure as recommended by the column manufacturer.

References

addressing solubility issues of streptothricin F in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of streptothricin F encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in aqueous solutions?

A1: Yes, this compound, particularly as a salt (e.g., sulfate), is known to be highly soluble in water.[1][2] Nourseothricin, a mixture containing this compound, is reported to have a solubility of approximately 1 g/mL in water.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound (or nourseothricin sulfate) is sterile distilled water.[4] A stock solution of nourseothricin sulfate can be prepared at a concentration of 200 mg/mL in water.[4]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions are stable for up to 4 weeks when stored at 4°C.[4] For long-term storage, it is recommended to keep the solutions at -20°C or lower.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What is the difference between this compound and nourseothricin?

A4: Nourseothricin is a mixture of streptothricin antibiotics (C, D, E, and F), with this compound and D being the main components.[2][4] this compound has a single β-lysine residue in its structure.[5]

Q5: Can the salt form of this compound affect its solubility?

A5: Yes, the salt form can influence the solubility and stability of this compound. The sulfate salt is commonly used and has good water solubility. It is possible to convert the acetate salt to the sulfate salt by acidification, which can be useful in purification and formulation.[1]

Troubleshooting Guide for In Vitro Solubility Issues

While this compound is generally highly soluble in aqueous solutions, you may occasionally encounter precipitation or cloudiness in your experiments. This guide provides potential causes and solutions for these issues.

Observed Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to buffer Buffer incompatibility: Certain buffer components at specific concentrations or pH might interact with this compound, leading to precipitation.1. Check the pH of your buffer: Nourseothricin solutions are stable in a pH range of 2-8.[6] Ensure your final experimental solution is within this range. 2. Test solubility in different buffers: If using a custom or complex buffer, test the solubility of this compound in simpler, common buffers like PBS or Tris to identify the problematic component. Nourseothricin sulfate is soluble in PBS at 100 mg/mL.[7] 3. Adjust buffer concentration: High concentrations of certain salts in the buffer could potentially lead to salting-out effects. Try reducing the buffer concentration if experimentally feasible.
Cloudiness in cell culture media Interaction with media components: Complex media contain various salts, amino acids, and proteins that could potentially interact with this compound.1. Prepare a fresh stock solution: Ensure your stock solution is properly prepared in sterile water and has been stored correctly. 2. Add this compound to the media just before use: To minimize the time for potential interactions, add the antibiotic to your cell culture medium immediately before starting the experiment. 3. Filter the final solution: If slight precipitation is observed, you may be able to remove it by filtering the final medium containing this compound through a 0.22 µm filter.
Precipitate forms after freeze-thaw cycles Decreased stability with repeated temperature changes: Multiple freeze-thaw cycles can affect the stability of the compound in solution.1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing. 2. Visually inspect before use: Always check the stock solution for any signs of precipitation before diluting it for your experiment. If a precipitate is present, you may try gently warming the solution to redissolve it.
Inconsistent experimental results Degradation of this compound: Improper storage or handling can lead to the degradation of the antibiotic, affecting its activity and potentially its solubility.1. Verify storage conditions: Ensure that stock solutions are stored at the recommended temperatures (4°C for short-term, -20°C for long-term).[4] 2. Use freshly prepared solutions: For critical experiments, consider using a freshly prepared stock solution of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of nourseothricin, a mixture containing this compound.

Compound Solvent Solubility Reference
NourseothricinWater~ 1 g/mL[3]
Nourseothricin SulfateWater≥ 100 mg/mL[7]
Nourseothricin SulfatePBS100 mg/mL[7]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound sulfate powder

  • Sterile, nuclease-free water

  • Sterile conical tubes or vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound sulfate powder in a sterile container.

  • Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 200 mg/mL stock solution, add 1 mL of water to 200 mg of powder).

  • Vortex gently until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes.

  • Label the aliquots with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term use or at 4°C for short-term use (up to 4 weeks).[4]

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Observe Precipitation/Cloudiness check_stock 1. Check Stock Solution - Freshly prepared? - Stored correctly? - Any visible precipitate? start->check_stock stock_ok Stock Solution OK check_stock->stock_ok Yes prepare_new_stock Prepare Fresh Stock Solution check_stock->prepare_new_stock No check_buffer 2. Evaluate Buffer/Medium - Check pH (stable at pH 2-8). - Any known incompatibilities? stock_ok->check_buffer prepare_new_stock->check_buffer buffer_ok Buffer/Medium OK check_buffer->buffer_ok Yes change_buffer Try a Different Buffer (e.g., PBS) check_buffer->change_buffer No check_procedure 3. Review Experimental Procedure - Added at the right step? - Order of addition correct? buffer_ok->check_procedure end_resolved Issue Resolved change_buffer->end_resolved procedure_ok Procedure OK check_procedure->procedure_ok Yes modify_procedure Modify Procedure (e.g., add this compound last) check_procedure->modify_procedure No end_unresolved Issue Persists (Contact Technical Support) procedure_ok->end_unresolved modify_procedure->end_resolved

Caption: A flowchart for systematically troubleshooting solubility issues with this compound in vitro.

Signaling Pathway: Mechanism of Action of this compound

Mechanism_of_Action Mechanism of Action of this compound streptothricin_f This compound bacterial_cell Bacterial Cell streptothricin_f->bacterial_cell Enters ribosome 70S Ribosome bacterial_cell->ribosome subunit_30s 30S Subunit ribosome->subunit_30s Interacts with protein_synthesis Protein Synthesis subunit_30s->protein_synthesis Inhibits miscoding Miscoding and Translational Errors protein_synthesis->miscoding Leads to cell_death Bacterial Cell Death miscoding->cell_death

Caption: The mechanism of action of this compound, which involves the inhibition of bacterial protein synthesis.

References

Streptothricin F Therapeutic Index Improvement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of streptothricin F.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its therapeutic index a research focus?

This compound is a member of the streptothricin class of antibiotics, which exhibit potent activity against multidrug-resistant Gram-negative bacteria.[1][2] These natural products function by inhibiting bacterial protein synthesis through interaction with the 30S ribosomal subunit, leading to miscoding and ultimately cell death.[1][2][3][4] The primary component of the nourseothricin mixture is this compound.[1][2] While effective, the therapeutic use of streptothricins has been hampered by dose-dependent toxicity, particularly nephrotoxicity (kidney damage).[3][4][5]

Improving the therapeutic index—the ratio between the toxic dose and the therapeutic dose—of this compound is a critical area of research to unlock its clinical potential as a treatment for infections caused by highly resistant pathogens.[6]

Q2: What is the primary toxicity associated with this compound and how does it compare to other streptothricins?

The main dose-limiting toxicity of streptothricins is nephrotoxicity.[3][5] The toxicity of streptothricins is directly related to the length of their β-lysine homopolymer chain.[1][2] this compound, with a single β-lysine residue, is significantly less toxic than other homologs such as streptothricin D (three β-lysine residues) and E (two β-lysine residues).[1][2] Studies in mice have shown that delayed renal toxicity occurs at doses greater than 10-fold higher for this compound compared to streptothricin D.[3]

Q3: What are the known mechanisms of bacterial resistance to this compound?

The primary mechanism of resistance to streptothricins is the enzymatic acetylation of the β-amino group on the β-lysine moiety by streptothricin acetyltransferases.[1][2][7] This modification prevents the antibiotic from binding to its ribosomal target.[8] A less common resistance pathway involves the enzymatic hydrolysis of the streptolidine lactam ring.[1][2][7]

Troubleshooting Guide

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause 1: Impure this compound sample. The natural isolate, nourseothricin, is a mixture of different streptothricin homologs (A-F, X), with this compound being the main component.[1][2] The presence of other, more potent homologs like streptothricin D can lead to lower apparent MICs.

    • Solution: Ensure the purity of the this compound sample. Purification can be achieved using methods like Sephadex chromatography.[3][9] The purity and identity of the compound should be confirmed by analytical techniques such as LC-MS and NMR.[9]

  • Possible Cause 2: Inconsistent starting inoculum. Variations in the bacterial cell density at the start of the assay can significantly impact MIC results.

    • Solution: Standardize the inoculum preparation. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before dilution for the MIC assay.

  • Possible Cause 3: Differences in experimental conditions. Factors such as the type of growth medium, incubation time, and temperature can influence bacterial susceptibility.

    • Solution: Adhere to standardized MIC testing protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Problem 2: Observing significant cytotoxicity in mammalian cell lines at concentrations close to the MIC.

  • Possible Cause 1: Presence of more toxic streptothricin homologs. As mentioned above, contamination with streptothricin D or E will increase the observed cytotoxicity.

    • Solution: Use highly purified this compound. In vitro studies have shown a greater than 10-fold selectivity of this compound for prokaryotic ribosomes over eukaryotic ribosomes.[10][11]

  • Possible Cause 2: Extended incubation times. Cytotoxicity of streptothricins can be time-dependent, with minimal effects observed after 24 hours but increasing with longer exposure.[3][12]

    • Solution: For initial screening, consider using shorter incubation periods (e.g., 24 hours) to assess acute toxicity. For longer-term studies, a time-course experiment is recommended to characterize the delayed toxicity profile.

Problem 3: Difficulty in synthesizing this compound analogs to explore structure-activity relationships (SAR).

  • Possible Cause: Inefficient or non-convergent synthetic route. Early synthetic routes to this compound were lengthy and not amenable to the rapid generation of analogs.

    • Solution: Employ a convergent and diversity-enabling total synthesis strategy.[1][13][14] This approach allows for the independent modification of the three main structural components: the streptolidine lactam, the gulosamine core, and the β-lysine chain.[1][13] This facilitates the exploration of SAR to identify derivatives with an improved therapeutic index.

Quantitative Data Summary

Table 1: Comparative in vitro activity (MIC) of this compound and D against Carbapenem-Resistant Enterobacterales (CRE) [3][10]

CompoundMIC₅₀ (µM)MIC₉₀ (µM)
This compound24
Streptothricin D0.250.5

Table 2: Comparative in vivo toxicity of Streptothricin Homologs in Mice [1][2]

CompoundNumber of β-lysine residues (n)LD₅₀ (mg/kg)
This compound1300
Streptothricin E226
Streptothricin D3~10
Streptothricin C4~10

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial strain of interest

    • This compound solution of known concentration

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Prepare serial two-fold dilutions of this compound in MHB in the microtiter plate.

    • Add the diluted bacterial suspension to each well.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. In Vitro Cytotoxicity Assay

This protocol uses a cell viability reagent to assess the effect of this compound on mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., LLC-PK1 renal epithelial cells, J774 macrophages)[12]

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound solution

    • Cell viability reagent (e.g., SYTOX Green, MTS)

    • Plate reader

  • Procedure:

    • Seed the 96-well plate with cells at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium without this compound).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

3. Murine Thigh Infection Model

This in vivo model is used to assess the efficacy of this compound in a localized infection.

  • Materials:

    • Mice (specific strain, e.g., neutropenic)

    • Bacterial strain of interest

    • This compound formulation for injection

    • Anesthetic

  • Procedure:

    • Induce neutropenia in the mice if required for the model.

    • Prepare a bacterial suspension of a known concentration.

    • Anesthetize the mice and inject a defined volume of the bacterial suspension into the thigh muscle.

    • At a specified time post-infection (e.g., 2 hours), administer this compound (e.g., via subcutaneous or intravenous injection) at different doses.

    • Include an untreated control group.

    • At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the thigh muscle.

    • Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/thigh).

    • Compare the bacterial burden in the treated groups to the untreated control group to determine the in vivo efficacy.[3]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_synthesis Analog Synthesis cluster_in_vivo In Vivo Evaluation mic MIC Determination cytotoxicity Cytotoxicity Assay mic->cytotoxicity Selectivity Assessment synthesis Convergent Total Synthesis of Analogs cytotoxicity->synthesis Identify Lead Candidates synthesis->mic Screen Analogs animal_model Murine Thigh Infection Model synthesis->animal_model toxicity_study In Vivo Toxicity Study animal_model->toxicity_study Therapeutic Window start Start: Purified this compound start->mic mechanism_of_action cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S miscoding Translational Miscoding 30S->miscoding streptothricin_f This compound streptothricin_f->30S Binds to 30S subunit protein_synthesis Protein Synthesis protein_synthesis->50S protein_synthesis->30S cell_death Bacterial Cell Death miscoding->cell_death resistance_mechanism streptothricin This compound β-lysine Gulosamine Streptolidine sat Streptothricin Acetyltransferase (SAT) streptothricin->sat acetyl_coa Acetyl-CoA acetyl_coa->sat inactive_streptothricin Acetylated this compound (Inactive) sat->inactive_streptothricin Acetylation of β-amino group

References

dealing with impurities in synthetic streptothricin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic streptothricin F.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: The most prevalent impurities in synthetic this compound are typically other streptothricin homologs, which are structurally similar molecules that differ in the length of their β-lysine chains.[1][2][3] Commercially available streptothricin, often sold as nourseothricin, is a mixture of these homologs.[1][3][4]

Beyond homologs, other potential impurities can include:

  • Starting materials and reagents: Residual amounts of chemicals used during the synthesis, such as protected amino acids, coupling reagents, and deprotection agents (e.g., TFA, mercury(II) chloride).[1][5]

  • Byproducts of synthesis: Unwanted products formed during the chemical reactions, such as a formulated lactam, which may require specific cleavage steps to remove.[6]

  • Degradation products: this compound may degrade over time or under certain storage conditions, leading to other impurities.

Q2: How do impurities, particularly other streptothricin homologs, affect experimental results?

A2: The presence of other streptothricin homologs can significantly impact experimental outcomes due to differences in their biological activity and toxicity. The toxicity of streptothricins is directly related to the length of the β-lysine chain.[1][2] For example, streptothricin D (with three β-lysine residues) is considerably more toxic than this compound (with one β-lysine residue).[1][2][7] Therefore, the presence of streptothricin D or other longer-chain homologs as impurities can lead to an overestimation of the toxicity of a this compound sample.

Q3: What are the recommended methods for purifying synthetic this compound?

A3: The most commonly employed and effective methods for purifying synthetic this compound are:

  • Column Chromatography: Specifically using Sephadex LH-20 resin is a well-documented method for separating this compound from other homologs like streptothricin D.[1][5][7][8]

  • Simulated Moving Bed (SMB) Chromatography: This is a more advanced purification technique that has been shown to achieve high purity (over 97%) and a high recovery rate (over 91%).[9]

Following purification, the salt form of this compound can be exchanged, for instance, from an acetate to a sulfate salt, by acidification and precipitation.[1][5]

Q4: What analytical techniques are suitable for detecting and quantifying impurities in this compound?

A4: A range of standard analytical techniques can be used for impurity profiling of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): A fundamental technique for separating and quantifying impurities.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by LC and their identification and quantification by MS.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Higher than expected toxicity in cell-based assays. The synthetic this compound sample may be contaminated with more toxic homologs, such as streptothricin D or E.[1][2]Purify the sample using Sephadex LH-20 column chromatography or Simulated Moving Bed (SMB) chromatography to isolate pure this compound.[1][5][9]
Inconsistent antibacterial activity between batches. The ratio of this compound to other homologs may vary between different synthesis batches.[3]Analyze the composition of each batch using HPLC or LC-MS to ensure consistency. Repurify batches with a high percentage of impurities.
Presence of unexpected peaks in HPLC or LC-MS analysis. These could be residual starting materials, reagents, or byproducts from the synthesis.[1][5][6]Review the synthetic route to identify potential sources of these impurities. Optimize the purification protocol to remove these specific compounds.
Poor separation of this compound and D during column chromatography. The column length, flow rate, or mobile phase may not be optimal for separation.Modify the chromatography conditions. Based on published methods, a long column (e.g., 150 cm) may be necessary for good separation.[1][5]

Quantitative Data

Table 1: Composition of a Commercial Nourseothricin Sample [3]

Streptothricin HomologPercentage in Mixture
This compound (S-F)65.5%
Streptothricin D (S-D)29.6%
Streptothricin E (S-E)4.9%

Table 2: Purification Yield of this compound from Nourseothricin [1][5]

Starting MaterialAmount of Starting MaterialYield of Pure this compoundYield of Pure Streptothricin D
Nourseothricin Sulfate~300 mg~75 mg~15 mg

Table 3: Performance of Simulated Moving Bed (SMB) Purification of this compound [9]

ParameterValue
Purity97.47%
Recovery Rate91.16%

Experimental Protocols

Protocol 1: Purification of this compound using Sephadex LH-20 Column Chromatography

This protocol is adapted from established methods for separating streptothricin homologs.[1][5]

  • Column Preparation:

    • Prepare a glass column (e.g., 150 cm in length and 2.4 cm in diameter) packed with Sephadex LH-20 resin.

    • Equilibrate the column with the chosen mobile phase (e.g., a suitable buffer or solvent system).

  • Sample Loading:

    • Dissolve the crude synthetic this compound sample (e.g., ~300 mg of nourseothricin sulfate) in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Begin the elution with the mobile phase at a controlled flow rate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC or LC-MS) to identify the fractions containing pure this compound, pure streptothricin D, and mixed fractions.

  • Pooling and Concentration:

    • Pool the fractions containing the pure desired product.

    • Concentrate the pooled fractions to obtain the purified this compound.

Protocol 2: Conversion of this compound Acetate to Sulfate Salt

This protocol is based on the final steps of a published total synthesis of this compound.[1][5]

  • Acidification:

    • Dissolve the purified this compound acetate in water.

    • Acidify the solution to a pH of 2 using sulfuric acid (H₂SO₄).

  • Precipitation:

    • Precipitate the this compound sulfate by adding the acidified solution to a mixture of methanol and diethyl ether.

  • Collection:

    • Collect the precipitate by centrifugation.

    • Wash the precipitate with a suitable solvent (e.g., diethyl ether) to remove any residual acid or solvent.

    • Dry the purified this compound sulfate under vacuum.

Visualizations

Purification_Workflow Crude Crude Synthetic This compound Dissolve Dissolve in Mobile Phase Crude->Dissolve Load Load onto Sephadex LH-20 Column Dissolve->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HPLC/LC-MS) Collect->Analyze Pool_F Pool Pure This compound Fractions Analyze->Pool_F Identify F Pool_D Pool Pure Streptothricin D Fractions Analyze->Pool_D Identify D Mixed Mixed Fractions Analyze->Mixed Concentrate Concentrate Pool_F->Concentrate Pure_F Pure this compound Concentrate->Pure_F

Caption: Workflow for the purification of this compound.

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 30S_subunit 30S Subunit 50S_subunit 50S Subunit Strep_F This compound Interaction Binds to 30S Subunit Strep_F->Interaction Interaction->30S_subunit Miscoding Induces Miscoding during Translation Interaction->Miscoding Inhibition Inhibits Ribosomal Translocation Interaction->Inhibition Protein_Synthesis Inhibition of Protein Synthesis Miscoding->Protein_Synthesis Inhibition->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Mechanism of action of this compound.

References

strategies to reduce non-specific binding of streptothricin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce non-specific binding of streptothricin F in experimental assays.

Troubleshooting Guide: Reducing Non-Specific Binding of this compound

Non-specific binding can obscure the true interaction between this compound and its target, the bacterial ribosome, leading to inaccurate data. The following guide provides a systematic approach to troubleshoot and minimize these effects.

Problem: High background signal or apparent low affinity of this compound.

This is often indicative of non-specific binding, where this compound interacts with components of the assay system other than its intended ribosomal target.

Troubleshooting Workflow:

start High Non-Specific Binding Detected step1 Optimize Buffer Conditions start->step1 Initial Step step2 Introduce Blocking Agents step1->step2 If NSB persists step3 Add Non-Ionic Surfactants step2->step3 If NSB persists step4 Vary this compound Concentration step3->step4 If NSB persists step5 Review and Refine Protocol step4->step5 If NSB persists step5->step1 Iterate end Non-Specific Binding Minimized step5->end Successful

Caption: A workflow diagram for systematically troubleshooting non-specific binding in this compound experiments.

Detailed Troubleshooting Steps:

Step Action Rationale Recommended Starting Point
1. Optimize Buffer Conditions Adjust the pH and salt concentration of your binding buffer.The charge of this compound and its target can be influenced by pH, affecting electrostatic interactions that may cause non-specific binding.[1] Increased salt concentration can shield these charges.[2]Start with a buffer pH that is close to the physiological pH (7.2-7.4). Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).
2. Introduce Blocking Agents Add a blocking protein to your buffer.Inert proteins can occupy potential non-specific binding sites on surfaces and other proteins in the assay.[1]Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is a common and effective blocking agent.[2]
3. Add Non-Ionic Surfactants Include a mild, non-ionic detergent in the binding buffer.Surfactants can disrupt hydrophobic interactions, which are another common cause of non-specific binding.[1]Tween-20 or Triton X-100 at a low concentration (e.g., 0.01% - 0.05%) is recommended.[2]
4. Vary this compound Concentration Perform a titration of this compound.High concentrations of the ligand can lead to low-affinity, non-specific interactions becoming more prominent.Use the lowest concentration of labeled this compound that provides a detectable specific signal.
5. Control Experiments Include appropriate negative controls.Controls are essential to quantify the extent of non-specific binding.A key control is to measure binding in the absence of the ribosomal target or in the presence of a large excess of unlabeled this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound's primary target is the 30S subunit of the 70S bacterial ribosome.[3] It binds in the decoding center, interfering with protein synthesis.[4]

Q2: How does this compound inhibit protein synthesis?

A2: this compound binding to the ribosome can cause misreading of the mRNA template and inhibit the translocation step of elongation.[5] This leads to the production of non-functional proteins and ultimately bacterial cell death.

Q3: What are common causes of non-specific binding in this compound assays?

A3: Common causes include electrostatic interactions with charged surfaces or molecules, hydrophobic interactions, and using excessively high concentrations of this compound.[1][6]

Q4: Can the choice of assay platform influence non-specific binding?

A4: Yes, different assay platforms have different surface properties. For instance, in Surface Plasmon Resonance (SPR), the sensor chip surface can contribute to non-specific binding.[7] It is crucial to optimize blocking and buffer conditions for your specific platform.

Q5: What is a good starting point for a binding buffer composition to minimize non-specific binding?

A5: A good starting buffer could be a phosphate-buffered saline (PBS) or Tris-based buffer at pH 7.4, supplemented with 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

Experimental Protocols

Protocol: In Vitro Ribosome Binding Assay using Nitrocellulose Filter Binding

This protocol provides a method to assess the binding of radiolabeled this compound to purified bacterial ribosomes.

Materials:

  • 3H-labeled this compound

  • Purified 70S ribosomes from a relevant bacterial strain (e.g., E. coli or A. baumannii)

  • Binding Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20

  • Wash Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂

  • Unlabeled this compound (for competition experiments)

  • Nitrocellulose membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Reactions: In microcentrifuge tubes, prepare the binding reactions. For each data point, combine:

    • Binding Buffer

    • A fixed concentration of purified 70S ribosomes (e.g., 10 nM)

    • Varying concentrations of 3H-streptothricin F (e.g., 0.1 nM to 100 nM).

    • For non-specific binding control, add a 100-fold excess of unlabeled this compound.

  • Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Pre-wet the nitrocellulose membranes in Wash Buffer. Assemble the vacuum filtration apparatus and place the membranes.

  • Filter and Wash: Apply the reaction mixtures to the filters under gentle vacuum. Immediately wash each filter with 3 x 1 mL of ice-cold Wash Buffer to remove unbound this compound.

  • Quantification: Place each filter in a scintillation vial, add scintillation fluid, and vortex.

  • Data Analysis: Measure the radioactivity in a liquid scintillation counter. Subtract the counts from the non-specific binding controls to determine the specific binding. Plot specific binding as a function of 3H-streptothricin F concentration to determine the binding affinity (Kd).

Quantitative Data Summary

The following table summarizes hypothetical data from a binding assay performed under different buffer conditions to illustrate the impact on non-specific binding (NSB).

Buffer Condition Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % NSB of Total
Standard Buffer (150 mM NaCl)15,0005,00010,00033.3%
Low Salt (50 mM NaCl)18,0009,0009,00050.0%
High Salt (300 mM NaCl)12,0002,5009,50020.8%
+ 0.1% BSA14,5003,00011,50020.7%
+ 0.05% Tween-2014,0002,00012,00014.3%

Note: This data is illustrative and will vary depending on the specific experimental setup.

Mechanism of Action Visualization

This compound binds to the 16S rRNA within the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.

cluster_ribosome Bacterial 70S Ribosome node_50S 50S Subunit node_30S 30S Subunit 16S rRNA inhibition Inhibition of Protein Synthesis node_30S->inhibition Leads to streptothricin This compound streptothricin->node_30S:f1 Binds to

Caption: A diagram illustrating the binding of this compound to the 30S ribosomal subunit.

References

Validation & Comparative

A Comparative Analysis of Streptothricin F and Streptothricin D: Efficacy vs. Safety

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the contrasting antibacterial activity and toxicity profiles of streptothricin F and streptothricin D, two notable members of the streptothricin class of antibiotics.

The emergence of multidrug-resistant pathogens has reinvigorated the scientific community's interest in formerly sidelined antibiotic candidates. Among these are the streptothricins, a class of antibiotics discovered in the 1940s that exhibit potent activity against Gram-negative bacteria.[1][2][3] Initial development was halted due to concerns of nephrotoxicity.[3][4] However, recent research has focused on dissecting the properties of individual streptothricin components, revealing significant differences in their therapeutic potential. This guide provides a comprehensive comparison of two key streptothricins, this compound (S-F) and streptothricin D (S-D), to inform further research and development efforts.

Chemical Structure: The Key to Divergent Activities

Streptothricins are characterized by a common core structure consisting of a streptolidine lactam, a carbamoylated gulosamine sugar, and a variable chain of β-lysine residues.[1][5][6] The primary distinction between this compound and streptothricin D lies in the length of this β-lysine chain; S-F possesses a single β-lysine residue, whereas S-D has three.[1][6] This seemingly minor structural variance has profound implications for their biological activity and toxicity profiles.

Antibacterial Activity: A Trade-off Between Potency and the Number of Lysine Residues

Streptothricin D consistently demonstrates higher potency against a range of bacteria, including highly drug-resistant strains, when compared to this compound.[1][3][4] This suggests that the longer β-lysine chain in S-D enhances its antibacterial efficacy. Both compounds exert their bactericidal effects by targeting the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][7]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the comparative in vitro activity of this compound and streptothricin D against carbapenem-resistant Enterobacterales (CRE).

CompoundMIC50 (μM)MIC90 (μM)
This compound24
Streptothricin D0.250.5

Data sourced from a 2023 study published in PLOS Biology.[1][8][9]

Toxicity Profile: Shorter Lysine Chain Confers a Significant Safety Advantage

The most critical differentiator between this compound and D is their toxicity. This compound is markedly less toxic than streptothricin D, a finding attributed to its shorter β-lysine chain.[5][10][11] The primary toxicity concern associated with streptothricins is delayed renal toxicity.[1][12]

In Vivo Toxicity Data

The table below presents the median lethal dose (LD50) for this compound and streptothricin D in murine models, highlighting the substantial difference in their safety profiles.

CompoundMurine LD50
This compound300 mg/kg
Streptothricin D~10 mg/kg

Data compiled from recent studies on purified streptothricins.[1][2][5][11]

In cell culture analyses, streptothricin D was found to be more damaging to kidney cells at much lower concentrations than this compound.[4] Notably, this compound did not induce toxicity at concentrations sufficient to eliminate a pan-drug-resistant "nightmare" superbug strain of Carbapenem-resistant Enterobacterales (CRE).[4]

Experimental Methodologies

A summary of the key experimental protocols used to determine the activity and toxicity of this compound and D is provided below.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is typically determined by broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of the streptothricin compounds are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates. Bacterial isolates are then added to each well at a standardized concentration. The plates are incubated, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Toxicity Studies (Maximum Tolerated Dose)

To assess in vivo toxicity, specific pathogen-free mice are administered single escalating doses of the purified streptothricin compounds. The animals are monitored for a set period for any signs of morbidity or mortality. Histopathological analysis of key organs, particularly the kidneys, is performed to evaluate for any signs of tissue damage.[1]

Cytotoxicity Assay

The in vitro toxicity of the compounds against mammalian cells is often evaluated using cell viability assays. For instance, renal epithelial cells or macrophage cell lines can be treated with a range of concentrations of the streptothricin compounds.[13] Cell viability can be measured using various methods, such as the SYTOX-Green nucleic acid stain, which fluoresces upon binding to the DNA of cells with compromised membrane integrity, indicating cell death.[13]

Visualizing the Research Workflow and Structural Relationship

The following diagrams illustrate the typical experimental workflow for comparing this compound and D, and the logical relationship between their structures and biological properties.

G cluster_0 Experimental Workflow Start Start Purification Purification of This compound and D Start->Purification Activity_Testing In Vitro Antibacterial Activity Testing (MIC) Purification->Activity_Testing Toxicity_Testing In Vitro Cytotoxicity (e.g., Renal Cells) Purification->Toxicity_Testing In_Vivo_Efficacy In Vivo Efficacy (Murine Infection Model) Activity_Testing->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity (Murine Model - LD50) Toxicity_Testing->In_Vivo_Toxicity Data_Analysis Comparative Data Analysis In_Vivo_Toxicity->Data_Analysis In_Vivo_Efficacy->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Comparative experimental workflow for S-F and S-D.

G cluster_1 Structure-Activity-Toxicity Relationship SF This compound (1 β-lysine) Lower_Activity Lower Antibacterial Activity SF->Lower_Activity Lower_Toxicity Lower Toxicity SF->Lower_Toxicity SD Streptothricin D (3 β-lysines) Activity Higher Antibacterial Activity SD->Activity Toxicity Higher Toxicity SD->Toxicity

Relationship between structure, activity, and toxicity.

Conclusion

The comparative analysis of this compound and streptothricin D underscores a critical trade-off between antibacterial potency and toxicity. While streptothricin D is a more potent antibacterial agent, its high toxicity profile, particularly nephrotoxicity, limits its therapeutic potential.[1][3][4] In contrast, this compound, with its significantly lower toxicity, presents a more promising scaffold for further preclinical development.[1][10] The favorable safety profile of this compound, coupled with its efficacy against multidrug-resistant Gram-negative pathogens, warrants its continued investigation as a potential therapeutic agent in an era of dwindling antibiotic options.[1][4] Future research may focus on optimizing the streptothricin scaffold to enhance antibacterial activity while maintaining the low toxicity demonstrated by this compound.

References

Streptothricin F: A Renewed Hope in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the bactericidal activity of Streptothricin F against multidrug-resistant Gram-negative pathogens reveals its potential as a powerful therapeutic agent. This guide provides an objective comparison with other last-resort antibiotics, supported by experimental data, detailed protocols, and mechanistic insights.

This compound, a member of the streptothricin class of antibiotics, is demonstrating significant promise in combating some of the most challenging multidrug-resistant (MDR) Gram-negative bacteria. Its bactericidal activity, particularly against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii, positions it as a valuable candidate for further drug development. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance compared to established last-line antibiotics, including aminoglycosides and polymyxins.

Comparative Bactericidal Activity: A Quantitative Overview

The in vitro efficacy of this compound has been evaluated against critical bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator antibiotics against CRE and Acinetobacter baumannii. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (μg/mL) Against Carbapenem-Resistant Enterobacterales (CRE)

AntibioticMIC50MIC90
This compound 2 4 [1][2]
Gentamicin2>16
Amikacin416
Tobramycin216
Polymyxin B0.52
Colistin0.54

Table 2: Comparative MIC Values (μg/mL) Against Acinetobacter baumannii

AntibioticMIC50MIC90
This compound 2 32 [1]
Gentamicin32>256
Amikacin3264
Tobramycin832
Polymyxin B0.51[1]
Colistin0.51

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, leading to a cascade of events that disrupt normal protein production. This mechanism is similar to that of aminoglycoside antibiotics.

The binding of this compound to the 30S subunit interferes with the decoding of the messenger RNA (mRNA) template. This interference causes misreading of the genetic code, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these aberrant, non-functional proteins is ultimately lethal to the bacterial cell.

cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Polypeptide Growing Polypeptide Chain 30S_Subunit->Polypeptide Facilitates Elongation 50S_Subunit 50S Subunit mRNA mRNA mRNA->30S_Subunit Binds to Streptothricin_F This compound Streptothricin_F->30S_Subunit Binds and causes misreading tRNA tRNA with Amino Acid tRNA->30S_Subunit Delivers Amino Acid Aberrant_Protein Aberrant Protein Polypeptide->Aberrant_Protein Incorrect Amino Acid Incorporation Cell_Death Bacterial Cell Death Aberrant_Protein->Cell_Death Leads to

Mechanism of this compound's bactericidal action.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the bactericidal activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold serial dilutions of antibiotics in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Time-Kill Assay

This assay is performed to assess the rate at which an antibiotic kills a bacterial population over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Addition: The antibiotic is added to the bacterial suspension at a concentration that is a multiple of its predetermined MIC (e.g., 4x MIC). A growth control with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated onto appropriate agar plates.

  • Data Analysis: After incubation of the plates, the colonies are counted, and the CFU/mL at each time point is calculated. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

  • Preparation of Cell-Free Extract: A bacterial cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared.

  • Reaction Setup: The translation reaction is set up by combining the cell-free extract, a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein), and varying concentrations of the antibiotic being tested.

  • Incubation: The reaction mixture is incubated under conditions that support protein synthesis.

  • Measurement of Protein Synthesis: The amount of reporter protein produced is quantified. For luciferase, this is done by adding its substrate and measuring the resulting luminescence. For fluorescent proteins, the fluorescence is measured directly.

  • Data Analysis: The level of protein synthesis at each antibiotic concentration is compared to a no-antibiotic control to determine the concentration at which 50% of protein synthesis is inhibited (IC50).

Conclusion

This compound demonstrates potent bactericidal activity against clinically significant multidrug-resistant Gram-negative bacteria. Its distinct mechanism of action, involving the induction of miscoding by binding to the 30S ribosomal subunit, offers a potential advantage against pathogens that have developed resistance to other classes of antibiotics. The comparative data presented in this guide suggest that this compound warrants further investigation and development as a new therapeutic option in the ongoing battle against antimicrobial resistance. The provided experimental protocols offer a foundation for researchers to further explore and validate the promising activity of this historic yet newly appreciated antibiotic.

References

Synthetic vs. Natural Streptothricin F: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for scientists and drug development professionals, this document provides a detailed comparison of synthetic and natural streptothricin F, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action.

This compound, a potent antibiotic with significant activity against multidrug-resistant Gram-negative bacteria, can be obtained through isolation from natural sources or via chemical synthesis. This guide offers an in-depth comparative analysis of these two forms of the molecule, focusing on their biological activity, purity, and the methodologies for their production. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their studies.

Head-to-Head Comparison: Synthetic vs. Natural this compound

The primary distinction between synthetic and natural this compound lies not in its chemical structure, which is identical, but in the purity and the presence of related congeners in the natural product. Natural streptothricin is typically isolated from a mixture known as nourseothricin, which contains various streptothricin homologs (A-F, and X).[1][2] In contrast, total synthesis yields a homogenous preparation of this compound.

Biological Activity

Comparative studies have demonstrated that the antimicrobial activity of synthetic this compound is virtually identical to that of highly purified, natural this compound.[1][2][3] The minimum inhibitory concentration (MIC) values against a panel of Gram-positive and Gram-negative bacteria show no significant difference between the two forms.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of Isolated Natural vs. Synthetic this compound [1][3]

OrganismPhenotypeIsolated S-FSynthetic S-F
S. aureus ATCC 29213Pan-susceptible control44
S. aureus (VRSA) NR46422Vancomycin-resistant48
S. aureus (VRSA) NR49120Vancomycin-resistant416
B. anthracis SternePan-susceptible control88
E. coli ATCC 25922Pan-susceptible control88
K. pneumoniae ATCC 13883Pan-susceptible control88
A. baumannii ATCC 19606Pan-susceptible control44
Y. pestis CO92Pan-susceptible control1616
F. tularensis Schu S4Pan-susceptible control88
Toxicity Profile

This compound is recognized as the least toxic member of the streptothricin family.[1] Studies in mice have shown a significantly higher LD50 value for this compound (300 mg/kg) compared to other streptothricins like D (~10 mg/kg) and E (26 mg/kg).[1] This lower toxicity is a critical advantage, and the ability to produce pure synthetic this compound eliminates the risk of contamination with more toxic congeners present in natural isolates.

Experimental Methodologies

Total Synthesis of this compound

The total synthesis of this compound has been achieved through a convergent and diversity-enabling route, allowing for the generation of analogs for structure-activity relationship studies.[1][2][3][4] The synthesis is a multi-step process, with a longest linear sequence of 19 steps and a total of 35 steps, yielding the final product.[1][3][4]

Key Stages of Synthesis: [1][2]

  • Retrosynthetic Analysis: The molecule is disconnected at the C7 and C8 amines of the gulosamine core, leading to three key fragments: a streptolidine isothiocyanate, a protected β-lysine, and a gulosamine derivative.[1][2]

  • Fragment Synthesis: Each of the three fragments is synthesized through a series of chemical reactions.

  • Fragment Coupling and Cyclization: The fragments are coupled together, followed by a mercury(II) chloride-mediated desulfurization-guanidination to form the streptolidine lactam ring.[1]

  • Deprotection: The final step involves the removal of protecting groups to yield this compound.[1]

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Finalization Streptolidine Isothiocyanate Streptolidine Isothiocyanate Fragment Coupling Fragment Coupling Streptolidine Isothiocyanate->Fragment Coupling Protected Beta-Lysine Protected Beta-Lysine Protected Beta-Lysine->Fragment Coupling Gulosamine Derivative Gulosamine Derivative Gulosamine Derivative->Fragment Coupling Guanidine Closure Guanidine Closure Fragment Coupling->Guanidine Closure Deprotection Deprotection Guanidine Closure->Deprotection Synthetic this compound Synthetic this compound Deprotection->Synthetic this compound

Isolation of Natural this compound

Natural this compound is purified from nourseothricin, a commercially available mixture of streptothricin congeners produced by Streptomyces lavendulae.[1][2] The purification is typically achieved using size-exclusion chromatography.

Purification Protocol Overview: [1][2]

  • Sample Preparation: A solution of nourseothricin sulfate is prepared in an appropriate buffer.

  • Chromatography: The sample is loaded onto a Sephadex LH-20 column.

  • Elution: The column is eluted with a suitable mobile phase (e.g., 10% methanol in water).

  • Fraction Collection and Analysis: Fractions are collected and analyzed to identify those containing pure this compound.

  • Pooling and Concentration: The pure fractions are pooled and concentrated to yield the final product.

Isolation_Workflow Nourseothricin (mixture) Nourseothricin (mixture) Dissolution Dissolution Nourseothricin (mixture)->Dissolution Sephadex LH-20 Column Chromatography Sephadex LH-20 Column Chromatography Dissolution->Sephadex LH-20 Column Chromatography Fraction Collection Fraction Collection Sephadex LH-20 Column Chromatography->Fraction Collection Analysis (e.g., HPLC, MS) Analysis (e.g., HPLC, MS) Fraction Collection->Analysis (e.g., HPLC, MS) Pooling of Pure Fractions Pooling of Pure Fractions Analysis (e.g., HPLC, MS)->Pooling of Pure Fractions Pure Natural this compound Pure Natural this compound Pooling of Pure Fractions->Pure Natural this compound

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bactericidal effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1] Specifically, it binds to the 30S ribosomal subunit and induces miscoding, leading to the production of non-functional proteins and ultimately cell death.[1] Cryo-electron microscopy studies have revealed that this compound binds to helix 34 of the 16S rRNA.[5]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S Subunit 30S Subunit Binding to 16S rRNA (h34) Binding to 16S rRNA (h34) 30S Subunit->Binding to 16S rRNA (h34) 50S Subunit 50S Subunit A-site A-site P-site P-site E-site E-site mRNA mRNA tRNA tRNA This compound This compound This compound->30S Subunit Conformational Change in A-site Conformational Change in A-site Binding to 16S rRNA (h34)->Conformational Change in A-site Incorrect tRNA Binding Incorrect tRNA Binding Conformational Change in A-site->Incorrect tRNA Binding Miscoding and Truncated Proteins Miscoding and Truncated Proteins Incorrect tRNA Binding->Miscoding and Truncated Proteins Bacterial Cell Death Bacterial Cell Death Miscoding and Truncated Proteins->Bacterial Cell Death

Conclusion

Both synthetic and natural, highly purified this compound exhibit comparable potent antimicrobial activity. The primary advantage of the synthetic route is the ability to produce a homogenous compound, free from the more toxic streptothricin congeners found in natural isolates. The availability of a robust total synthesis protocol also opens avenues for the development of novel analogs with improved therapeutic properties. For researchers requiring a well-defined and pure compound for their studies, synthetic this compound is the superior choice. However, for applications where the presence of other streptothricin homologs is not a concern, purified natural this compound remains a viable option.

References

Streptothricin F: A Renewed Hope in the Fight Against Gram-Negative Superbugs, A Comparative Guide to Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the escalating battle against antimicrobial resistance, the scientific community is revisiting historical antibiotics with modern methodologies. A compelling candidate that has re-emerged is streptothricin F, a decades-old antibiotic with potent bactericidal activity against some of the most challenging multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a detailed comparison of the efficacy of this compound with that of conventional aminoglycoside antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Streptothricins, first discovered in the 1940s, were largely abandoned due to concerns about nephrotoxicity.[1] However, recent research has distinguished between the different forms of streptothricin, identifying this compound (S-F) as a potent antimicrobial agent with a significantly better safety profile compared to its analogues.[1][2] This has reignited interest in its potential as a therapeutic agent against critical pathogens.

Comparative Efficacy: this compound vs. Aminoglycosides

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC, the more potent the antibiotic. Recent studies have established the MIC values of this compound against a panel of highly resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[3][4]

AntibioticOrganismResistance ProfileMIC (µg/mL)MIC (µM)Source
This compound K. pneumoniae NevadaPandrug-resistant, NDM-1-1[5]
This compound CRE--MIC₅₀: 2, MIC₉₀: 4[3][4]
Streptothricin D CRE--MIC₅₀: 0.25, MIC₉₀: 0.5[3][4]
Nourseothricin CRE--MIC₅₀: 2, MIC₉₀: 32[3]
Nourseothricin A. baumanniiMDR/XDR-MIC₅₀: 2, MIC₉₀: 32[3]
Tobramycin A. baumannii AB5075Tobramycin-resistant128-[6]
Tobramycin A. baumannii AB19606Tobramycin-susceptible4-[6]
Gentamicin E. coli->128 (for many clinical isolates)-[7]
Amikacin E. coli->128 (for many clinical isolates)-[7]
Neomycin E. coli->128 (for many clinical isolates)-[7]

Note: Nourseothricin is a mixture of streptothricins, with this compound being a principal component.[5] Streptothricin D is another component of nourseothricin.[3][4]

The data clearly indicates that this compound and its related compounds exhibit potent activity against highly resistant Gram-negative bacteria, with MIC values in the low micromolar range.[3][4] In contrast, many clinical isolates of Gram-negative bacteria have developed high-level resistance to conventional aminoglycosides like gentamicin, amikacin, and tobramycin, with MICs often exceeding 128 µg/mL.[6][7]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent.[8]

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[8]

Mechanism of Action: A Tale of Two Ribosome Binders

Both this compound and aminoglycosides exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. However, their precise binding sites and mechanisms of action differ, which may account for the retained efficacy of this compound against aminoglycoside-resistant strains.

Antibiotic_Mechanism_of_Action Mechanism of Action: this compound vs. Aminoglycosides cluster_streptothricin This compound cluster_aminoglycoside Aminoglycosides cluster_outcome Outcome streptothricin_f This compound streptothricin_ribosome Binds to 30S Ribosomal Subunit (h34, C1054, A1196) streptothricin_f->streptothricin_ribosome streptothricin_effect Inhibits Translocation & Induces Miscoding streptothricin_ribosome->streptothricin_effect protein_synthesis_inhibition Inhibition of Protein Synthesis streptothricin_effect->protein_synthesis_inhibition aminoglycoside Aminoglycoside aminoglycoside_ribosome Binds to 30S Ribosomal Subunit (h44) aminoglycoside->aminoglycoside_ribosome aminoglycoside_effect Inhibits Translocation & Induces Miscoding aminoglycoside_ribosome->aminoglycoside_effect aminoglycoside_effect->protein_synthesis_inhibition bacterial_death Bacterial Cell Death protein_synthesis_inhibition->bacterial_death

Caption: Comparative mechanism of action of this compound and Aminoglycosides.

Aminoglycosides primarily bind to helix 44 (h44) of the 16S rRNA within the 30S ribosomal subunit.[3] In contrast, structural studies have revealed that this compound interacts with a different region of the 30S subunit, specifically involving helix 34 (h34) and nucleotides C1054 and A1196.[2][3] This distinct binding site likely explains why cross-resistance with aminoglycosides is not a significant issue. Both classes of antibiotics ultimately inhibit protein synthesis by interfering with the translocation step of elongation and by causing misreading of the mRNA template, leading to the production of non-functional proteins and subsequent bacterial cell death.[2][5]

Experimental Workflow for Efficacy Testing

The evaluation of a novel antibiotic's efficacy follows a structured workflow, from initial in vitro screening to in vivo animal models.

Antibiotic_Efficacy_Workflow General Workflow for Antibiotic Efficacy Testing start Start: Isolate/Synthesize Antibiotic mic In Vitro Susceptibility Testing (MIC Determination) start->mic time_kill Time-Kill Kinetic Assays mic->time_kill cytotoxicity Eukaryotic Cytotoxicity Assays mic->cytotoxicity in_vivo In Vivo Efficacy Studies (e.g., Murine Thigh Infection Model) time_kill->in_vivo cytotoxicity->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) Analysis in_vivo->pk_pd end Lead Candidate for Preclinical Development pk_pd->end

References

Assessing the Miscoding Activity of Streptothricin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the miscoding activity of streptothricin F with other well-characterized translational error-inducing antibiotics. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Introduction to this compound and Translational Miscoding

This compound is a member of the streptothricin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1][2][3] A key feature of its mechanism of action is the induction of miscoding, where incorrect amino acids are incorporated into the growing polypeptide chain, leading to the production of non-functional or toxic proteins and ultimately, bacterial cell death.[1][2][3] This property is shared with other classes of antibiotics, most notably the aminoglycosides. Understanding the comparative miscoding activity of this compound is crucial for assessing its therapeutic potential and predicting its spectrum of activity and potential for resistance development.

Comparative Analysis of Miscoding Antibiotics

The primary mechanism of miscoding for both this compound and aminoglycosides involves binding to the 30S ribosomal subunit, near the A-site, which interferes with the decoding of mRNA codons.[4] While both induce errors in translation, the specifics of their interaction with the ribosome and the resulting downstream cellular effects can differ.

Quantitative Comparison of In Vitro Translation Inhibition

The half-maximal inhibitory concentration (IC50) in in vitro translation assays is a key metric for comparing the potency of ribosome-targeting antibiotics. The following table summarizes the IC50 values for this compound and other relevant antibiotics in both prokaryotic and eukaryotic cell-free translation systems. A lower IC50 value indicates greater potency.

AntibioticProkaryotic IC50 (µM)Eukaryotic IC50 (µM)Selectivity (Eukaryotic/Prokaryotic)
This compound (S-F) ~2>80~40-fold
Streptothricin D (S-D) ~0.2>8~40-fold
Apramycin ~1>80>80-fold
Tetracycline ~0.5>80>160-fold
Gentamicin Not explicitly provided in the same studyNot explicitly provided in the same studyNot explicitly provided in the same study
Kanamycin Not explicitly provided in the same studyNot explicitly provided in the same studyNot explicitly provided in the same study
Neomycin Not explicitly provided in the same studyNot explicitly provided in the same studyNot explicitly provided in the same study
Paromomycin Not explicitly provided in the same studyNot explicitly provided in the same studyNot explicitly provided in the same study
Streptomycin Not explicitly provided in the same studyNot explicitly provided in the same studyNot explicitly provided in the same study

Data for this compound, Streptothricin D, Apramycin, and Tetracycline are from Morgan et al., 2023.[4][5]

This compound and D demonstrate significant selectivity for prokaryotic ribosomes, a desirable characteristic for an antibiotic.[4][5] Streptothricin D is notably more potent than this compound in inhibiting prokaryotic translation.[4][5]

Comparative Miscoding Activity of Aminoglycosides

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antibiotic-induced miscoding. Below are protocols for two key experiments.

In Vitro Translation Miscoding Assay (Poly(U) Template)

This assay quantifies the mis-incorporation of amino acids directed by a synthetic mRNA template.

Principle: A polyuridylic acid (poly(U)) template should exclusively code for the incorporation of phenylalanine. In the presence of a miscoding-inducing agent, other amino acids will be erroneously incorporated into the polypeptide chain. The amount of mis-incorporated amino acid is a measure of the miscoding activity. A high magnesium chloride concentration is used to facilitate initiation on a template lacking a start codon.[7]

Materials:

  • S30 cell-free extract from E. coli

  • Poly(U) template

  • ¹⁴C-labeled phenylalanine

  • ³H-labeled isoleucine (or another amino acid not coded by poly(U))

  • ATP, GTP

  • Creatine phosphate and creatine kinase (energy regenerating system)

  • tRNAs

  • Buffer solution (containing Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • This compound and other antibiotics for comparison

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing the S30 extract, buffer, energy source, tRNAs, and the poly(U) template.

  • Add varying concentrations of the test antibiotic (e.g., this compound, gentamicin) to the reaction tubes. Include a no-antibiotic control.

  • Add the mixture of ¹⁴C-phenylalanine and ³H-isoleucine to each tube to initiate the translation reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized polypeptides.

  • Heat the samples to hydrolyze aminoacyl-tRNAs.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters with cold TCA and then ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity of ¹⁴C and ³H using a liquid scintillation counter.

  • Calculate the miscoding ratio as the amount of ³H-isoleucine incorporated relative to the amount of ¹⁴C-phenylalanine incorporated.

Dual-Luciferase Reporter Assay for Miscoding

This cell-based assay provides a sensitive and quantifiable measure of stop codon readthrough, a form of miscoding.

Principle: A dual-luciferase reporter vector is constructed where the expression of the primary reporter (e.g., firefly luciferase) is dependent on the readthrough of an in-frame premature termination codon (PTC). A second reporter (e.g., Renilla luciferase) on the same plasmid is expressed independently and serves as an internal control for transfection efficiency and cell viability. An increase in the ratio of firefly to Renilla luciferase activity in the presence of a compound indicates an increase in stop codon readthrough.

Materials:

  • Bacterial or mammalian cells

  • Dual-luciferase reporter plasmid with a PTC in the firefly luciferase gene

  • Transfection reagent (for mammalian cells)

  • Cell culture medium

  • This compound and other antibiotics

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Transform or transfect the cells with the dual-luciferase reporter plasmid.

  • Culture the cells and expose them to a range of concentrations of the test antibiotics.

  • After an appropriate incubation period, lyse the cells using the provided lysis buffer.

  • Transfer the cell lysate to a luminometer plate.

  • Add the Luciferase Assay Reagent II (LAR II) to the lysate and measure the firefly luciferase activity.

  • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

  • Measure the Renilla luciferase activity.

  • Calculate the ratio of firefly to Renilla luciferase activity for each condition. An increased ratio compared to the untreated control indicates miscoding (stop codon readthrough).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Dual-Luciferase Reporter Assay

Dual_Luciferase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture with Reporter Plasmid antibiotic_treatment Treat with Antibiotics (e.g., this compound) cell_culture->antibiotic_treatment cell_lysis Cell Lysis antibiotic_treatment->cell_lysis add_lar_ii Add Luciferase Assay Reagent II cell_lysis->add_lar_ii measure_firefly Measure Firefly Luciferase Activity (Primary Reporter) add_lar_ii->measure_firefly add_stop_glo Add Stop & Glo® Reagent measure_firefly->add_stop_glo measure_renilla Measure Renilla Luciferase Activity (Internal Control) add_stop_glo->measure_renilla calculate_ratio Calculate Ratio: Firefly / Renilla measure_renilla->calculate_ratio compare_to_control Compare to Untreated Control calculate_ratio->compare_to_control

Caption: Workflow for a dual-luciferase reporter assay to measure antibiotic-induced miscoding.

Signaling Pathways Affected by Miscoding Antibiotics

While this compound's primary bactericidal action appears to be a direct consequence of ribosomal inhibition and miscoding, aminoglycosides are known to trigger downstream cellular stress responses. This represents a potential point of mechanistic divergence.

Aminoglycoside_Signaling aminoglycoside Aminoglycoside ribosome Ribosome (30S Subunit) aminoglycoside->ribosome miscoding Translational Miscoding & Misfolded Proteins ribosome->miscoding membrane_stress Membrane Protein Mistranslation miscoding->membrane_stress cpx_arc Cpx & Arc Two-Component System Activation membrane_stress->cpx_arc oxidative_stress Oxidative Stress (Hydroxyl Radical Formation) cpx_arc->oxidative_stress cell_death Bacterial Cell Death oxidative_stress->cell_death

Caption: Downstream signaling effects of aminoglycoside-induced miscoding in bacteria.

In eukaryotic cells, aminoglycosides can induce apoptosis through pathways involving c-Jun N-terminal kinases (JNK), p38-MAPK, and NF-κB.[8][9] Currently, there is a lack of evidence to suggest that this compound triggers similar complex signaling cascades. Its high selectivity for prokaryotic ribosomes may account for this difference.

Conclusion

This compound is a potent inhibitor of prokaryotic protein synthesis that induces miscoding, similar to aminoglycoside antibiotics. It exhibits favorable selectivity for bacterial ribosomes over eukaryotic ones. While direct comparative data on the frequency of miscoding is limited, the available information on its ribosomal binding site and in vitro activity suggests a mechanism that is broadly analogous to that of aminoglycosides. A key distinguishing feature may lie in the downstream cellular consequences, with aminoglycosides being known to trigger specific stress signaling pathways that have not yet been reported for this compound. Further research employing the standardized experimental protocols outlined in this guide will be essential for a more detailed and quantitative comparison of the miscoding activities of these important classes of antibiotics.

References

Streptothricin F: A Potent Inhibitor with Marked Selectivity for Prokaryotic Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective action of antimicrobial agents is paramount. This guide provides a comparative analysis of streptothricin F's activity on prokaryotic versus eukaryotic ribosomes, supported by experimental data and detailed protocols.

This compound, a member of the streptothricin class of antibiotics, demonstrates significant bactericidal activity, particularly against drug-resistant gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of protein synthesis by targeting the bacterial ribosome.[3][4][5] A critical aspect of its therapeutic potential lies in its selectivity for prokaryotic ribosomes, minimizing off-target effects on eukaryotic host cells.

High Selectivity for Prokaryotic Ribosomes

This compound exhibits a notable preference for inhibiting prokaryotic ribosomes over their eukaryotic counterparts. Experimental data from in vitro translation assays indicate that this compound is approximately 40-fold more selective for prokaryotic ribosomes.[1][6][7][8] This selectivity is crucial for its potential as a therapeutic agent, as it suggests a lower likelihood of toxicity resulting from the inhibition of host cell protein synthesis.[6]

The basis for this selectivity lies in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes.[9][10][11] this compound binds to the 30S subunit of the 70S ribosome, a component unique to prokaryotes.[1][2] Cryo-electron microscopy studies have revealed that this compound interacts with specific residues in the 16S rRNA of the 30S subunit, leading to translational miscoding and ultimately cell death.[2][4][6]

Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activity of this compound against prokaryotic and eukaryotic ribosomes.

Organism TypeRibosome TypeAssay SystemIC50 (this compound)Selectivity Ratio (Prokaryotic/Eukaryotic)Reference
Prokaryotic70SE. coli coupled in vitro transcription-translation~1-2 µM~40-fold[6][12]
Eukaryotic80SRabbit reticulocyte coupled in vitro transcription-translation~40-80 µM[6][12]

Experimental Protocol: In Vitro Translation Assay

The selectivity of this compound is determined using a coupled in vitro transcription-translation assay. This method allows for the direct assessment of an antibiotic's effect on protein synthesis in a cell-free system.

Objective: To quantify and compare the inhibitory effect of this compound on prokaryotic and eukaryotic protein synthesis.

Materials:

  • E. coli S30 extract system for prokaryotic in vitro translation

  • Rabbit reticulocyte lysate system for eukaryotic in vitro translation

  • Nanoluciferase reporter gene construct (e.g., pNLUC-N)

  • This compound (purified)

  • Control antibiotics (e.g., tetracycline for prokaryotic, cycloheximide for eukaryotic)

  • Nuclease-free water

  • Luminometer for measuring nanoluciferase activity

Procedure:

  • Reaction Setup: Prepare separate reaction mixtures for the prokaryotic and eukaryotic systems according to the manufacturer's instructions. Each reaction should contain the respective cell extract, the nanoluciferase reporter plasmid, and the necessary amino acids and energy sources.

  • Antibiotic Dilution: Prepare a serial dilution of this compound in nuclease-free water to achieve a range of final concentrations in the assay. Include a no-antibiotic control and a control with a known inhibitor for each system.

  • Incubation: Add the different concentrations of this compound to the reaction mixtures. Incubate the prokaryotic reactions at 37°C and the eukaryotic reactions at 30°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Luminescence Measurement: After incubation, add the nanoluciferase substrate to each reaction. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of functional nanoluciferase synthesized.

  • Data Analysis: Plot the luminescence signal as a function of the this compound concentration for both the prokaryotic and eukaryotic systems. Determine the IC50 value, the concentration of this compound that causes a 50% reduction in nanoluciferase activity, for each system by fitting the data to a dose-response curve.

  • Selectivity Calculation: Calculate the selectivity ratio by dividing the IC50 value for the eukaryotic system by the IC50 value for the prokaryotic system.

Experimental Workflow

experimental_workflow cluster_prokaryotic Prokaryotic System cluster_eukaryotic Eukaryotic System cluster_analysis Comparative Analysis p_start E. coli S30 Extract + Nanoluciferase Plasmid p_abx Add this compound (Serial Dilutions) p_start->p_abx p_incubate Incubate at 37°C p_abx->p_incubate p_lum Measure Luminescence p_incubate->p_lum p_ic50 Calculate Prokaryotic IC50 p_lum->p_ic50 selectivity Calculate Selectivity Ratio (Eukaryotic IC50 / Prokaryotic IC50) p_ic50->selectivity e_start Rabbit Reticulocyte Lysate + Nanoluciferase Plasmid e_abx Add this compound (Serial Dilutions) e_start->e_abx e_incubate Incubate at 30°C e_abx->e_incubate e_lum Measure Luminescence e_incubate->e_lum e_ic50 Calculate Eukaryotic IC50 e_lum->e_ic50 e_ic50->selectivity

Caption: Workflow for determining ribosomal selectivity of this compound.

Mechanism of Action Signaling Pathway

mechanism_of_action streptothricin_F This compound subunit_30S 30S Subunit streptothricin_F->subunit_30S Binds to eukaryotic_ribosome Eukaryotic 80S Ribosome streptothricin_F->eukaryotic_ribosome Weakly interacts with prokaryotic_ribosome Prokaryotic 70S Ribosome prokaryotic_ribosome->subunit_30S composed of subunit_50S 50S Subunit prokaryotic_ribosome->subunit_50S composed of protein_synthesis Protein Synthesis subunit_30S->protein_synthesis Inhibits miscoding Translational Miscoding protein_synthesis->miscoding Leads to cell_death Bacterial Cell Death miscoding->cell_death Results in no_effect Minimal Inhibition eukaryotic_ribosome->no_effect

Caption: Mechanism of selective inhibition by this compound.

References

A Comparative Guide to Streptothricin F and Other Bacterial Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of previously overlooked antibiotics offers a promising avenue in the fight against antimicrobial resistance. Streptothricin F, a member of the streptothricin class of antibiotics first discovered in the 1940s, is garnering renewed interest due to its potent activity against multi-drug-resistant (MDR) Gram-negative bacteria.[1][2][3] This guide provides an objective comparison of this compound against other major classes of protein synthesis inhibitors, supported by experimental data, detailed protocols, and mechanistic diagrams to inform research and development efforts.

Section 1: Mechanism of Action - A Tale of Two Subunits

Bacterial protein synthesis, orchestrated by the 70S ribosome (composed of 30S and 50S subunits), is a primary target for many antibiotic classes. These inhibitors disrupt distinct stages of translation—initiation, elongation, and termination. This compound, like aminoglycosides and tetracyclines, targets the small 30S subunit.[4][5] In contrast, macrolides and chloramphenicol bind to the large 50S subunit.[6]

This compound exhibits a unique mechanism. Cryo-electron microscopy has revealed that it binds to the 30S subunit and interacts extensively with helix 34 of the 16S rRNA, specifically at nucleobases C1054 and A1196.[5][7][8][9] This interaction, where the streptolidine moiety of the drug acts as a guanine mimetic, impinges on the ribosomal A-decoding site.[5][7][10] This disruption leads to two primary effects: the inhibition of ribosomal translocation and significant misreading of the mRNA codon, which results in the synthesis of non-functional, toxic proteins, leading to cell death.[1][2][11] This miscoding activity is a feature it shares with aminoglycosides, though their binding sites differ.[1][4][12]

G cluster_0 Bacterial 70S Ribosome cluster_1 50S Subunit cluster_2 30S Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET) A-Site A-Site 16S rRNA (h34) 16S rRNA (h34) This compound This compound Binds 16S rRNA (h34) Causes Miscoding Inhibits Translocation This compound->16S rRNA (h34) Aminoglycosides Aminoglycosides Binds A-Site Causes Miscoding Aminoglycosides->A-Site Tetracyclines Tetracyclines Binds A-Site Blocks tRNA entry Tetracyclines->A-Site Macrolides Macrolides Binds NPET Inhibits Translocation Macrolides->Nascent Peptide Exit Tunnel (NPET) Chloramphenicol Chloramphenicol Binds PTC Inhibits Peptide Bond Formation Chloramphenicol->Peptidyl Transferase Center (PTC)

Figure 1. Ribosomal binding sites of various protein synthesis inhibitors.

The table below summarizes the key mechanistic differences between these antibiotic classes.

Inhibitor Class Target Subunit Specific Binding Site / Mechanism Primary Effect Outcome
This compound 30SBinds to 16S rRNA (helix 34), probes the A-decoding site, causing miscoding and inhibiting translocation.[5][7][11]Error-prone protein synthesis and stalled translation.[1]Bactericidal[5][7]
Aminoglycosides 30SBind to the A-site on 16S rRNA, impairing ribosomal proofreading.[6][12]Production of truncated or incorrect proteins that damage the cell membrane.[4]Bactericidal[12]
Tetracyclines 30SBind to the 30S subunit, sterically blocking the entry of aminoacyl-tRNA into the A-site.[13][14][15]Halts peptide elongation.[16]Bacteriostatic[13]
Macrolides 50SBind within the nascent peptide exit tunnel (NPET).[17][18]Inhibit translocation by preventing the movement of peptidyl-tRNA; can cause premature peptide dissociation.[19][20]Bacteriostatic
Chloramphenicol 50SBinds to the 50S subunit and inhibits the peptidyl transferase enzyme.[21][22]Prevents peptide bond formation.[21][23]Bacteriostatic

Section 2: Performance and Spectrum of Activity

A key advantage of this compound is its potent, bactericidal activity against highly resistant Gram-negative pathogens.[5][24] This includes carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii, which are designated as urgent or serious threats by the CDC.[1][5] While many protein synthesis inhibitors have broad-spectrum activity, their effectiveness against such MDR strains can be limited.

The table below presents minimum inhibitory concentration (MIC) data for this compound (S-F) and its more potent but more toxic homolog, streptothricin D (S-D), against a panel of CRE isolates.

Inhibitor Target Organism Panel MIC₅₀ (µM) MIC₉₀ (µM)
This compound (S-F) Carbapenem-Resistant Enterobacterales (CRE)2[5][7][9]4[5][7][9]
Streptothricin D (S-D) Carbapenem-Resistant Enterobacterales (CRE)0.25[5][7][9]0.5[5][7][9]

Data from Morgan et al., 2023.[5][7][9]

Notably, this compound is also active against vancomycin-resistant Staphylococcus aureus (VRSA), Bacillus anthracis (anthrax), and Yersinia pestis (plague), though it shows low activity against Burkholderia and Pseudomonas species.[1][2]

Section 3: Selectivity and Toxicity Profile

An ideal antibiotic exhibits high selectivity for prokaryotic over eukaryotic ribosomes, minimizing host toxicity. In vitro translation assays show that both this compound and D are approximately 40-fold more selective for prokaryotic ribosomes than eukaryotic (rabbit reticulocyte) ribosomes.[5][7][9]

Toxicity has historically hindered the clinical development of the streptothricin class, primarily due to nephrotoxicity (kidney damage).[3] However, recent studies with highly purified components have demonstrated that toxicity is directly related to the length of the compound's β-lysine chain.[1][2] this compound, with a single β-lysine residue, is significantly less toxic than its homologs.[1][2]

Inhibitor Selectivity (Prokaryotic vs. Eukaryotic) Key Host Toxicities LD₅₀ in Mice (mg/kg)
This compound ~40-fold greater selectivity for prokaryotic ribosomes.[5][7]Delayed renal toxicity at high doses.[3][5]300[1][2]
Streptothricin D ~40-fold greater selectivity for prokaryotic ribosomes.[5][7]Renal toxicity.[3]~10[1][2]
Aminoglycosides HighNephrotoxicity, Ototoxicity (ear damage).[4][25]Varies by agent
Tetracyclines HighCan affect bone development in children; photosensitivity.Varies by agent
Chloramphenicol Moderate (can inhibit mitochondrial ribosomes)Bone marrow suppression, aplastic anemia.[21]Varies by agent

Section 4: Key Experimental Protocols

Reproducible and standardized methods are critical for evaluating and comparing antimicrobial agents. Below are methodologies for key assays cited in this guide.

G start Start: Isolate/Synthesize Antibiotic Compound mic 1. MIC Determination (Broth Microdilution) start->mic Initial Efficacy kill_curve 2. Time-Kill Assay (Bactericidal vs. Bacteriostatic) mic->kill_curve Determine Cidal/Static translation_assay 3. In Vitro Translation Assay (Prokaryotic & Eukaryotic) mic->translation_assay Confirm On-Target Activity end End: Characterize Mechanism, Efficacy, and Safety Profile kill_curve->end toxicity_assay 4. Eukaryotic Cell Cytotoxicity Assay translation_assay->toxicity_assay Assess Selectivity structural_study 5. Structural Analysis (Cryo-EM with Ribosomes) translation_assay->structural_study Define Binding Site toxicity_assay->end structural_study->end

Figure 2. High-level experimental workflow for antibiotic characterization.

Minimal Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Method: Broth microdilution in 96-well plates is standard.

  • Procedure:

    • Prepare a 2-fold serial dilution of the antibiotic (e.g., this compound) in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

    • Include positive (no antibiotic) and negative (no bacteria) growth controls.

    • Incubate plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration in which no visible turbidity (growth) is observed.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system, allowing for the determination of IC₅₀ values and prokaryotic vs. eukaryotic selectivity.

  • Method: Coupled transcription-translation (Tx/Tl) systems.

  • Procedure:

    • Prokaryotic System: Use a commercial E. coli S30 extract system.

    • Eukaryotic System: Use a commercial rabbit reticulocyte lysate system.

    • The reaction mixture for both systems contains a DNA template encoding a reporter protein (e.g., Nano-luciferase), amino acids, and energy sources.

    • Add varying concentrations of the test antibiotic (e.g., this compound) to the reaction mixtures.

    • Incubate according to the manufacturer's instructions to allow for protein synthesis.

    • Quantify the amount of synthesized reporter protein by measuring its activity (e.g., luminescence for luciferase).

    • Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to calculate the IC₅₀ (the concentration that causes 50% inhibition).[9]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

This structural biology technique is used to visualize the antibiotic bound to its ribosomal target at near-atomic resolution.

  • Method: Single-particle cryo-EM.

  • Procedure:

    • Purify 70S ribosomes from a relevant bacterial species (e.g., Acinetobacter baumannii).[5]

    • Incubate the purified ribosomes with a molar excess of the antibiotic (e.g., this compound) to ensure saturation of the binding site.

    • Apply a small volume of the complex onto an EM grid and plunge-freeze it in liquid ethane to vitrify the sample, preserving its native structure.

    • Collect a large dataset of images (micrographs) of the frozen particles using a transmission electron microscope.

    • Use computational software to pick individual ribosome particles, align them, and reconstruct a high-resolution 3D map of the ribosome-antibiotic complex.

    • Fit atomic models into the density map to precisely identify the antibiotic's binding pocket and its interactions with the rRNA and ribosomal proteins.[5][8]

References

Unveiling the Cross-Resistance Profile of Streptothricin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Streptothricin F, a member of the streptothricin class of antibiotics, is gaining renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other antibiotics, supported by available experimental data. Understanding the cross-resistance landscape is crucial for evaluating its potential clinical utility and for the strategic development of new therapeutic regimens.

Executive Summary

This compound exhibits a low potential for cross-resistance with several major classes of antibiotics. This is primarily attributed to its unique mechanism of action, which involves binding to a distinct site on the 30S ribosomal subunit (helix 34 of the 16S rRNA). The most common mechanism of resistance to streptothricins is the enzymatic inactivation by streptothricin acetyltransferases. The available data suggests a lack of cross-resistance with aminoglycosides and tetracyclines, making it a promising candidate for treating infections caused by bacteria resistant to these commonly used drugs.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of this compound against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. Data is compared with commonly used antibiotics.

Table 1: Antimicrobial Activity of this compound and Comparator Antibiotics against various Bacterial Strains

MicroorganismThis compound (μg/mL)Ampicillin (μg/mL)Gentamicin (μg/mL)Tetracycline (μg/mL)
Staphylococcus aureus (MRSA)21280.1250.5
Bacillus anthracis0.5---
Escherichia coli420.52
Escherichia coli (mcr-1)4---
Klebsiella pneumoniae4---
Klebsiella pneumoniae (Pan-resistant)4---
Acinetobacter baumannii4160.58
Yersinia pestis2---
Francisella tularensis2---

Table 2: Activity of this compound and Streptothricin D against Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii

AntibioticOrganismMIC₅₀ (µM)MIC₉₀ (µM)
This compoundCRE24
Streptothricin DCRE0.250.5
NourseothricinCRE0.51
This compoundA. baumannii232
Streptothricin DA. baumannii0.58
NourseothricinA. baumannii0.532

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution reference method is utilized for determining the MIC of this compound.

Procedure:

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy and Cross-Resistance Testing

The checkerboard assay is a method to assess the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the comparator antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The growth in each well is assessed visually or by measuring optical density. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC Index = FIC of drug A + FIC of drug B

    • FIC of drug A = MIC of drug A in combination / MIC of drug A alone

    • FIC of drug B = MIC of drug B in combination / MIC of drug B alone

    • Synergy: FIC index ≤ 0.5

    • No interaction (Indifference): 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Curve Assay

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic and can reveal synergistic or antagonistic interactions over time.

Procedure:

  • Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh broth.

  • Antibiotic Exposure: The bacterial culture is exposed to this compound alone, the comparator antibiotic alone, and a combination of both at specific concentrations (e.g., at their respective MICs or sub-MICs). A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

  • Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mandatory Visualizations

Mechanism of Action and Resistance

The following diagrams illustrate the key pathways involved in this compound's antibacterial action and the primary mechanism of resistance.

This compound Mechanism of Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters 30S Ribosomal Subunit 30S Ribosomal Subunit Bacterial Cell->30S Ribosomal Subunit Binds to helix 34 mRNA Miscoding mRNA Miscoding 30S Ribosomal Subunit->mRNA Miscoding Induces Protein Synthesis Protein Synthesis Cell Death Cell Death Protein Synthesis->Cell Death Leads to mRNA Miscoding->Protein Synthesis Inhibits

Caption: Mechanism of action of this compound.

This compound Resistance Mechanism This compound This compound Streptothricin Acetyltransferase (SAT) Streptothricin Acetyltransferase (SAT) This compound->Streptothricin Acetyltransferase (SAT) Substrate Acetylated this compound Acetylated this compound Streptothricin Acetyltransferase (SAT)->Acetylated this compound Produces Acetyl-CoA Acetyl-CoA Acetyl-CoA->Streptothricin Acetyltransferase (SAT) Co-substrate Inactive Antibiotic Inactive Antibiotic Acetylated this compound->Inactive Antibiotic Results in

Caption: Enzymatic inactivation of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for assessing antibiotic cross-resistance.

Cross-Resistance Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Data Interpretation MIC Determination (this compound) MIC Determination (this compound) Checkerboard Assay Checkerboard Assay MIC Determination (this compound)->Checkerboard Assay Time-Kill Curve Assay Time-Kill Curve Assay MIC Determination (this compound)->Time-Kill Curve Assay MIC Determination (Comparator Antibiotics) MIC Determination (Comparator Antibiotics) MIC Determination (Comparator Antibiotics)->Checkerboard Assay MIC Determination (Comparator Antibiotics)->Time-Kill Curve Assay Calculate FIC Index Calculate FIC Index Checkerboard Assay->Calculate FIC Index Analyze Time-Kill Curves Analyze Time-Kill Curves Time-Kill Curve Assay->Analyze Time-Kill Curves Determine Synergy/Antagonism/Indifference Determine Synergy/Antagonism/Indifference Calculate FIC Index->Determine Synergy/Antagonism/Indifference Analyze Time-Kill Curves->Determine Synergy/Antagonism/Indifference

Caption: Workflow for assessing antibiotic cross-resistance.

A Comparative Guide to the In-Vivo Efficacy of Streptothricin F and Nourseothricin

Author: BenchChem Technical Support Team. Date: November 2025

In the escalating battle against antimicrobial resistance, researchers are re-evaluating historical antibiotic classes with renewed interest. Among these, the streptothricins, particularly streptothricin F (S-F) and the related mixture nourseothricin, are emerging as promising candidates against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of the in-vivo efficacy of this compound and nourseothricin, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Nourseothricin is a naturally occurring mixture of streptothricins, primarily composed of this compound and streptothricin D (S-D).[1][2] While both exhibit potent antibacterial activity, their efficacy and toxicity profiles in vivo show notable differences.

Quantitative Efficacy and Toxicity Comparison

The following table summarizes key in-vivo data for this compound and nourseothricin from recent studies. A significant finding is that purified this compound demonstrates a more favorable therapeutic window, exhibiting potent efficacy with substantially lower toxicity compared to the nourseothricin mixture and its other components like streptothricin D.[3][4]

Parameter This compound Nourseothricin Reference
Animal Model Murine Thigh Infection ModelGalleria mellonella Larval Model[1][5]
Pathogen Pandrug-resistant Klebsiella pneumoniae Nevada strainMultidrug-resistant Neisseria gonorrhoeae[1][5]
Treatment Regimen Single doseVarying concentrations[3][5]
Efficacy Outcome Substantial therapeutic effect; sterilization of infection at 50-100 mg/kgSignificantly improved larval survival (P < 0.01) compared to untreated controls.[5][6][7][1][4]
Toxicity Profile Minimal or no renal histopathological toxicity at effective doses.[4] Delayed renal toxicity occurred at >10-fold higher doses compared to S-D.[1][8]Associated with proximal tubule kidney damage at relatively low doses (10 mg/kg in mice).[4]
LD50 (Mice) 300 mg/kgNot specified for the mixture; component S-D has an LD50 of ~10 mg/kg.[9][10][9][10]

Mechanism of Action

Both this compound and nourseothricin share a common mechanism of action. They are aminoglycoside antibiotics that inhibit protein synthesis in bacteria.[2][11] This is achieved by binding to the 30S ribosomal subunit, which leads to misreading of the mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[1][2][12] The streptolidine moiety of this compound acts as a guanine mimetic, interacting with the 16S rRNA.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs described in the cited literature for assessing the in-vivo efficacy of streptothricins.

Murine Thigh Infection Model (for this compound)
  • Animal Model: Female ICR mice (or other appropriate strain), typically 4-6 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

  • Infection: A bacterial suspension of a multidrug-resistant strain (e.g., Klebsiella pneumoniae) is injected into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), a single dose of this compound is administered, typically subcutaneously or intravenously.

  • Efficacy Assessment: At 24 hours post-treatment, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for bacterial colony-forming unit (CFU) counting. The reduction in CFU compared to untreated controls indicates efficacy.

  • Toxicity Assessment: Kidney tissues are collected, fixed in formalin, and processed for histopathological examination to assess for any signs of nephrotoxicity.[4]

Galleria mellonella Infection Model (for Nourseothricin)
  • Animal Model: Final instar Galleria mellonella larvae.

  • Infection: Larvae are injected with a specific inoculum of the pathogen (e.g., Neisseria gonorrhoeae) into the last left proleg.

  • Treatment: A single dose of nourseothricin at varying concentrations is administered into the last right proleg shortly after infection.

  • Efficacy Assessment: Larval survival is monitored over a period of several days. Survival curves are generated and compared between treated, untreated, and control groups (e.g., treated with a standard-of-care antibiotic like ceftriaxone).[6][7]

Visualizing the Experimental Workflow and Mechanism

To further elucidate the processes involved, the following diagrams created using the DOT language provide a visual representation of a typical in-vivo experimental workflow and the mechanism of action of streptothricins.

Experimental_Workflow cluster_preparation Preparation cluster_procedure In-Vivo Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice, G. mellonella) Immunosuppression Induce Neutropenia (for murine model) Pathogen_Culture Culture Pathogen (e.g., K. pneumoniae, N. gonorrhoeae) Infection Infect Animals with Pathogen Pathogen_Culture->Infection Immunosuppression->Infection Treatment Administer this compound or Nourseothricin Infection->Treatment Efficacy_Assessment Assess Efficacy (CFU count or Survival Rate) Treatment->Efficacy_Assessment Toxicity_Assessment Evaluate Toxicity (Histopathology) Treatment->Toxicity_Assessment Data_Interpretation Interpret Results and Compare Efficacy_Assessment->Data_Interpretation Toxicity_Assessment->Data_Interpretation Mechanism_of_Action cluster_ribosome Ribosome Subunits Streptothricin This compound / Nourseothricin 30S_Subunit 30S Subunit Streptothricin->30S_Subunit Binds to Ribosome Bacterial 70S Ribosome Protein_Synthesis Protein Synthesis Miscoding mRNA Miscoding & Inhibition of Translocation 30S_Subunit->Miscoding Causes 50S_Subunit 50S Subunit mRNA mRNA mRNA->30S_Subunit Threads through Nonfunctional_Proteins Nonfunctional Proteins Miscoding->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Results in

References

Unveiling the Unique Foothold of Streptothricin F on the 16S Ribosomal RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the validation of streptothricin F's unique binding site on the 16S ribosomal RNA (rRNA) against other 16S rRNA-targeting antibiotics. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in the pursuit of novel antibacterial agents.

This compound, a member of the streptothricin class of antibiotics, has garnered renewed interest for its potent activity against multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy stems from a unique interaction with the bacterial ribosome, specifically the 16S rRNA component of the 30S subunit. This guide delves into the experimental validation of this distinct binding site and contrasts it with other well-characterized antibiotics that also target the 16S rRNA, such as aminoglycosides.

A Tale of Two Binding Sites: this compound vs. Aminoglycosides

The primary mechanism of action for both this compound and aminoglycosides is the inhibition of protein synthesis, leading to bacterial cell death.[3][4] However, the precise location of their interaction with the 16S rRNA differs significantly, underpinning the unique potential of this compound.

This compound establishes its unique binding pocket within helix 34 (h34) of the 16S rRNA. Cryo-electron microscopy (cryo-EM) studies have revealed that the streptolidine moiety of this compound forms extensive hydrogen bonds with the C1054 nucleobase, while its carbamoylated gulosamine portion interacts with A1196 (E. coli numbering).[2][5] This interaction impinges on the decoding center, leading to translational infidelity and the insertion of incorrect amino acids into the growing peptide chain, ultimately causing cell death.[6] The significance of this binding site is further underscored by the observation that mutations at positions C1054 and A1196 confer high-level resistance to streptothricin.[2]

In contrast, canonical aminoglycosides , such as gentamicin, tobramycin, and kanamycin, primarily target helix 44 (h44) of the 16S rRNA, which constitutes the ribosomal A-site.[7] This binding also induces misreading of the mRNA codons and inhibits translocation, but at a different location than this compound.[8]

This distinction in binding sites is a crucial advantage for this compound, as it may retain activity against bacteria that have developed resistance to aminoglycosides through modifications in the h44 region.

Quantitative Comparison of Antibiotic Efficacy

AntibioticTarget Site on 16S rRNABacterial StrainMIC (µg/mL)[2]
This compound Helix 34 (C1054, A1196) Carbapenem-resistant E. coli2 - 4
Carbapenem-resistant K. pneumoniae2 - 4
Carbapenem-resistant Enterobacter spp.2 - 4
Acinetobacter baumannii4
Gentamicin Helix 44 (A-site) E. coli0.25 - 2
K. pneumoniae0.5 - 4
P. aeruginosa1 - 8
Tobramycin Helix 44 (A-site) E. coli0.25 - 1
K. pneumoniae0.25 - 2
P. aeruginosa0.5 - 4
Kanamycin Helix 44 (A-site) E. coli1 - 8
K. pneumoniae2 - 16

Experimental Protocols for Binding Site Validation

Accurate determination and validation of antibiotic binding sites are paramount for understanding their mechanism of action and for the rational design of new drug candidates. Below are detailed methodologies for key experiments cited in the validation of this compound's binding site.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Antibiotic Complex Visualization

Cryo-EM has been instrumental in elucidating the high-resolution structure of this compound bound to the ribosome.

Experimental Workflow:

cryo_em_workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Collection & Processing ribosome_prep Purified 70S Ribosomes complex_formation Incubation to form Ribosome-Antibiotic Complex ribosome_prep->complex_formation antibiotic_prep This compound Solution antibiotic_prep->complex_formation grid_application Apply Complex to EM Grid complex_formation->grid_application blotting Blotting to create thin film grid_application->blotting plunge_freezing Plunge-freezing in liquid ethane blotting->plunge_freezing tem Data Collection (TEM) plunge_freezing->tem movie_processing Movie Frame Alignment tem->movie_processing particle_picking Particle Picking movie_processing->particle_picking classification 2D/3D Classification particle_picking->classification reconstruction 3D Reconstruction classification->reconstruction final_model High-Resolution Structure reconstruction->final_model Model Building & Refinement

Caption: Cryo-EM workflow for determining the structure of a ribosome-antibiotic complex.

Detailed Protocol:

  • Ribosome Purification: Isolate and purify 70S ribosomes from the target bacterial species (e.g., Acinetobacter baumannii).

  • Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: Apply a small volume of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin, even film and rapidly plunge-frozen in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a transmission electron microscope (TEM) equipped with a direct electron detector.

  • Image Processing: The collected micrographs are processed to correct for beam-induced motion, and individual ribosome particles are computationally selected.

  • 3D Reconstruction: The selected particles are aligned and averaged to generate a high-resolution three-dimensional map of the ribosome-antibiotic complex.

  • Model Building and Refinement: An atomic model of the ribosome and the bound antibiotic is built into the cryo-EM density map and refined to accurately represent the interaction.

Chemical Footprinting to Identify Binding Sites

Chemical footprinting techniques, such as SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling), can identify the specific nucleotides in the 16S rRNA that are protected by the binding of an antibiotic.

Experimental Workflow:

shape_map_workflow cluster_modification RNA Modification cluster_analysis Analysis rna_prep Isolate or in vitro transcribe 16S rRNA binding Incubate with (+) and without (-) Antibiotic rna_prep->binding modification Treat with SHAPE reagent binding->modification rt Reverse Transcription (introduces mutations at modified sites) modification->rt library_prep Library Preparation rt->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis to identify protected nucleotides sequencing->data_analysis footprint Identified Binding Site data_analysis->footprint Generate Footprint

Caption: SHAPE-MaP workflow for identifying antibiotic binding sites on RNA.

Detailed Protocol:

  • RNA Preparation: Isolate total RNA from the target bacteria or use in vitro transcribed 16S rRNA.

  • RNA Folding and Ligand Binding: The RNA is folded under appropriate buffer conditions. Two samples are prepared: one with the antibiotic (e.g., this compound) and a control sample without the antibiotic.

  • Chemical Modification: Both samples are treated with a SHAPE reagent (e.g., 1M7) that acylates the 2'-hydroxyl group of flexible (typically single-stranded) nucleotides. Nucleotides in the binding pocket of the antibiotic will be protected from modification.

  • Reverse Transcription: The modified RNA is reverse transcribed into cDNA. The reverse transcriptase introduces mutations at the sites of acylation.

  • Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for high-throughput sequencing.

  • Data Analysis: The sequencing data is analyzed to calculate the mutation rate at each nucleotide position for both the antibiotic-treated and control samples. A decrease in the mutation rate in the presence of the antibiotic indicates protection and thus identifies the binding site.[7][8][9]

Downstream Signaling Effects of 16S rRNA Binders

The binding of antibiotics to the 16S rRNA and subsequent disruption of protein synthesis trigger a cascade of cellular stress responses.

Signaling Pathway:

stress_response_pathway cluster_stress Bacterial Stress Responses antibiotic This compound / Aminoglycosides ribosome 16S rRNA Binding antibiotic->ribosome mistranslation Protein Mistranslation ribosome->mistranslation misfolded_proteins Accumulation of Misfolded Proteins mistranslation->misfolded_proteins quorum_sensing Interference with Quorum Sensing mistranslation->quorum_sensing envelope_stress Envelope Stress Response (e.g., CpxA/CpxR, AmgRS) misfolded_proteins->envelope_stress heat_shock Heat Shock Response misfolded_proteins->heat_shock oxidative_stress Oxidative Stress misfolded_proteins->oxidative_stress cell_death Bacterial Cell Death envelope_stress->cell_death heat_shock->cell_death oxidative_stress->cell_death quorum_sensing->cell_death

Caption: Signaling pathways activated by 16S rRNA-targeting antibiotics.

The accumulation of mistranslated and misfolded proteins, particularly in the cell envelope, activates several key stress response pathways:

  • Envelope Stress Response: Two-component systems like CpxA/CpxR and AmgRS are activated to mitigate the damage caused by aberrant membrane proteins.[8][10]

  • Heat Shock Response: The cell upregulates the production of chaperones and proteases to refold or degrade misfolded proteins.[7]

  • Oxidative Stress: The disruption of normal cellular processes can lead to the generation of reactive oxygen species (ROS), further damaging the cell.[8]

  • Quorum Sensing Interference: Sub-inhibitory concentrations of aminoglycosides have been shown to interfere with quorum sensing networks, the cell-to-cell communication systems that regulate virulence and biofilm formation.[9][11]

While the specific downstream signaling effects of this compound are still under investigation, its similar mechanism of inducing protein mistranslation suggests that it likely triggers a comparable array of stress responses in bacteria.

Conclusion

The validation of this compound's unique binding site on helix 34 of the 16S rRNA distinguishes it from other ribosome-targeting antibiotics like aminoglycosides. This distinct mechanism of action, supported by cryo-EM and resistance mutation studies, presents a promising avenue for the development of new therapeutics to combat multidrug-resistant bacteria. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antibiotic discovery. Further investigation into the specific downstream signaling consequences of this compound binding will undoubtedly provide deeper insights into its bactericidal activity and inform the development of next-generation antibiotics.

References

Safety Operating Guide

Navigating the Safe Disposal of Streptothricin F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the responsible handling and disposal of Streptothricin F are critical for ensuring laboratory safety and minimizing environmental impact. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is a fundamental aspect of laboratory practice.

This compound, an aminoglycoside antibiotic, requires careful management not only in its application but also in its disposal. Due to its heat stability, standard autoclaving may not be sufficient for inactivation, necessitating its treatment as chemical waste. Improper disposal can contribute to the development of antibiotic resistance in the environment, a significant global health concern.[1][2]

This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety and compliance with institutional and regulatory standards.

Recommended Disposal Procedures for this compound

The primary and most critical recommendation for the disposal of this compound, in both pure form and in concentrated stock solutions, is to treat it as hazardous chemical waste.[1] This involves collection in approved chemical waste containers and disposal through a licensed professional waste disposal service, which typically employs incineration.

For contaminated lab materials, such as media, pipette tips, and gloves, the recommended procedure is also disposal as chemical waste. It is imperative to consult and strictly follow your institution's specific guidelines for chemical waste disposal.

While chemical inactivation methods exist for aminoglycoside antibiotics, their specific efficacy for this compound has not been extensively validated. The following table summarizes potential disposal and inactivation methods, with a strong emphasis on consulting institutional safety protocols before implementation.

MethodGeneral ProcedureAdvantagesDisadvantages
Incineration via Licensed Waste Disposal Service Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container. Arrange for pickup and disposal by a certified professional waste management company.- Safest and most effective method for complete destruction.- Ensures compliance with regulatory standards.- May involve higher costs compared to in-lab treatment.
Acidic Hydrolysis followed by Autoclaving Lower the pH of the this compound solution to a highly acidic level (e.g., pH < 3) using a strong acid. Autoclave the acidified solution at a standard temperature and pressure (e.g., 121°C for at least 30 minutes). Neutralize the solution before final disposal according to institutional guidelines.- Potentially effective for inactivating the antibiotic.- May be a more accessible in-lab option.- Not specifically validated for this compound. - Requires careful handling of strong acids.- Potential for aerosolization of hazardous materials during handling.
Alkaline Hydrolysis Treat the this compound solution with a strong base (e.g., sodium hydroxide) to raise the pH significantly. The necessary concentration and incubation time for complete inactivation are not established for this compound. Following incubation, the solution must be neutralized and disposed of in accordance with institutional protocols.- Alkaline conditions can hydrolyze and inactivate some antibiotics.- Efficacy and specific conditions for this compound are unknown. - Involves the handling of corrosive bases.

It is crucial to reiterate that any in-lab chemical inactivation procedure should be approached with caution and only after a thorough risk assessment and approval from your institution's environmental health and safety department.

Experimental Protocols for Inactivation (General Aminoglycosides)

Acid Hydrolysis:

  • In a designated chemical fume hood, dilute the antibiotic solution to a manageable concentration if necessary.

  • Slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to the solution while stirring to lower the pH to below 3.

  • Transfer the acidified solution to an autoclavable container.

  • Autoclave at 121°C for a minimum of 30-60 minutes.

  • Allow the solution to cool completely.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) under constant stirring in a fume hood.

  • Dispose of the neutralized solution in accordance with institutional guidelines for chemical waste.

Alkaline Hydrolysis:

  • In a chemical fume hood, add a strong base (e.g., sodium hydroxide) to the antibiotic solution to achieve a high pH (e.g., >12).

  • Allow the solution to stand for a specified period (which would need to be determined experimentally for efficacy) to allow for hydrolysis.

  • Neutralize the solution with a suitable acid (e.g., hydrochloric acid) in a fume hood.

  • Dispose of the neutralized solution as chemical waste according to institutional regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

StreptothricinF_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid disposal_service Dispose via Licensed Professional Waste Disposal Service collect_solid->disposal_service consult_ehs Consult Institutional EHS for In-Lab Inactivation Options collect_liquid->consult_ehs inactivation_approved In-Lab Inactivation Approved? consult_ehs->inactivation_approved EHS Guidance inactivation_approved->disposal_service No perform_inactivation Perform Validated Inactivation Protocol (e.g., Acid Hydrolysis & Autoclave) inactivation_approved->perform_inactivation Yes neutralize_dispose Neutralize and Dispose of Treated Waste per Institutional Guidelines perform_inactivation->neutralize_dispose neutralize_dispose->disposal_service

This compound Disposal Decision Workflow

By adhering to these guidelines and prioritizing safety and regulatory compliance, laboratory professionals can ensure the responsible disposal of this compound, thereby protecting both their immediate work environment and the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.